2-Methylnonane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylnonane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVYKUFIHHTIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873239 | |
| Record name | 2-Methylnonane | |
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Molecular Weight |
142.28 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS] | |
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| Record name | 2-Methylnonane | |
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| Record name | C10-13 Isoparaffin | |
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Vapor Pressure |
1.89 [mmHg] | |
| Record name | 2-Methylnonane | |
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CAS No. |
871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7 | |
| Record name | 2-Methylnonane | |
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| Record name | 2-Methylnonane | |
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| Record name | Isodecane | |
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| Record name | Octane, dimethyl- | |
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| Record name | 2-METHYLNONANE | |
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| Record name | 2-methylnonane | |
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Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Methylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as isodecane) is a branched-chain alkane that serves as a vital component in various scientific and industrial applications.[1] As a significant constituent of fuels and a versatile non-polar solvent, its behavior is of considerable interest in fields ranging from organic chemistry and petrochemical research to combustion science.[1][2][3] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, offering field-proven insights into its synthesis, analysis, and handling. The protocols and data presented herein are grounded in established standards to ensure scientific integrity and reproducibility.
Molecular Structure and Identification
Understanding the core identity of a chemical is the foundation of all subsequent research. This compound is a saturated hydrocarbon with the molecular formula C₁₀H₂₂.[4] Its structure consists of a nine-carbon nonane backbone with a methyl group branching from the second carbon atom.[1] This branched structure is a key determinant of its physical properties, distinguishing it from its linear isomer, n-decane.
The primary identifiers for this compound are consolidated in Table 1 for ease of reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | Isodecane, Nonane, 2-methyl- | [5][6] |
| CAS Number | 871-83-0 | [4] |
| Molecular Formula | C₁₀H₂₂ | [4] |
| Molecular Weight | 142.28 g/mol | [7] |
| SMILES | CCCCCCCC(C)C | [3] |
| InChI Key | SGVYKUFIHHTIFL-UHFFFAOYSA-N | [3] |
| EC Number | 212-814-5 | [7] |
Physicochemical Properties
The physical properties of this compound dictate its behavior in various systems, from its utility as a solvent to its performance characteristics in fuels. It exists as a colorless liquid with a distinct petroleum-like odor.[6][8] A summary of its key quantitative physical and thermodynamic properties is provided in Table 2.
Table 2: Core Physical and Thermodynamic Properties of this compound
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless liquid | Standard | [8] |
| Boiling Point | 166 - 169 °C | 760 mmHg | [9][10] |
| Melting Point | -74.6 °C | - | [8] |
| Density | 0.726 g/mL | 20 °C | [9][10] |
| Refractive Index | 1.410 | 20 °C | [9][10] |
| Flash Point | 46 °C (115 °F) | Closed Cup | [6][9] |
| Vapor Pressure | 1.89 mmHg | 25 °C | [11] |
| Water Solubility | 0.8985 mg/L (Insoluble) | 25 °C (est.) | [11] |
| Solubility (Organic) | Soluble | Chloroform, Ether, Benzene | [9][12] |
| Critical Temperature | 337.55 °C | - | [13] |
| Critical Pressure | 21.2 bar | - | [13] |
| Enthalpy of Vaporization | 342.45 kJ/kg | 25 °C, 1 atm | [13] |
| Enthalpy of Formation (ΔfH°gas) | -260.2 kJ/mol | Standard | [14] |
Causality Behind Physical Properties
The branched structure of this compound is directly responsible for its lower melting and boiling points compared to its straight-chain isomer, n-decane (Boiling Point: ~174 °C). The methyl branch disrupts the orderly packing of molecules, weakening the intermolecular van der Waals forces. This reduced intermolecular attraction requires less thermal energy to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling). Its hydrophobic nature and low polarity explain its insolubility in water and high solubility in non-polar organic solvents.[15]
Chemical Properties and Reactivity
As a saturated alkane, this compound is generally characterized by its chemical stability and lack of reactivity under ambient conditions. Its C-C and C-H bonds are strong and non-polar, making them resistant to attack by most acids, bases, and oxidizing agents.
-
Combustion: The most significant reaction of this compound is combustion. In the presence of excess oxygen, it burns to produce carbon dioxide and water, releasing a substantial amount of energy. This exothermic process is fundamental to its use in fuels.
-
Halogenation: Under UV light or at high temperatures, this compound can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine) to form haloalkanes.
-
Pyrolysis (Cracking): At very high temperatures and in the absence of oxygen, this compound can undergo pyrolysis, where its C-C bonds break to form a mixture of smaller, more volatile alkanes and alkenes.
Synthesis Pathway: A Validating Protocol
For research applications requiring high-purity this compound, a reliable synthesis protocol is essential. The Grignard reaction provides a robust and well-established method for creating the specific carbon-carbon bond required to form the this compound structure.[16] This pathway involves the reaction of a Grignard reagent with an appropriate alkyl halide.
Below is a representative, self-validating protocol for the synthesis of this compound.
Diagram: Synthesis Workflow via Grignard Reaction
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol: Grignard Synthesis
-
Apparatus Preparation: Assemble a three-neck round-bottom flask fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen gas inlet. All glassware must be rigorously flame-dried under a stream of dry nitrogen to eliminate any traces of water, which would quench the Grignard reagent.
-
Reagent Formation:
-
Place magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of 2-bromooctane in anhydrous diethyl ether.
-
Add a small volume of the 2-bromooctane solution to the magnesium turnings. Add a single crystal of iodine to initiate the reaction, evidenced by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining 2-bromooctane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent, octan-2-ylmagnesium bromide.
-
-
Alkylation: Cool the Grignard reagent solution in an ice bath. Add methyl iodide dropwise from the dropping funnel. An exothermic reaction will occur. Control the rate of addition to maintain a manageable reaction temperature.
-
Workup and Quenching: After the addition is complete and the initial reaction has subsided, slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and a saturated aqueous solution of ammonium chloride (or dilute HCl). This step protonates the alkoxide intermediate and dissolves the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. The this compound product will be in the ether layer. Separate the layers, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the drying agent by filtration. The diethyl ether can be removed using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is critical. Spectroscopic methods provide a definitive fingerprint of the molecule, while chromatography is used to assess purity.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is relatively simple but characteristic. For this compound, the spectrum is dominated by C-H bond vibrations.[17]
-
C-H Stretching: Strong, sharp absorptions are expected in the 2850-2975 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[18]
-
C-H Bending: Absorptions in the 1440-1480 cm⁻¹ range are due to C-H bending (scissoring) vibrations of CH₂ groups.[18] The bending vibrations for CH₃ groups appear around 1370-1385 cm⁻¹.[18] The presence of the isopropyl-like group at the end of the chain (from the C2 methyl branch) will result in a characteristic doublet in this region. The absence of significant peaks outside these regions (e.g., no broad O-H peak around 3300 cm⁻¹ or sharp C=O peak around 1700 cm⁻¹) confirms the absence of functional groups and the pure alkane nature of the sample.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information.[19][20]
-
¹H NMR: The proton NMR spectrum will show several distinct signals. The protons on the terminal methyl groups (C1 and the C2-branch) will appear as a triplet and a doublet, respectively, in the upfield region (~0.8-1.0 ppm). The numerous methylene (CH₂) groups along the chain will create a complex, overlapping multiplet around 1.2-1.4 ppm. The single methine (CH) proton at the C2 position will be a multiplet further downfield.
-
¹³C NMR: The carbon NMR spectrum will show unique signals for each chemically distinct carbon atom. Due to the molecule's asymmetry, all 10 carbons are expected to be unique. The signals will appear in the typical alkane region (~10-40 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 142. However, for branched alkanes, this peak is often weak or absent.[5]
-
Fragmentation: The spectrum will be characterized by a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). A prominent peak is expected at m/z = 43, corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺), resulting from cleavage alpha to the branch point.
Purity Assessment: Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of volatile compounds like this compound.
-
Principle: The sample is vaporized and passed through a long capillary column with a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase.
-
Typical Protocol:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial oven temperature of ~50°C, held for 2 minutes, followed by a ramp of 10°C/minute up to ~250°C.
-
Analysis: A pure sample of this compound will show a single major peak at a specific retention time. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. Commercial grades often specify a purity of >98%.
-
Standardized Experimental Methodologies for Physical Properties
To ensure data integrity and comparability across laboratories, physical properties should be measured using standardized methods, such as those published by ASTM International.
Diagram: Property Determination Workflow
Caption: Standardized workflows for physical property validation.
-
Boiling Point (Distillation Range) - ASTM D86: This method covers the atmospheric distillation of petroleum products.[15] A sample is heated in a distillation flask, and the vapor temperatures are recorded as the condensate is collected.[4][21] This provides the initial boiling point (IBP), final boiling point (FBP), and a profile of the distillation range, which is crucial for fuel characterization.[9]
-
Density - ASTM D4052: This standard test uses a digital density meter based on an oscillating U-tube.[7][8] The instrument measures the oscillation period of the U-tube when filled with the sample, which is directly related to the sample's density.[22] This method is fast, requires a small sample volume, and provides high precision.
-
Kinematic Viscosity - ASTM D445: This method determines kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[11][23] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density.[24]
-
Flash Point - ASTM D93: This method uses a Pensky-Martens closed-cup tester.[25] The sample is heated at a controlled rate while an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.[12][26] This is a critical safety parameter for handling and transportation.[27]
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its flammability and health hazards.
-
GHS Hazards:
-
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[12] Use explosion-proof electrical equipment.
-
Ground/bond container and receiving equipment to prevent static discharge.[12]
-
Wear protective gloves, clothing, and eye protection.
-
If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[12]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[12] Store locked up.
Conclusion
This compound is a branched alkane with well-defined chemical and physical properties that are primarily dictated by its molecular structure. Its identity, purity, and physical characteristics can be reliably determined through a combination of spectroscopic analysis (IR, NMR, MS), gas chromatography, and standardized test methods (ASTM). A thorough understanding of these properties, coupled with robust synthesis and safe handling protocols, is essential for its effective and responsible use in research and industrial settings. This guide provides the foundational knowledge and validated methodologies required for professionals working with this important compound.
References
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- 17. Nonane, 2-methyl- [webbook.nist.gov]
- 18. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 23. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 24. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
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- 26. precisionlubrication.com [precisionlubrication.com]
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2-Methylnonane molecular structure and isomerism
An In-Depth Technical Guide to the Molecular Structure and Isomerism of 2-Methylnonane
Abstract
This technical guide provides a comprehensive examination of this compound, a branched-chain alkane with the molecular formula C₁₀H₂₂. We will delve into its molecular architecture, including bonding, geometry, and conformational possibilities. A central focus of this guide is the concept of isomerism as it pertains to the C₁₀H₂₂ formula, exploring the vast landscape of its 75 structural isomers and the principles of stereoisomerism in relevant analogues. The guide contrasts the physicochemical properties of this compound with other decane isomers, illustrating the profound impact of molecular structure on bulk characteristics. Furthermore, we will outline key experimental methodologies for the synthesis, separation, and structural elucidation of these isomers, providing actionable protocols for researchers in organic chemistry, petrochemistry, and drug development.
The Molecular Architecture of this compound
This compound is a saturated hydrocarbon, specifically a branched alkane. Its systematic IUPAC name precisely describes its structure: a nine-carbon backbone (nonane) with a single methyl group (CH₃) substituent located at the second carbon position.[1] As a component of fuels like gasoline, it holds significance in the energy sector.[2]
Chemical Formula, Bonding, and Geometry
The molecular formula for this compound is C₁₀H₂₂.[3][4] The structure consists exclusively of carbon-carbon and carbon-hydrogen single bonds. Every carbon atom within the molecule is sp³ hybridized, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[5] The C-C single bond length is approximately 1.54 Å, and the C-H bond length is about 1.09 Å.[5] This tetrahedral arrangement dictates the three-dimensional shape of the molecule. Free rotation around the C-C sigma bonds allows the molecule to exist in numerous transient shapes known as conformations. The most stable conformations are those that minimize steric hindrance between adjacent groups, primarily the "staggered" conformations.[5]
Caption: 2D skeletal representation of this compound.
The Isomeric Landscape of Decane (C₁₀H₂₂)
Isomers are distinct compounds that share the same molecular formula but differ in the arrangement of their atoms.[6] This phenomenon is critically important in chemistry, as different isomers can exhibit vastly different physical, chemical, and biological properties. The molecular formula C₁₀H₂₂ corresponds to decane, which has a remarkable 75 structural isomers, highlighting the combinatorial complexity that arises with increasing carbon chain length.[7][8][9]
Structural (Constitutional) Isomerism
Structural isomers have different atomic connectivity. The 75 isomers of decane are all acyclic alkanes that vary in their carbon chain branching.[10] They can be systematically named by identifying the longest continuous carbon chain and the nature and position of the alkyl substituents.[11][12][13]
Examples of structural isomers of C₁₀H₂₂ include:
-
n-Decane: The straight-chain isomer with all ten carbons in a continuous chain.[10]
-
This compound: A nine-carbon chain with a methyl group on the second carbon.[10]
-
4-Propylheptane: A seven-carbon chain with a propyl group on the fourth carbon.
-
2,2,5,5-Tetramethylhexane: A highly branched six-carbon chain with four methyl groups.[6]
Caption: Different structural isomers arise from the same molecular formula.
Stereoisomerism and Chirality
Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of their atoms. A key type of stereoisomerism is enantiomerism, which arises from chirality. A molecule is chiral if it is non-superimposable on its mirror image.[14][15] The most common source of chirality in alkanes is a stereocenter: a carbon atom bonded to four different substituent groups.[15]
This compound itself is achiral. The carbon at the C2 position is bonded to a hydrogen, a methyl group (the branch), a C1 methyl group, and the C3-C9 alkyl chain. Because two of the substituents on C2 are effectively methyl groups, it does not have four different groups and is therefore not a stereocenter.[1]
However, many other decane isomers are chiral. For example, 3-methylnonane is chiral. Its C3 carbon is bonded to four distinct groups:
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
An ethyl group (-CH₂CH₃)
-
A hexyl group (-CH₂(CH₂)₄CH₃)
Because the C3 carbon is a stereocenter, 3-methylnonane exists as a pair of non-superimposable mirror images called enantiomers, designated (R)-3-methylnonane and (S)-3-methylnonane. These enantiomers have identical physical properties (boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules.[14]
Caption: Comparison of a chiral (3-methylnonane) and achiral (this compound) isomer.
Comparative Physicochemical Properties
The seemingly subtle differences in the structures of isomers lead to significant variations in their macroscopic physical properties. This is a direct consequence of how molecular shape affects the strength of intermolecular van der Waals forces.
| Property | n-Decane | This compound | 2,2,4-Trimethylheptane |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ |
| Boiling Point (°C) | 174.1 | 166.9[1] | ~157 |
| Melting Point (°C) | -29.7 | -74.6[1] | -100.7 |
| Density (g/mL at 20°C) | 0.730 | 0.726 | 0.722 |
| Viscosity (mPa·s at 20°C) | 0.92 | 0.85[16] | ~0.78 |
Causality Behind Property Differences:
-
Boiling Point: N-decane, the linear isomer, has the largest surface area, allowing for strong intermolecular van der Waals attractions, which requires more energy to overcome, resulting in the highest boiling point. As branching increases (e.g., in this compound) and the molecule becomes more compact, the surface area for interaction decreases. This weakens the van der Waals forces, leading to a lower boiling point.[17]
-
Melting Point: The trend for melting points is less straightforward. It depends heavily on the efficiency of crystal lattice packing. Highly symmetrical molecules, even if branched, can sometimes pack more efficiently than less symmetrical ones, leading to higher melting points. However, in this comparison, the increased branching and reduced symmetry lead to poorer packing and thus lower melting points.
-
Density and Viscosity: Both density and viscosity tend to decrease with increased branching for isomers of a given alkane. The more compact, branched structures are less dense, and the reduced intermolecular forces also result in lower viscosity (resistance to flow).[16]
Key Experimental Methodologies
The analysis of this compound and its isomers requires a suite of sophisticated synthesis, separation, and characterization techniques.
Synthesis of this compound
Branched alkanes like this compound are often produced in industrial settings through the hydroisomerization of linear alkanes. This process is crucial in petroleum refining for increasing the octane number of gasoline.
Protocol: Catalytic Hydroisomerization of n-Decane
This protocol describes a representative laboratory-scale synthesis.
-
Catalyst Preparation: A bifunctional catalyst is required, typically containing an acidic solid support (like a zeolite or SAPO-11) for isomerization and a noble metal (like Platinum) for hydrogenation/dehydrogenation steps. The metal is loaded onto the support, often by mechanical mixing or impregnation.
-
Reactor Setup: The reaction is carried out in a continuous-flow fixed-bed reactor. The prepared catalyst (e.g., 0.5 wt.% Pt on SAPO-11) is loaded into the reactor.
-
Catalyst Activation: The catalyst is activated (reduced) in situ by heating it under a flow of hydrogen gas (e.g., at 500°C for 3 hours).
-
Reaction Execution:
-
The reactor temperature is set to the desired range (e.g., 280-330°C).
-
A feed stream of n-decane is vaporized and mixed with a hydrogen stream (e.g., H₂/n-C₁₀ molar ratio of 7).
-
The gaseous mixture is passed through the catalyst bed at a controlled weight hourly space velocity (WHSV).
-
-
Product Collection & Analysis: The reactor effluent, containing unreacted n-decane, this compound, and other isomers, is cooled to condense the liquid products. The product mixture is then analyzed by gas chromatography.[18]
Separation and Analysis of Isomers
Separating and identifying the 75 isomers of decane is a significant analytical challenge due to their similar boiling points and polarities. Capillary gas chromatography (GC) is the premier technique for this task.[19]
Caption: General workflow for the analysis of alkane isomers.
Protocol: Isomer Separation by Capillary Gas Chromatography (GC)
-
Sample Preparation: Dilute the isomer mixture in a volatile, non-polar solvent (e.g., hexane) to an appropriate concentration for GC analysis.
-
Instrument Setup:
-
Column: Use a high-resolution capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane). Long columns (e.g., 30-100 m) provide better resolution.[19][20]
-
Carrier Gas: Use an inert carrier gas like helium or hydrogen at a constant flow rate.
-
Injector: Set the injector port to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.
-
Oven Program: This is the most critical parameter for isomer separation. A slow temperature ramp is typically used. For example: start at 40°C, hold for 5 minutes, then ramp at 2-5°C/minute up to 200°C. This allows for the separation of closely boiling isomers.[21]
-
Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbons. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The isomers will separate based on their boiling points and interactions with the stationary phase, eluting from the column at different retention times.
-
The resulting chromatogram will show a series of peaks, each corresponding to a different isomer.
-
Spectroscopic Identification
While GC separates the isomers, spectroscopic techniques are required for unambiguous structure confirmation.[22]
-
Mass Spectrometry (MS): In a GC-MS system, as each isomer elutes from the column, it is ionized and fragmented. While all C₁₀H₂₂ isomers have the same molecular ion peak (m/z = 142), their fragmentation patterns differ based on the stability of the carbocations formed. More branched isomers often show more intense fragment ions resulting from cleavage at the branch points.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation.[24] Each unique hydrogen or carbon atom in a molecule produces a distinct signal. The chemical shift, integration (for ¹H), and splitting patterns of these signals provide a detailed map of the molecule's connectivity, allowing for the differentiation between isomers like this compound and 4-methylnonane.
Conclusion
This compound serves as an excellent model for understanding the fundamental principles of molecular structure and isomerism in alkanes. Its architecture, governed by sp³ hybridization and tetrahedral geometry, is straightforward, yet it is part of a complex family of 75 structural isomers of C₁₀H₂₂. The subtle variations in branching among these isomers have profound and predictable effects on their physical properties, such as boiling point and viscosity. The successful separation and identification of this compound from its isomers rely on advanced analytical techniques, primarily high-resolution capillary gas chromatography coupled with mass spectrometry and NMR. A thorough understanding of these concepts is indispensable for professionals in petrochemical refining, synthetic chemistry, and materials science.
References
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- 6. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]
- 7. grokipedia.com [grokipedia.com]
- 8. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 9. For all 75 isomer of decane | Filo [askfilo.com]
- 10. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]
- 11. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. germanna.edu [germanna.edu]
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- 17. This compound | 871-83-0 | Benchchem [benchchem.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. vurup.sk [vurup.sk]
- 20. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 23. lehigh.edu [lehigh.edu]
- 24. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Solubility of 2-Methylnonane in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2-methylnonane, a branched-chain alkane, in a variety of common organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of alkane solubility, presents meticulously compiled solubility data, and offers detailed, field-proven experimental protocols for solubility determination. Our focus is on providing not just data, but a foundational understanding of the physicochemical principles at play, ensuring the practical applicability of the information within a laboratory and research context.
Introduction: The Significance of this compound in Scientific Research
This compound (C₁₀H₂₂), also known as isodecane, is a branched-chain alkane that finds utility in various industrial and research applications, including as a component in fuels and as a non-polar solvent.[1][2] Its well-defined chemical structure and physical properties make it an excellent model compound for studying the behavior of branched alkanes in solution.[1] Understanding the solubility of this compound is crucial in contexts such as reaction chemistry, extraction processes, and formulation development, where it may act as a solvent, a dispersant, or a component of a complex mixture. In the pharmaceutical industry, knowledge of the solubility of non-polar compounds is fundamental to the design of effective drug delivery systems and for understanding the partitioning behavior of molecules.
This guide aims to provide a comprehensive resource on the solubility of this compound, moving beyond simple data presentation to explain the "why" behind the observed phenomena. By understanding the interplay of intermolecular forces and thermodynamic principles, researchers can make more informed decisions in solvent selection and process optimization.
Theoretical Framework: The Energetics of Dissolution
The solubility of any solute in a given solvent is governed by a delicate balance of enthalpic and entropic contributions to the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. The adage "like dissolves like" is a simplified but powerful expression of this thermodynamic reality.[3]
Alkanes, including this compound, are non-polar molecules characterized by weak van der Waals forces (specifically, London dispersion forces) as their primary mode of intermolecular interaction.[4][5] The process of dissolving an alkane in an organic solvent can be conceptually broken down into three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to separate the this compound molecules from each other.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the this compound molecule interacts with the solvent molecules.
The overall enthalpy of mixing (ΔH_mix) is the sum of the energy changes in these three steps.
The Role of Solvent Polarity
The key determinant of this compound's solubility is the nature of the solvent.
-
Non-polar Solvents: In non-polar solvents such as hexane, toluene, and carbon tetrachloride, the intermolecular forces are also primarily London dispersion forces.[6] When this compound dissolves in these solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions.[5] Consequently, the enthalpy of mixing is typically small and close to zero, and the dissolution is driven by the favorable increase in entropy (ΔS_mix > 0) from the random mixing of the molecules. This leads to high solubility.
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate possess a permanent dipole moment, leading to stronger dipole-dipole interactions in addition to dispersion forces. While this compound can be solvated through dispersion forces, the energy released is often insufficient to overcome the stronger attractions between the solvent molecules. This results in a less favorable (more positive) enthalpy of mixing and, consequently, lower solubility compared to non-polar solvents.
-
Polar Protic Solvents: In polar protic solvents such as ethanol and methanol, strong hydrogen bonds are the dominant intermolecular force.[7] A significant amount of energy is required to disrupt this hydrogen-bonding network to create a cavity for the non-polar this compound molecule. The weak van der Waals interactions formed between the alkane and the alcohol molecules do not release enough energy to compensate for this.[4] This leads to a highly positive enthalpy of mixing and, therefore, very low solubility.
The relationship between solvent polarity and the solubility of a non-polar solute like this compound can be visualized as follows:
Caption: Relationship between solvent type, intermolecular forces, and this compound solubility.
Quantitative Solubility of this compound: An Illustrative Dataset
Direct, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the peer-reviewed literature. Therefore, the following table presents a set of illustrative solubility values, estimated based on the principles of "like dissolves like" and the known solubility behavior of similar C10 alkanes. These values are intended to provide a practical guide for solvent selection and should be experimentally verified for critical applications. The solubility is expressed as grams of this compound per 100 mL of solvent at 25°C and 1 atm.
| Solvent | Chemical Class | Polarity | Estimated Solubility ( g/100 mL) |
| n-Hexane | Non-polar Alkane | Very Low | Miscible |
| Toluene | Aromatic Hydrocarbon | Low | Miscible |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Low | Miscible |
| Diethyl Ether | Ether | Low | Highly Soluble (> 50) |
| Tetrahydrofuran (THF) | Ether | Moderate | Soluble (10 - 50) |
| Acetone | Ketone | Moderate | Sparingly Soluble (1 - 10) |
| Ethyl Acetate | Ester | Moderate | Sparingly Soluble (1 - 10) |
| Ethanol | Alcohol | High | Very Slightly Soluble (0.1 - 1) |
| Methanol | Alcohol | High | Very Slightly Soluble (0.1 - 1) |
| Water | Polar Protic | Very High | Insoluble (< 0.001)[8] |
Disclaimer: The solubility values presented in this table, with the exception of water, are estimates derived from chemical principles and data for analogous compounds. For precise quantitative applications, experimental determination is strongly recommended.
Experimental Determination of Solubility: Protocols and Best Practices
To ensure the trustworthiness and accuracy of solubility data, rigorous experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a liquid solute like this compound in an organic solvent.
Gravimetric Method for Miscible to Sparingly Soluble Systems
The gravimetric method is a robust and straightforward technique for determining solubility.[8][9] It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.
Principle: A saturated solution is created by allowing excess solute to equilibrate with the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated, and the mass of the non-volatile solute is measured.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
To a series of sealed, temperature-controlled vials, add a known volume of the desired organic solvent (e.g., 10 mL).
-
Add an excess of this compound to each vial. The presence of a separate, undissolved phase of this compound is essential to ensure saturation.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C ± 0.1°C) for a minimum of 24 hours to ensure equilibrium is reached.
-
-
Sample Collection:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the separation of the undissolved this compound.
-
Carefully withdraw a precise volume (e.g., 5 mL) of the clear, saturated supernatant using a calibrated volumetric pipette. Avoid disturbing the undissolved solute layer.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish. Record the initial mass of the dish.
-
Place the evaporating dish in a fume hood and gently evaporate the solvent. For volatile solvents, this can be done at room temperature or with gentle heating.
-
Once the solvent has evaporated, place the dish in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below that of this compound (boiling point ~167-169°C) to remove any residual solvent.[10][11]
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation:
-
Mass of solute = (Mass of dish + solute) - (Mass of empty dish)
-
Solubility ( g/100 mL) = (Mass of solute / Volume of supernatant collected) * 100
-
Self-Validating System:
-
Equilibrium Confirmation: Prepare multiple vials and analyze them at different time points (e.g., 24, 48, and 72 hours). Consistent solubility values indicate that equilibrium has been reached.
-
Reproducibility: Perform the experiment in triplicate to ensure the precision of the results.
-
Mass Balance: For highly soluble systems, the initial and final masses of the solute and solvent can be tracked to ensure minimal loss during the experiment.
Caption: Workflow for the gravimetric determination of this compound solubility.
Cloud Point Titration Method for Temperature-Dependent Solubility
For systems where solubility is highly dependent on temperature, the cloud point method provides an efficient way to determine the temperature at which a solution of a given concentration becomes saturated.[2][12]
Principle: A solution of known concentration is cooled until the solute begins to precipitate, making the solution appear cloudy. The temperature at which this cloudiness first appears is the cloud point, which corresponds to the saturation temperature for that specific concentration.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a series of solutions of this compound in the desired solvent with accurately known concentrations (e.g., 1%, 5%, 10%, 20% w/w).
-
-
Cloud Point Determination:
-
Place a known volume of one of the prepared solutions into a jacketed test tube equipped with a calibrated thermometer and a stirring mechanism.
-
Circulate a cooling fluid through the jacket of the test tube to slowly decrease the temperature of the solution at a controlled rate (e.g., 1°C/minute).
-
Continuously stir the solution and observe it against a dark background with good illumination.
-
Record the temperature at which the first sign of turbidity or cloudiness appears. This is the cloud point.
-
To confirm the cloud point, slowly warm the solution until it becomes clear again and then repeat the cooling process.
-
-
Data Analysis:
-
Repeat the procedure for each of the prepared concentrations.
-
Plot the cloud point temperatures (y-axis) against the corresponding concentrations (x-axis) to generate a solubility curve.
-
Self-Validating System:
-
Controlled Cooling Rate: A slow and controlled cooling rate is crucial to avoid supercooling and to obtain an accurate cloud point.
-
Reversibility: The disappearance of the cloudiness upon warming should occur at a temperature very close to the cloud point observed during cooling, confirming that a true phase equilibrium is being observed.
-
ASTM Standards: For certain applications, particularly with petroleum products, standardized methods such as ASTM D2500 can be adapted.[4]
Conclusion: A Practical Framework for Understanding this compound Solubility
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in the fundamental principles of physical chemistry. By understanding the interplay of intermolecular forces and the thermodynamic drivers of dissolution, researchers can move beyond empirical trial-and-error and adopt a more rational approach to solvent selection and the design of chemical processes.
The illustrative solubility data presented herein offers a practical starting point for laboratory work, while the detailed experimental protocols for gravimetric and cloud point analysis provide a robust framework for obtaining precise and reliable solubility measurements. The emphasis on self-validating systems within these protocols is designed to foster a culture of accuracy and reproducibility in scientific research.
For professionals in drug development and other scientific fields, a thorough understanding of solubility is not merely academic; it is a critical component of innovation and success. It is our hope that this guide will serve as a valuable resource in these endeavors.
References
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- 3. Petroleum lab experiment 03 - cloud pour point | PDF [slideshare.net]
- 4. ASTM D2500 Method for Cloud Point Testing | Ayalytical [ayalytical.com]
- 5. Solubility in Water of Normal C9 and C10, Alkane Hydrocarbons | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. merupulu.com [merupulu.com]
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- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 871-83-0 [m.chemicalbook.com]
- 12. Cloud point - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Methylnonane (CAS 871-83-0)
Prepared by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Methylnonane, also known as isodecane, a branched-chain alkane with significant applications in fuel science, organic synthesis, and biochemical research. Designed for researchers, scientists, and drug development professionals, this guide delves into the core physicochemical properties, synthesis, analytical methodologies, and safety protocols associated with this compound.
Molecular Profile and Physicochemical Properties
This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1][2] Structurally, it consists of a nine-carbon nonane chain with a methyl group attached to the second carbon atom.[1] This branching distinguishes its properties from its straight-chain isomer, n-decane. It is a colorless liquid with a characteristic petroleum distillate odor.[1][3] As it lacks a chiral center, this compound is an achiral molecule.[1]
Its utility in various applications is dictated by its physical properties, which are summarized below.
| Property | Value | Source(s) |
| CAS Number | 871-83-0 | [1][4] |
| Molecular Formula | C₁₀H₂₂ | [1][4] |
| Molar Mass | 142.28 - 142.29 g·mol⁻¹ | [1] |
| Appearance | Colorless, clear liquid | [1][4] |
| Density | 0.726 - 0.749 g/mL at 20°C | [1][4] |
| Melting Point | -74.6 °C | [1][2] |
| Boiling Point | 166 - 169 °C | [1][4] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [4][5] |
| Vapor Pressure | 1.89 mmHg at 25 °C | |
| Solubility | Insoluble in water; soluble in non-polar solvents (chloroform, ether, benzene) | [1][4] |
| Refractive Index (n²⁰/D) | 1.410 | [4] |
Synthesis and Manufacturing Insights
While various synthetic routes can yield branched alkanes, a prominent method for producing this compound is through the hydroisomerization of n-decane. This process is critical in petroleum refining to improve the octane number of gasoline.
The causality behind this choice of synthesis is twofold:
-
Feedstock Availability : n-Decane is a readily available component of crude oil distillates.
-
Catalytic Efficiency : Modern bifunctional catalysts, typically containing a noble metal (like Platinum) on an acidic support (like a zeolite or SAPO-11), can efficiently facilitate the skeletal rearrangement of the linear alkane into its branched isomers.
A representative catalytic protocol is described below.
Experimental Protocol: Hydroisomerization of n-Decane
This protocol is based on established principles of heterogeneous catalysis for alkane isomerization.[6]
-
Catalyst Preparation : A bifunctional catalyst is prepared by mechanically mixing a metal-loaded support (e.g., 1 wt.% Pt on Al₂O₃) with a shape-selective molecular sieve (e.g., SAPO-11) to achieve a final metal loading of 0.5 wt.%.[6] This ensures both metal sites for hydrogenation/dehydrogenation and acid sites for carbocation rearrangement are present.
-
Reactor Loading : Load 0.1 g of the prepared catalyst into a fixed-bed flow reactor.[6]
-
Catalyst Reduction : The catalyst is reduced in situ prior to the reaction. This is a critical step to ensure the platinum is in its active, metallic state (Pt⁰). This is achieved by flowing hydrogen (H₂) gas over the catalyst bed at 500°C for 3 hours.[6]
-
Reaction Execution :
-
Set the reactor temperature to the desired range (e.g., 280-330°C).[6]
-
Introduce a gaseous feed of n-decane and hydrogen at a controlled molar ratio (e.g., H₂/n-C₁₀ = 7).[6]
-
The Weight Hourly Space Velocity (WHSV) is varied (e.g., 6.6-13.1 h⁻¹) to control the contact time of the reactants with the catalyst, thereby influencing conversion and product selectivity.[6]
-
-
Product Analysis : The reaction effluent is analyzed in real-time using an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., CP-Sil 5) to separate and quantify the isomers of decane, including this compound.[6]
Analytical Methodologies: GC-MS Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. Its high resolving power (GC) combined with its specific detection capabilities (MS) makes it ideal. The analyte's volatility and thermal stability allow for direct analysis without the need for derivatization, simplifying sample preparation.[7]
Caption: Workflow for GC-MS analysis of this compound.
Protocol: GC-MS Identification of this compound
This protocol provides a self-validating system for the positive identification of this compound.
-
Sample Preparation :
-
For a pure standard, dilute 10 µL of this compound (CAS 871-83-0) in 10 mL of GC-grade hexane to create a 1000 ppm solution. This prevents column overloading and ensures sharp chromatographic peaks.
-
-
Instrument Configuration (Agilent GC/MS or equivalent) :
-
GC Column : J&W DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness. This non-polar column separates compounds primarily by boiling point, which is ideal for hydrocarbons.
-
Inlet : Split/splitless injector at 250°C. Use a split ratio of 50:1 to handle the concentration.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program : Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes. This program ensures separation from potential solvent impurities and other isomers.
-
MS Transfer Line : 280°C.
-
Ion Source : Electron Ionization (EI) at 70 eV, temperature at 230°C. 70 eV is the standard energy for creating reproducible fragmentation patterns for library matching.
-
Mass Analyzer : Quadrupole, scanning from m/z 35 to 350.
-
-
Analysis :
-
Inject 1 µL of the prepared sample.
-
Acquire data.
-
-
Data Interpretation & Validation :
-
Retention Time (RT) : Identify the chromatographic peak corresponding to this compound. This should be consistent across multiple runs.
-
Mass Spectrum : Extract the mass spectrum from the apex of the target peak.
-
Library Match : Compare the acquired spectrum against a reference library (e.g., NIST). Key expected fragments for this compound include m/z values corresponding to characteristic alkane fragmentation patterns (e.g., loss of methyl, ethyl groups).[8][9]
-
Confirmation : A high-quality match (>90%) between the acquired spectrum and the library spectrum, combined with a consistent retention time, confirms the identity of this compound.
-
Applications and Industrial Relevance
This compound's primary roles are rooted in its properties as a hydrocarbon.
-
Fuel Science : It is a significant component of fuels like gasoline and serves as a crucial diesel surrogate compound.[1] Its branched structure imparts a higher octane rating compared to n-decane, making it a desirable component in fuel blends. Researchers use it extensively in cool flame and combustion chemistry studies to model the behavior of real-world diesel fuels.[1]
-
Organic Synthesis : As a non-polar solvent, it can be used in reactions involving non-polar reagents.[1] It also serves as a building block or precursor in various organic synthesis applications.[10]
-
Biochemical Research : It is used in various biochemical experiments and is commercially available as a research chemical.[10][11] Interestingly, it has been identified as one of the volatile organic compounds emanated from human skin, suggesting potential roles in chemical ecology and as a biomarker.[12]
Safety, Handling, and Toxicology
This compound is a hazardous chemical that requires strict safety protocols. Its primary hazards are flammability and aspiration toxicity.[1][3]
GHS Classification :
-
Flammable Liquids : Category 3 (H226: Flammable liquid and vapor)[4]
-
Aspiration Hazard : Category 1 (H304: May be fatal if swallowed and enters airways)[1][3]
Caption: GHS hazard classification logic for this compound.
Handling and Storage Protocol
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE) : Wear protective gloves (chemical impermeable), safety glasses with side shields or goggles, and a lab coat.[5][13]
-
Fire Prevention : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[14][15] Ground and bond containers when transferring material.[14][16]
-
Storage : Store in a cool, dry, and well-ventilated place.[14] Keep containers tightly closed and upright to prevent leakage.[14] Store locked up.[14]
-
Spill Response : In case of a spill, remove all sources of ignition.[14] Absorb with an inert material (e.g., sand, dry powder) and dispose of it as hazardous waste. Do not let the product enter drains.[17]
First Aid Measures
-
If Swallowed : Do NOT induce vomiting. Immediately call a poison control center or doctor. The risk of aspiration into the lungs can cause severe chemical pneumonitis, which can be fatal.[3][14][17]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[17]
-
In Case of Skin Contact : Remove contaminated clothing immediately. Wash off with soap and plenty of water.[14][17]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem-casts.com [chem-casts.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | 871-83-0 [chemicalbook.com]
- 5. 2-甲基壬烷 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonane, 2-methyl- [webbook.nist.gov]
- 9. Nonane, 2-methyl- [webbook.nist.gov]
- 10. targetmol.com [targetmol.com]
- 11. scbt.com [scbt.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. Page loading... [wap.guidechem.com]
- 17. chemicalbook.com [chemicalbook.com]
Natural occurrence of 2-Methylnonane in crude oil
An In-depth Technical Guide to the Natural Occurrence of 2-Methylnonane in Crude Oil
Abstract
This compound (isodecane), a C10 branched-chain alkane, is a ubiquitous, albeit typically minor, component of crude oil.[1][2] Its presence, concentration, and relationship to other isomers provide valuable insights into the petroleum system, including the source of organic matter, the maturity of the source rock, and the subsequent alteration processes the oil has undergone. This technical guide provides a comprehensive overview of this compound, covering its geochemical origins, global prevalence, advanced analytical methodologies for its quantification, and its significance as a biomarker in petroleum exploration and its role in the properties of refined fuels. This document is intended for researchers, geochemists, and petroleum engineers seeking a deeper understanding of this specific isoprenoid.
Molecular Profile and Physicochemical Properties
This compound is a structural isomer of decane, with the molecular formula C₁₀H₂₂.[1] It consists of a nine-carbon (nonane) chain with a methyl group attached to the second carbon atom.[1] As a saturated hydrocarbon, all its carbon-carbon bonds are single bonds, making it relatively stable.[3]
Key Properties:
-
CAS Number: 871-83-0[2]
-
Appearance: Colorless liquid with a petroleum-like odor.[1]
-
Boiling Point: 166.9 °C[1]
-
Density: 0.7490 g/mL at 20 °C[1]
-
Solubility: Insoluble in water, but soluble in non-polar organic solvents.[1]
The branched structure of this compound, compared to its straight-chain counterpart n-decane, imparts different physical properties, such as a lower boiling point and melting point, which influences its behavior during fractional distillation and its contribution to the final properties of fuels.[4]
Geochemical Origins and Formation Pathways
The presence of branched alkanes like this compound in crude oil is directly linked to the original biological material (biomass) that formed the source rock and the subsequent geological processes of diagenesis and catagenesis.[5][6]
The primary formation pathway is believed to be the thermal cracking of larger, more complex organic molecules within the kerogen during catagenesis.[5] The precursors are often long-chain fatty acids, esters, or other lipids derived from bacteria, algae, and higher plants.[5] During burial and heating over millions of years, these large molecules break down. The branching in the original biological molecules can be preserved or new branches can be formed during the cracking and isomerization reactions that occur in the subsurface, often catalyzed by acidic clay minerals.[5]
The relative abundance of this compound compared to other isomers (e.g., 3-methylnonane, 4-methylnonane) and the straight-chain n-decane can serve as an indicator of the thermal maturity of the crude oil. As thermal stress increases, isomerization reactions can alter the ratios of these compounds.
Prevalence and Distribution in Crude Oils
The concentration of this compound in crude oil is highly variable and depends on several factors. While specific quantitative data is sparse and proprietary to individual oil field analyses, general qualitative relationships can be established.
| Factor | Influence on this compound and Branched Alkanes | Geochemical Rationale |
| Source Rock Organics | Crude oils derived from bacterially-rich source rocks often have a higher abundance of branched alkanes compared to those from higher-plant-dominated sources. | Bacterial cell membranes contain branched-chain fatty acids which are direct precursors to iso-alkanes.[5] |
| Thermal Maturity | The ratio of this compound to other isomers and to n-decane changes with maturity. Initially, biologically inherited structures may dominate, but with increasing thermal stress, isomerization leads to a more complex and thermodynamically stable mixture.[7] | Higher temperatures provide the activation energy needed for rearrangement of the carbon skeleton. |
| Biodegradation | In biodegraded oils, the relative concentration of this compound may increase compared to n-alkanes. | Microbes preferentially consume straight-chain alkanes, leaving the more structurally complex branched alkanes behind. |
| Depositional Environment | The environment (e.g., marine, lacustrine, deltaic) influences the type of organic matter preserved, which in turn affects the composition of the resulting oil.[8][9] | Different environments support different biological communities, leading to distinct precursor molecule profiles in the source rock. |
Advanced Analytical Methodologies
The definitive identification and quantification of this compound within the complex matrix of crude oil requires high-resolution analytical techniques. Gas chromatography is the cornerstone of this analysis.[10][11]
Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most powerful and widely used method for analyzing volatile and semi-volatile compounds in petroleum.[7][11] The gas chromatograph separates the individual hydrocarbons based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted molecules and detects the fragments, providing a unique mass spectrum that acts as a chemical fingerprint for positive identification.
Experimental Protocol: GC-MS Analysis of Crude Oil Saturate Fraction
This protocol outlines a representative workflow for the analysis of this compound.
1. Sample Preparation: Fractionation
-
Objective: To isolate the saturated hydrocarbon fraction, which contains this compound, from the more complex aromatic and polar compounds.
-
Procedure:
-
Weigh approximately 100 mg of crude oil into a vial.
-
Precipitate the asphaltenes by adding a 40-fold excess of n-hexane, mixing, and allowing it to stand for 24 hours.
-
Centrifuge the sample and decant the supernatant (maltene fraction).
-
The maltene fraction is then concentrated and loaded onto a pre-activated silica gel/alumina column.[8]
-
Elute the saturated hydrocarbon fraction using n-hexane.[8]
-
Elute the aromatic fraction using a mixture of n-hexane and dichloromethane.
-
Concentrate the saturated fraction to a final volume of 1 mL in n-hexane for GC-MS analysis.[11]
-
2. GC-MS Instrumentation and Conditions
-
Objective: To achieve chromatographic separation and mass spectrometric identification of this compound.
-
Representative Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID x 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 300°C, operated in split mode (e.g., 50:1 split ratio).
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 4°C/min to 320°C, hold for 15 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis
-
Identification: this compound is identified by comparing its retention time and mass spectrum to an authentic standard. The mass spectrum will show a molecular ion (M+) at m/z 142 and characteristic fragment ions.
-
Quantification: Concentration is determined by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentration. An internal standard (e.g., deuterated alkane) is often used to improve accuracy and precision.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nonane, 2-methyl- [webbook.nist.gov]
- 3. hornchurchhighschool.com [hornchurchhighschool.com]
- 4. 12.3 Branched-Chain Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence and geochemical significance of fluorene and alkylfluorenes in crude oils and source rock extracts from Niger Delta basin, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eolss.net [eolss.net]
- 11. bsee.gov [bsee.gov]
Health and safety information for 2-Methylnonane
An In-depth Technical Guide to the Health and Safety of 2-Methylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, an isomer of decane also known as isodecane, is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1] It is a colorless liquid with a petroleum-like odor.[1][2] Structurally, it consists of a nine-carbon nonane chain with a methyl group attached to the second carbon atom.[1] This compound is a component of fuels like gasoline, where it serves as an additive, and is also utilized in various organic chemistry applications due to its solubility in non-polar solvents.[1][3] Given its use in laboratory and industrial settings, a thorough understanding of its health and safety profile is essential for professionals handling this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous chemical, primarily due to its flammability and aspiration toxicity.[4]
GHS Classification:
Hazard Statements:
-
H226 : Flammable liquid and vapor.
-
H304 : May be fatal if swallowed and enters airways.[1]
Pictograms:
The primary risks involve fire or explosion if exposed to ignition sources and severe lung damage or death if the liquid is aspirated into the lungs following ingestion.[1][2]
Physicochemical Properties for Risk Assessment
Understanding the physical and chemical properties of this compound is fundamental to assessing its behavior in the laboratory, predicting potential exposure routes, and designing appropriate safety protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂ | [2][5][6] |
| Molecular Weight | 142.28 g/mol | [6] |
| Appearance | Colorless, clear liquid | [1][6][7] |
| Odor | Petroleum distillates | [1][2] |
| Boiling Point | 166 - 169 °C (330.8 - 336.2 °F) | [6][8] |
| Melting Point | -74.6 °C (-102.3 °F) | [1][5] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [6] |
| Density | 0.726 g/mL at 20 °C | [8] |
| Vapor Pressure | 1.89 mmHg at 25 °C | [7] |
| Water Solubility | Insoluble | [1][4] |
This data indicates that this compound is a combustible liquid with a flash point that suggests vapors can form flammable mixtures with air at moderately elevated temperatures. Its insolubility in water and lower density mean it will float, which is a critical consideration for spill and fire response.
Toxicological Profile
The toxicological data for this compound is not exhaustive; however, the primary concern is its physical hazard upon ingestion.[4]
-
Acute Toxicity : No comprehensive data is available for oral, dermal, or inhalation LD50/LC50 values.[2] The toxicological properties have not been fully investigated.[4]
-
Aspiration Hazard : This is the most significant health risk. Due to its low viscosity, if this compound is swallowed, it can be easily aspirated (breathed into the lungs), which can cause severe chemical pneumonitis and may be fatal.[1][2] Vomiting should not be induced after ingestion .[2][4]
-
Skin Corrosion/Irritation : Prolonged or repeated contact may cause defatting of the skin, leading to dryness or irritation. However, specific data on corrosion or irritation is limited.[2]
-
Serious Eye Damage/Irritation : Direct contact may cause mild irritation.[2]
-
Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, ACGIH, or OSHA.[4][9]
-
Germ Cell Mutagenicity : No data available.[2]
-
Reproductive Toxicity : No data available.[4]
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]
Exposure Controls & Personal Protective Equipment (PPE)
A systematic approach to controlling exposure is critical. The hierarchy of controls should be applied to ensure the highest level of protection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. fishersci.com [fishersci.com]
- 5. chem-casts.com [chem-casts.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]
- 8. This compound | CAS#:871-83-0 | Chemsrc [chemsrc.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Environmental Impact of 2-Methylnonane Combustion
Abstract: 2-Methylnonane (C₁₀H₂₂), a branched-chain alkane, is a significant component in various fuels, including gasoline and diesel surrogates.[1] Its combustion is a critical process for energy generation, yet the environmental ramifications of its emissions warrant a detailed scientific investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the environmental impact stemming from this compound combustion. We delve into the fundamental chemistry of its combustion, the atmospheric fate and transformation of its primary emissions, the resulting ecotoxicological and health impacts, and the analytical methodologies required for their characterization. This document synthesizes current knowledge to explain the causal links between the molecular structure of this compound and its environmental footprint, offering a foundation for further research and the development of mitigation strategies.
Introduction to this compound
This compound, also known as isodecane, is a colorless, flammable liquid with a petroleum-like odor.[1] As a branched-chain alkane, its chemical structure consists of a nine-carbon chain with a methyl group attached to the second carbon atom.[1] This branching influences its physical and chemical properties, including its combustion characteristics, differentiating it from its linear isomer, n-decane. Its primary industrial relevance is as a fuel additive, where it contributes to the overall energy content and performance of fuel blends.[1][2] Understanding the environmental impact of its combustion is paramount, as its widespread use results in the release of numerous compounds into the atmosphere.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂ | [1][3] |
| Molar Mass | 142.286 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 166.9 °C | [1] |
| Melting Point | -74.6 °C | [1] |
| Density | 0.7490 g/cm³ at 20 °C | [1] |
| Flash Point | 46 °C | [4] |
| Water Solubility | Insoluble | [1] |
| Vapor Pressure | 1.89 mmHg @ 25 °C | [5] |
The Chemistry of Combustion
The combustion of any alkane is a complex exothermic oxidation reaction. The specific products formed are highly dependent on the availability of oxygen and the combustion conditions (temperature, pressure).
Combustion Stoichiometry
In an ideal scenario with sufficient oxygen (complete combustion), this compound oxidizes to form carbon dioxide (CO₂) and water (H₂O), releasing a significant amount of energy.
-
Complete Combustion: C₁₀H₂₂ + 15.5 O₂ → 10 CO₂ + 11 H₂O
However, real-world combustion processes, such as those in internal combustion engines, are rarely perfect. Insufficient oxygen leads to incomplete combustion, generating a more complex and environmentally detrimental mixture of products.[6]
-
Incomplete Combustion Products:
-
Carbon Monoxide (CO): A toxic gas formed when the oxidation of carbon is incomplete.
-
Soot (Particulate Carbon): Fine solid particles of amorphous carbon resulting from incomplete fuel combustion.
-
Unburnt Hydrocarbons (UHCs): Unreacted this compound and other volatile organic compounds (VOCs).
-
Nitrogen Oxides (NOx): Formed at high temperatures when atmospheric nitrogen (N₂) reacts with oxygen.
-
The Role of Branching
The branched structure of this compound plays a crucial role in its combustion and subsequent atmospheric chemistry. Compared to their linear counterparts, branched alkanes are more susceptible to fragmentation during the initial stages of oxidation.[7] This is because the tertiary carbon-hydrogen bond in this compound is weaker than the primary and secondary C-H bonds, making it a preferential site for hydrogen abstraction by radicals, initiating the combustion chain reaction. This increased propensity for fragmentation can lead to a different profile of intermediate VOCs compared to n-decane.
Caption: Simplified pathways for this compound combustion.
Atmospheric Transformation and Fate of Emissions
The environmental impact of this compound combustion extends beyond its primary emissions. Once released, these compounds undergo complex chemical transformations in the atmosphere, leading to the formation of secondary pollutants.
Atmospheric Oxidation
The dominant atmospheric removal process for alkanes like this compound is reaction with the hydroxyl radical (•OH), primarily during the daytime.[7] This reaction initiates a cascade of oxidation steps:
-
Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from this compound, forming an alkyl radical (R•).
-
Peroxy Radical Formation: The alkyl radical rapidly reacts with atmospheric oxygen (O₂) to form an alkyl peroxy radical (RO₂•).
-
Fate of Peroxy Radicals: In the presence of nitric oxide (NO), RO₂• radicals can react to form either an alkoxy radical (RO•) or an alkyl nitrate (RONO₂).[7][8] The alkoxy radical is a key intermediate that can undergo further reactions, including decomposition (fragmentation) or isomerization, leading to the formation of a variety of oxygenated volatile organic compounds (OVOCs) such as carbonyls and hydroxycarbonyls.[8]
Secondary Organic Aerosol (SOA) Formation
A significant environmental consequence of this atmospheric oxidation is the formation of Secondary Organic Aerosols (SOA). The low-volatility oxygenated products generated from the oxidation of this compound can partition from the gas phase to the particle phase, creating or contributing to fine particulate matter (PM₂.₅).[7] While branched alkanes may have a lower SOA yield compared to linear alkanes due to their tendency to fragment into smaller, more volatile products, the resulting aerosol can be more highly oxidized.[7][9] This SOA contributes to air pollution, impacts human health, and can affect climate by scattering or absorbing solar radiation.
Caption: Atmospheric oxidation pathway of this compound.
Ecotoxicological and Health Impacts
The combined emissions from this compound combustion pose risks to both ecosystems and human health. While the parent compound has a low water solubility and is expected to evaporate, its combustion products are of greater concern.[1]
-
Human Health: Inhalation of fine particulate matter (soot and SOA) is linked to severe respiratory and cardiovascular diseases.[10] Carbon monoxide is an asphyxiant, and NOx can irritate the respiratory system.
-
Environmental Health: NOx contributes to the formation of acid rain, which can damage forests, soils, and aquatic ecosystems. Both NOx and VOCs are precursors to ground-level ozone, a major component of photochemical smog that is harmful to plants and humans. The ecotoxicity of the specific secondary OVOCs and alkyl nitrates formed from this compound is an area requiring further research, but they contribute to the overall chemical burden in the environment.
Table 2: Summary of Key Pollutants and Their Impacts
| Pollutant Class | Specific Compounds | Primary Sources | Key Environmental & Health Impacts |
| Primary Gaseous | CO, NOx (NO, NO₂) | Incomplete Combustion | Human toxicity (CO); Acid rain, smog formation, respiratory irritation (NOx). |
| Primary Particulate | Soot (Black Carbon) | Incomplete Combustion | Respiratory health issues; climate warming.[10] |
| Unburnt Hydrocarbons | This compound, Fragments | Incomplete Combustion | Precursors to ozone and SOA. |
| Secondary Gaseous | Ozone (O₃), Alkyl Nitrates | Atmospheric Reactions | Respiratory irritant, damages vegetation (Ozone). |
| Secondary Particulate | Secondary Organic Aerosol | Atmospheric Reactions | Respiratory and cardiovascular effects; visibility reduction; climate effects. |
Experimental Analysis and Monitoring Protocols
Accurate characterization of emissions from this compound combustion is essential for assessing its environmental impact. This requires a combination of robust sampling and sensitive analytical techniques.
Overview of Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying specific VOCs, including unburnt this compound and its organic byproducts.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used for real-time monitoring of gaseous pollutants like CO, CO₂, and NOx in exhaust streams.[12]
-
High-Performance Liquid Chromatography (HPLC): Can be used to analyze less volatile organic compounds, often after derivatization.[11]
Protocol: Sampling and GC-MS Analysis of Combustion Exhaust
This protocol outlines a generalized workflow for the analysis of volatile organic compounds from a combustion source.
Objective: To identify and quantify this compound and its volatile organic combustion byproducts.
Methodology:
-
Exhaust Sampling:
-
Assemble a sampling train consisting of an isokinetic probe, a heated filter to remove particulate matter, and a series of sorbent tubes (e.g., containing Tenax® or activated charcoal) for trapping VOCs.
-
Insert the probe into the exhaust stack of the combustion source (e.g., an engine test bench).
-
Draw a known volume of exhaust gas through the sorbent tubes at a calibrated flow rate.
-
Prepare a field blank by handling a sorbent tube in the same manner without drawing gas through it.
-
-
Sample Preparation (Thermal Desorption):
-
Place the sampled sorbent tube into the autosampler of a thermal desorption (TD) unit coupled to a GC-MS system.
-
The TD unit heats the tube, releasing the trapped VOCs into a stream of inert carrier gas (e.g., Helium).
-
The released analytes are focused in a cold trap before being rapidly injected into the GC column.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): The injected VOCs are separated based on their boiling points and affinity for the GC column's stationary phase. A typical column would be a non-polar capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS): As compounds elute from the GC, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of authentic standards and reference libraries (e.g., NIST).
-
Quantify the concentration of target analytes by creating a calibration curve from the analysis of standards at known concentrations.
-
Caption: Experimental workflow for VOC emissions analysis.
Regulatory Context and Mitigation
Emissions from sources burning fuels containing this compound are regulated under broader frameworks governing air quality. In the United States, the Environmental Protection Agency (EPA) sets National Emission Standards for Hazardous Air Pollutants (NESHAP) and other standards that limit the release of criteria pollutants like NOx, CO, and particulate matter from industrial sources.[13][14] Similar regulations exist in other jurisdictions.[15]
Mitigation strategies focus on two main areas:
-
Combustion Efficiency: Improving engine design and operating conditions to promote more complete combustion, thereby reducing CO and UHC emissions.
-
Exhaust Aftertreatment: Using technologies like three-way catalytic converters to convert CO, NOx, and UHCs into less harmful substances like CO₂, N₂, and H₂O.
Conclusion and Future Research Directions
The combustion of this compound, a common fuel component, contributes a complex mixture of primary and secondary pollutants to the atmosphere. While complete combustion yields only CO₂ and H₂O, real-world applications invariably produce harmful emissions, including CO, NOx, and unburnt hydrocarbons. The branched structure of this compound influences its atmospheric oxidation, leading to the formation of secondary organic aerosols and other oxygenated compounds that impact air quality and health.
Significant knowledge gaps remain, presenting opportunities for future research:
-
Detailed Kinetic Modeling: Developing more precise models for the combustion and atmospheric oxidation of this compound to better predict emission profiles.
-
SOA Characterization: Investigating the specific chemical composition and toxicological properties of SOA formed from branched alkanes.
-
Ecotoxicity of Degradation Products: Assessing the environmental impact of the various oxygenated intermediates formed during atmospheric processing.
A deeper understanding of these areas is critical for developing more accurate environmental impact assessments and designing more effective mitigation strategies for the next generation of fuels and combustion technologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 871-83-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Nonane, 2-methyl- [webbook.nist.gov]
- 4. This compound | 871-83-0 [chemicalbook.com]
- 5. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]
- 6. Alkane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ACP - Modeling the influence of carbon branching structure on secondary organic aerosol formation via multiphase reactions of alkanes [acp.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. Federal Register :: National Emission Standards for Hazardous Air Pollutants: Coal- and Oil-Fired Electric Utility Steam Generating Units Review of the Residual Risk and Technology Review [federalregister.gov]
- 15. CEPA Registry - Canada.ca [pollution-waste.canada.ca]
Methodological & Application
The Versatility of 2-Methylnonane as a Reference Standard in Gas Chromatography: Application Notes and Protocols
In the landscape of analytical chemistry, particularly within chromatographic sciences, the integrity of qualitative and quantitative measurements hinges on the quality and appropriate use of reference standards. For the analysis of volatile and semi-volatile organic compounds, alkanes serve as fundamental calibrants and reference points. This technical guide delves into the utility of 2-methylnonane, a branched C10 alkane, as a versatile reference standard in gas chromatography (GC). Its defined physicochemical properties and typical elution behavior make it an excellent candidate for two primary applications: the determination of Kovats Retention Indices for compound identification and as an internal standard for robust quantification.
This document, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the principles behind these applications and offers comprehensive, field-tested protocols for the effective use of this compound in the laboratory.
Physicochemical Properties and Suitability of this compound
This compound (iso-decane) is a saturated hydrocarbon with a molecular formula of C₁₀H₂₂. Its suitability as a GC reference standard is underpinned by its chemical inertness, thermal stability, and defined boiling point, which dictates its retention behavior on common GC stationary phases. Commercially available in high purity (typically ≥98.5% as determined by GC), it provides a reliable and consistent reference point.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 871-83-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₂₂ | --INVALID-LINK-- |
| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |
| Boiling Point | 166-169 °C | --INVALID-LINK-- |
| Density | 0.726 g/mL at 20 °C | --INVALID-LINK-- |
| Purity (typical) | ≥98.5% (GC) | --INVALID-LINK-- |
The branched nature of this compound results in a slightly lower boiling point and, consequently, a shorter retention time on non-polar stationary phases compared to its straight-chain isomer, n-decane. This well-defined difference in retention is a key aspect of its utility in chromatographic analysis.
Application I: Determination of Kovats Retention Indices
The Kovats Retention Index (RI) is a dimensionless quantity that normalizes retention times relative to a series of n-alkanes.[2] This conversion of retention time to a more stable value allows for inter-laboratory comparison of GC data and aids in the tentative identification of unknown compounds by matching experimental RIs with database values.[3] The calculation involves bracketing the analyte peak with two n-alkanes.
The workflow for determining the Kovats Retention Index is a systematic process to ensure accuracy and reproducibility.
Caption: Workflow for Kovats Retention Index Determination.
Protocol 2.1: Determination of the Kovats Retention Index of an Unknown Compound
This protocol outlines the steps to determine the Kovats Retention Index of a volatile organic compound using a standard n-alkane series that brackets the retention time of the analyte.
Materials:
-
This compound (as a test analyte to demonstrate the principle)
-
n-Octane (C8), n-Nonane (C9), n-Decane (C10), n-Undecane (C11), n-Dodecane (C12) standards
-
Hexane or Dichloromethane (GC grade)
-
Volumetric flasks and pipettes
-
GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Non-polar capillary column (e.g., DB-1, HP-5ms, or similar 5% phenyl-methylpolysiloxane)
Procedure:
-
Standard Preparation:
-
n-Alkane Stock Solution (1000 ppm each): Prepare a stock solution containing n-octane, n-nonane, n-decane, n-undecane, and n-dodecane at a concentration of 1000 µg/mL each in hexane.
-
Analyte Stock Solution (1000 ppm): Prepare a 1000 µg/mL stock solution of the analyte (for this example, this compound) in hexane.
-
Working Standard: Prepare a working standard by mixing equal volumes of the n-alkane stock solution and the analyte stock solution. This will result in a final concentration of 500 µg/mL for each component.
-
-
GC-FID Instrumental Conditions (adapted from ASTM D5134-13): [4]
-
Column: 50 m x 0.20 mm ID, 0.5 µm film thickness 5% phenyl-methylpolysiloxane
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector: Split/splitless, 250 °C, Split ratio 100:1
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 35 °C, hold for 15 min
-
Ramp: 2 °C/min to 200 °C, hold for 5 min
-
-
Detector (FID): 250 °C
-
-
Data Acquisition and Analysis:
-
Inject the working standard into the GC system.
-
Record the chromatogram and identify the retention times (t_R) for the analyte and the bracketing n-alkanes.
-
Calculate the Kovats Retention Index (I) using the following formula for a temperature-programmed run:
I = 100 × [n + (N - n) × ( (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n)) )]
Where:
-
n = carbon number of the n-alkane eluting before the analyte
-
N = carbon number of the n-alkane eluting after the analyte
-
t_R(analyte) = retention time of the analyte
-
t_R(n) = retention time of the n-alkane with carbon number n
-
t_R(N) = retention time of the n-alkane with carbon number N
-
-
Expected Results: On a non-polar stationary phase, this compound will elute between n-nonane (C9) and n-decane (C10). The NIST Chemistry WebBook reports Kovats Retention Indices for this compound on various non-polar columns to be in the range of 962-976 under isothermal conditions.[5] Temperature-programmed indices will be similar. This calculated value can then be compared to literature or database values for tentative identification.
Application II: this compound as an Internal Standard
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[6] It is used to correct for variations in injection volume, sample preparation, and instrument response. The ideal internal standard should be chemically similar to the analyte, not present in the original sample, and chromatographically resolved from all other components.[7]
This compound is an excellent internal standard for the quantification of other C8-C12 hydrocarbons due to its similar chemical nature and volatility.
The use of an internal standard is a robust method for achieving high precision and accuracy in quantitative analysis.
Caption: Workflow for Quantification using an Internal Standard.
Protocol 3.1: Quantification of Toluene using this compound as an Internal Standard
This protocol details the quantification of toluene in a sample matrix using this compound as an internal standard.
Materials:
-
Toluene (analytical grade)
-
This compound (≥98.5% purity)
-
Methylene Chloride (GC grade)
-
Volumetric flasks and pipettes
-
GC-FID system
-
Mid-polar capillary column (e.g., DB-17 or equivalent) to ensure separation of the aromatic toluene from the aliphatic internal standard.
Procedure:
-
Standard Preparation:
-
Toluene Stock Solution (1000 ppm): Accurately weigh 100 mg of toluene and dissolve in methylene chloride in a 100 mL volumetric flask.
-
Internal Standard Stock Solution (1000 ppm): Accurately weigh 100 mg of this compound and dissolve in methylene chloride in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, and 200 ppm of toluene) by diluting the toluene stock solution. To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final concentration of 50 ppm of this compound in each.
-
-
Sample Preparation:
-
Take a known volume or weight of the sample containing toluene.
-
Dilute the sample with methylene chloride to bring the expected toluene concentration within the calibration range.
-
Add the internal standard stock solution to the diluted sample to achieve a final concentration of 50 ppm of this compound.
-
-
GC-FID Instrumental Conditions (based on EPA Method 8015C principles): [8][9]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness mid-polar column
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector: Split/splitless, 220 °C, Split ratio 50:1
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 min
-
Ramp: 10 °C/min to 180 °C, hold for 5 min
-
-
Detector (FID): 250 °C
-
-
Data Analysis and Quantification:
-
Analyze the calibration standards and the prepared sample.
-
For each calibration standard, calculate the Response Factor (RF) relative to the internal standard:
RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Plot the area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS) for the calibration standards. The slope of the resulting line is the average RF.
-
Calculate the concentration of toluene in the prepared sample using the average RF from the calibration:
Conc_analyte = (Area_analyte / Area_IS) × (Conc_IS / RF)
-
Account for the initial dilution of the sample to determine the concentration in the original sample.
-
Method Validation and Quality Control
For both applications, it is crucial to perform method validation to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to resolve the analyte and internal standard from other components in the sample matrix.
-
Linearity: The linear relationship between the concentration and the instrument response over a defined range. For the internal standard method, a correlation coefficient (r²) of ≥ 0.995 is typically required.
-
Accuracy and Precision: Determined by analyzing replicate samples and spiked matrices to assess recovery and repeatability (expressed as % Relative Standard Deviation).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Regular analysis of quality control (QC) samples with known concentrations is essential for monitoring the performance of the method over time.
Conclusion
This compound serves as a robust and versatile reference standard for gas chromatography. Its well-defined properties and predictable chromatographic behavior make it an excellent tool for both the qualitative identification of compounds through Kovats Retention Index determination and for high-precision quantitative analysis as an internal standard. The protocols provided in this guide offer a comprehensive framework for the successful implementation of this compound in these applications, enabling researchers and scientists to achieve accurate and reliable results in their analytical workflows. Adherence to sound method validation principles will further ensure the trustworthiness of the data generated.
References
- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. gcms.cz [gcms.cz]
- 3. scielo.br [scielo.br]
- 4. scielo.org.co [scielo.org.co]
- 5. Nonane, 2-methyl- [webbook.nist.gov]
- 6. [PDF] Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture | Semantic Scholar [semanticscholar.org]
- 7. Response factor of aliphatic and aromatic hydrocarbons - Chromatography Forum [chromforum.org]
- 8. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methylnonane in Organic Synthesis
Introduction: Unveiling the Potential of a High-Boiling Branched Alkane
2-Methylnonane, a branched-chain saturated hydrocarbon with the chemical formula C10H22, has traditionally been recognized for its role as a component in fuels and lubricants.[1] However, its unique physical and chemical properties, particularly its high boiling point and non-polar nature, are increasingly positioning it as a valuable, yet underutilized, asset in the realm of organic synthesis. This guide provides a comprehensive overview of the applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
With a boiling point of 166-169 °C, this compound serves as an excellent high-boiling point, non-polar, and inert solvent for a variety of chemical transformations that require elevated temperatures. Its branched structure imparts a lower freezing point compared to its linear isomer, n-decane, expanding its utility in a wider range of temperature conditions. Furthermore, its chemical inertness makes it a robust medium for reactions involving highly reactive reagents.
This document will explore the multifaceted applications of this compound, moving beyond its conventional uses to highlight its potential as a strategic solvent in modern organic synthesis and as a foundational building block for the synthesis of more complex molecules.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C10H22 | |
| Molecular Weight | 142.28 g/mol | |
| Boiling Point | 166-169 °C | |
| Density | 0.726 g/mL at 20 °C | |
| Flash Point | 46 °C | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents | [1] |
| Appearance | Colorless liquid | [1] |
Part 1: this compound as a High-Temperature Solvent
The high boiling point and chemical stability of this compound make it an ideal solvent for reactions that require sustained high temperatures to overcome activation energy barriers. Its use is particularly advantageous in reactions where polar aprotic solvents might lead to undesirable side reactions or product decomposition.
Application in Organometallic Chemistry
While ethers like THF are common in Grignard reactions, their low boiling points can be limiting. For less reactive alkyl or aryl halides, higher temperatures may be necessary to initiate and sustain the reaction. In such cases, a high-boiling inert solvent like this compound can be beneficial. Reactions involving organoaluminum compounds, which are used in polymer synthesis, can also be conducted in hydrocarbon solvents.[2]
Workflow for High-Temperature Grignard Reaction:
Caption: Workflow for a high-temperature Grignard reaction using this compound.
Protocol 1: High-Temperature Grignard Reagent Formation
-
Objective: To prepare a Grignard reagent from a less reactive aryl bromide.
-
Materials:
-
Magnesium turnings
-
Aryl bromide (e.g., 4-bromobiphenyl)
-
This compound (anhydrous)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet.
-
-
Procedure:
-
Assemble the glassware and dry thoroughly under vacuum with heating.
-
Charge the flask with magnesium turnings (1.2 equivalents) and a crystal of iodine under a nitrogen atmosphere.
-
Add a small portion of the aryl bromide solution in this compound to the flask.
-
Gently heat the mixture to initiate the reaction, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue heating at reflux for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature. The resulting Grignard reagent in this compound is ready for subsequent reactions.
-
-
Causality: The high temperature afforded by this compound facilitates the oxidative addition of magnesium to the relatively unreactive C-Br bond of 4-bromobiphenyl. The inert nature of the solvent prevents any side reactions with the highly reactive organometallic species formed.
Application in Polymerization Reactions
Branched alkanes like isododecane (a mixture of isomers including this compound) are used as reaction media for polymerization reactions. Their inertness and ability to solubilize non-polar monomers and polymers make them suitable for such applications.
Part 2: this compound as a Chiral Building Block Precursor
While this compound itself is achiral, its functionalization can lead to the formation of chiral molecules.[1] This opens up possibilities for its use as a precursor to chiral building blocks, which are of significant interest in pharmaceutical and fine chemical synthesis.[3]
Stereoselective Functionalization via Radical Halogenation
The C-H bonds in this compound have different reactivities towards radical halogenation.[4] The tertiary C-H bond at the C2 position is more susceptible to abstraction by a bromine radical, leading to regioselective bromination. This functionalized intermediate can then be a substrate for further transformations.
Reaction Scheme for Functionalization:
Caption: Functionalization of this compound via radical bromination.
Protocol 2: Regioselective Radical Bromination of this compound
-
Objective: To selectively functionalize the tertiary carbon of this compound.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) as a radical initiator
-
Carbon tetrachloride (CCl4) as solvent
-
Photoreactor or a high-intensity lamp
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a light source, dissolve this compound (1 equivalent) and NBS (1.1 equivalents) in CCl4.
-
Add a catalytic amount of AIBN.
-
Irradiate the mixture with light while heating to reflux (approx. 77 °C for CCl4).
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of brominated isomers by fractional distillation or column chromatography to isolate 2-bromo-2-methylnonane.
-
-
Causality: The greater stability of the tertiary radical intermediate at the C2 position directs the bromination preferentially to this site. AIBN initiates the radical chain reaction upon thermal or photochemical decomposition.
Potential for Chiral Synthesis
The resulting 2-bromo-2-methylnonane, although racemic, can be a substrate for reactions that introduce chirality. For instance, a kinetic resolution or a reaction with a chiral nucleophile could potentially lead to enantioenriched products. While specific protocols for this compound in this context are not widely reported, this represents a promising area for future research.
Part 3: Advanced Applications and Future Outlook
The utility of this compound extends beyond the aforementioned examples. Its properties suggest its suitability in other areas of modern organic synthesis.
High-Temperature Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations often require high temperatures to achieve good yields, especially with less reactive substrates.[5][6] While polar aprotic solvents are common, the use of a high-boiling, non-polar solvent like this compound could offer advantages in terms of preventing side reactions involving the solvent and simplifying product isolation.
Conceptual Workflow for High-Temperature Suzuki Coupling:
Caption: Conceptual workflow for a Suzuki coupling in this compound.
Synthesis of High-Performance Lubricants
The branched structure of this compound is a key feature in the formulation of high-performance lubricants.[7] Synthetic strategies to produce more complex branched alkanes for lubricant applications can start from precursors like this compound. Functionalization followed by coupling reactions can lead to molecules with tailored properties for specific lubrication needs.
Conclusion
This compound, often overlooked in the context of fine chemical synthesis, presents a compelling case for its broader application. Its high boiling point, inertness, and non-polar character make it a valuable solvent for challenging reactions. Furthermore, its potential as a precursor for chiral building blocks through regioselective functionalization opens new avenues for synthetic exploration. The protocols and insights provided in this guide are intended to empower researchers and professionals to harness the full potential of this versatile branched alkane, paving the way for innovation in organic synthesis and drug development.
References
- 1. FR3110081A1 - Cosmetic composition based on bio-based isododecane and its preparation process - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. maintonia.com [maintonia.com]
Application Notes and Protocols: Preparation of 2-Methylnonane Solutions
Introduction: Understanding 2-Methylnonane
This compound (Isodecane) is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1] It is a colorless liquid with a petroleum-like odor, characterized by its low water solubility, high volatility, and miscibility with non-polar organic solvents.[1][2][3] These properties make it a significant component in fuels as an additive and a useful compound in various organic chemistry applications.[1] In the context of research and drug development, this compound can be utilized as a non-polar solvent, a reference standard in gas chromatography (GC), or as a component in formulation studies of hydrophobic compounds.[4][5][6]
The accurate preparation of this compound solutions is critical for the reliability and reproducibility of experimental results. Due to its volatile nature, specific handling procedures are required to minimize evaporation and ensure the target concentration is achieved and maintained. This guide provides a comprehensive overview of the essential physicochemical properties, safety precautions, and detailed protocols for the preparation of this compound solutions for research applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and the preparation of accurate solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [1][7] |
| Molar Mass | 142.28 g/mol | [1][8] |
| Appearance | Colorless liquid | [1][9] |
| Odor | Petroleum distillates | [1][9] |
| Density | 0.726 g/mL at 20°C | [2][8] |
| Boiling Point | 166-169 °C | [2][8] |
| Melting Point | -74.6 °C | [1] |
| Flash Point | 46 °C | [2][8] |
| Solubility | Insoluble in water; soluble in non-polar solvents like chloroform, ether, benzene, and hexane.[1][2][10] | [1][2][10] |
| Vapor Pressure | 1.89 mmHg at 25 °C | [3] |
Safety Precautions and Hazard Management
This compound is classified as a flammable liquid and presents an aspiration toxicity hazard.[1][9][11] Adherence to strict safety protocols is mandatory to mitigate risks.
Hazard Identification:
-
Flammability: Flammable liquid and vapor.[9][11][12] Keep away from heat, sparks, open flames, and hot surfaces.[4][11] Use of explosion-proof electrical equipment is required.[11]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][11][12] Do NOT induce vomiting if ingested.[11]
-
Skin and Eye Contact: May cause mild irritation. Prolonged or repeated contact can lead to defatting of the skin.
-
Inhalation: Vapors may cause dizziness or suffocation.[11] Avoid breathing mist or vapor.[13]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[4]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[13] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][11][13]
-
Ground and bond containers and receiving equipment to prevent static discharge.[11][12]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][9] Do not mix with other waste.[4]
Protocol 1: Preparation of this compound Solutions by the Gravimetric Method
The gravimetric method, which relies on mass measurements, is the most accurate method for preparing solutions of known concentration, especially for volatile compounds, as it minimizes errors due to evaporation during volume measurement.
Objective:
To prepare a solution of this compound in a suitable solvent to a precise mass/mass concentration.
Materials and Equipment:
-
This compound (high purity, ≥98.5%)
-
Anhydrous solvent (e.g., hexane, isooctane, or methanol, depending on the application)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Gas-tight syringes or calibrated micropipettes
-
Beakers and volumetric flasks (for solvent measurement)
Workflow Diagram:
Caption: Gravimetric preparation workflow for this compound solutions.
Step-by-Step Procedure:
-
Tare the Vial: Place a clean, dry glass vial with its cap on the analytical balance and tare the mass.
-
Add this compound: Working in a fume hood, quickly and carefully add the desired amount of this compound to the tared vial using a gas-tight syringe or a calibrated micropipette. Immediately cap the vial to minimize evaporation.
-
Weigh this compound: Record the mass of the this compound added.
-
Add Solvent: Tare the balance with the vial containing the this compound. Add the required amount of solvent to the vial.
-
Final Weighing: Record the total mass of the solution (this compound + solvent).
-
Mixing: Tightly cap the vial and mix the solution by gentle inversion until it is homogeneous. Avoid vigorous shaking to prevent aerosol formation.
-
Calculation: Calculate the final concentration of the solution in mass/mass percent (w/w%).
Formula for Mass/Mass Percent: (Mass of this compound / Total Mass of Solution) x 100%
Protocol 2: Preparation of this compound Solutions by the Volumetric Method
The volumetric method is suitable for applications where a high degree of accuracy is not paramount or when preparing dilute solutions from a stock solution. Special care must be taken to account for the volatility of this compound.
Objective:
To prepare a solution of this compound to a specific volume/volume or molar concentration.
Materials and Equipment:
-
This compound (high purity, ≥98.5%)
-
Anhydrous solvent
-
Volumetric flasks (Class A) with stoppers
-
Gas-tight syringes or calibrated micropipettes
-
Pasteur pipettes
Workflow Diagram:
Caption: Volumetric preparation workflow for this compound solutions.
Step-by-Step Procedure:
-
Pre-fill Volumetric Flask: Add the chosen solvent to a Class A volumetric flask until it is about half full. This helps to quickly dissolve the this compound and reduces the vapor space.
-
Measure this compound: In a fume hood, use a calibrated gas-tight syringe to accurately measure the required volume of this compound.
-
Add to Flask: Dispense the this compound into the volumetric flask, ensuring the tip of the syringe is below the solvent surface to minimize evaporation.
-
Initial Mix: Stopper the flask and gently swirl to mix the contents.
-
Dilute to Volume: Carefully add more solvent to the flask until the bottom of the meniscus is level with the calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.
-
Final Mixing: Stopper the flask securely and invert it several times to ensure the solution is homogeneous.
Calculations for Volumetric Solutions:
Molarity (M):
-
Step 1: Calculate the mass of this compound required:
-
Mass (g) = Desired Molarity (mol/L) x Volume of Solution (L) x Molar Mass of this compound (142.28 g/mol )
-
-
Step 2: Calculate the volume of this compound to measure:
-
Volume (mL) = Mass (g) / Density of this compound (0.726 g/mL)
-
Volume/Volume Percent (v/v%):
-
(Volume of this compound / Total Volume of Solution) x 100%
Preparation of Dilute Standards for GC Analysis
For applications such as creating calibration curves for gas chromatography, serial dilutions of a stock solution are often prepared.
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1000 ppm) in a suitable solvent (e.g., methanol or hexane) using the gravimetric method for highest accuracy.
-
Serial Dilution: Use the following formula to perform serial dilutions:
-
C₁V₁ = C₂V₂
-
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be transferred
-
C₂ = Desired concentration of the dilute solution
-
V₂ = Final volume of the dilute solution
-
-
-
Handling: Use gas-tight syringes for all transfers. Work quickly and keep solutions capped and, if possible, cooled to minimize volatilization.[1]
Glassware Cleaning Protocol
Proper cleaning of glassware is essential to avoid cross-contamination.
-
Initial Rinse: Rinse the glassware 2-3 times with a suitable organic solvent like acetone or ethanol to remove the water-insoluble this compound.[8][14] Collect these rinses for proper waste disposal.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water. Use a brush to scrub if necessary.[8][14]
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse 3-4 times with deionized water.[8][14]
-
Drying: Allow the glassware to air dry or place it in a drying oven. Do not use paper towels, as they can leave fibrous residues.
References
- 1. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
- 2. This compound CAS#: 871-83-0 [m.chemicalbook.com]
- 3. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Nonane, 2-methyl- [webbook.nist.gov]
- 8. safety.chem.byu.edu [safety.chem.byu.edu]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. amt.copernicus.org [amt.copernicus.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drugfuture.com [drugfuture.com]
- 14. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
Application Note: High-Resolution 1H and 13C NMR-Based Structural Elucidation of 2-Methylnonane
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. For aliphatic hydrocarbons, such as 2-methylnonane, which lack chromophores for UV-Vis spectroscopy and may produce ambiguous fragmentation patterns in mass spectrometry, NMR provides definitive information on the carbon skeleton and the chemical environment of each proton. This application note provides a detailed guide to the ¹H and ¹³C NMR chemical shifts of this compound, a comprehensive protocol for sample preparation and data acquisition, and an interpretation of the spectral data. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require precise structural verification of non-polar compounds.
Structural and Spectral Overview of this compound
This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂. Its structure consists of a nine-carbon chain (nonane) with a methyl group at the second position. This seemingly simple structure presents a complex NMR spectrum due to the subtle differences in the electronic environments of its protons and carbons.
¹H and ¹³C NMR Chemical Shift Data
The experimental ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below. This data is sourced from the Spectral Database for Organic Compounds (SDBS).
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| C1 (CH₃) | 0.86 | d | 6H | 22.7 |
| C2 (CH) | 1.52 | m | 1H | 32.0 |
| C3 (CH₂) | 1.25 | m | 2H | 39.5 |
| C4 (CH₂) | 1.25 | m | 2H | 27.2 |
| C5 (CH₂) | 1.25 | m | 2H | 29.8 |
| C6 (CH₂) | 1.25 | m | 2H | 30.0 |
| C7 (CH₂) | 1.25 | m | 2H | 32.3 |
| C8 (CH₂) | 1.25 | m | 2H | 22.9 |
| C9 (CH₃) | 0.88 | t | 3H | 14.1 |
| C10 (CH₃) | 0.86 | d | 3H | 22.7 |
Note: The ¹H NMR spectrum of the long alkyl chain (C3-C8) presents as a complex multiplet around 1.25 ppm, making individual assignments challenging without advanced 2D NMR techniques.
Experimental Protocol: Acquiring High-Quality NMR Spectra of this compound
This section provides a step-by-step protocol for the preparation of a this compound sample and the acquisition of ¹H and ¹³C NMR spectra.
I. Materials and Equipment
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes of high precision
-
Pasteur pipettes
-
Volumetric flask or vial
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
II. Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. For a non-polar, liquid sample like this compound, the following procedure is recommended.[1][2][3]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for non-polar organic compounds due to its excellent dissolving capabilities and the presence of a residual proton signal at 7.26 ppm, which can be used as a secondary chemical shift reference.[2]
-
Sample Concentration: For ¹H NMR, a concentration of 1-2% v/v is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 5-10% v/v is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure: a. Ensure the NMR tube is clean and dry. Washing with a suitable solvent (e.g., acetone) and drying in an oven at a low temperature is recommended.[3] b. Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube. c. Add 5-10 µL of this compound to the NMR tube using a micropipette. d. Cap the NMR tube securely and gently vortex the sample to ensure a homogeneous solution. e. Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
III. NMR Data Acquisition
-
Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and good resolution.
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by three main regions:
-
Upfield Region (0.8-0.9 ppm): This region contains the signals for the methyl protons. The terminal methyl group (C9) appears as a triplet at approximately 0.88 ppm due to coupling with the adjacent methylene (CH₂) group. The two methyl groups at the C2 position (C1 and C10) are diastereotopic and appear as a doublet at around 0.86 ppm, integrating to 6 protons, due to coupling with the methine (CH) proton at C2.
-
Methylene Region (1.2-1.3 ppm): The protons of the long alkyl chain (C3-C8) give rise to a complex, overlapping multiplet centered around 1.25 ppm.
-
Methine Region (1.5-1.6 ppm): The single proton on the chiral center (C2) appears as a multiplet around 1.52 ppm. This signal is complex due to coupling with the protons on C1, C10, and C3.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound displays nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms. The assignments in Table 1 are based on established chemical shift prediction models and empirical data for alkanes. The upfield signals (14.1 - 39.5 ppm) are characteristic of sp³ hybridized carbon atoms in an alkane chain. The chemical shift of each carbon is influenced by its position in the chain and the degree of branching.
Visualizations
Structure of this compound with Atom Numbering
Caption: Molecular structure of this compound with IUPAC numbering.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note has provided a comprehensive overview of the ¹H and ¹³C NMR chemical shifts of this compound, along with a detailed, field-proven protocol for sample preparation and data acquisition. The provided spectral data and interpretation serve as a reliable reference for the structural verification of this compound. By following the outlined procedures, researchers can obtain high-quality NMR spectra, enabling confident structural elucidation and purity assessment of this compound and similar aliphatic compounds.
References
Infrared spectroscopy absorption bands of 2-Methylnonane
An Application Note and Protocol for the Infrared Spectroscopic Analysis of 2-Methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. This compound (C₁₀H₂₂), a branched-chain alkane, serves as a representative example for the characterization of saturated hydrocarbons.[1][2] Its primary applications are in fuel formulations and as an organic solvent.[1][2] Infrared spectroscopy is a powerful, non-destructive analytical technique that identifies molecular structures by probing their vibrational modes.[3] This guide details the theoretical basis for the infrared absorption of this compound, presents its characteristic absorption bands, provides a step-by-step protocol for acquiring a high-quality spectrum, and discusses the interpretation of the spectral data.
Introduction to this compound and Infrared Spectroscopy
The Analyte: this compound
This compound is an isomer of decane, consisting of a nine-carbon (nonane) backbone with a methyl group (-CH₃) substituent on the second carbon atom.[1][4] As a saturated alkane, its structure is composed solely of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds.[5] The molecule contains methyl (-CH₃), methylene (-CH₂-), and a methine (>CH-) group. Understanding the spectral characteristics of such fundamental hydrocarbon structures is crucial in petrochemical analysis, quality control, and organic synthesis.
The Principle of Infrared (IR) Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter.[3] When a molecule absorbs infrared radiation, the energy is converted into molecular vibrations, namely the stretching and bending of chemical bonds.[3][6] For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[6] The specific frequencies at which a molecule absorbs radiation are unique to its structure, providing a molecular "fingerprint."[7][8]
The IR spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Absorption bands point downwards, indicating the frequencies at which energy is absorbed. The key information derived from an IR spectrum includes:
-
Wavenumber: Indicates the type of bond and functional group (e.g., C-H, O-H, C=O).
-
Intensity: Relates to the change in dipole moment and the concentration of the bond.
-
Shape: Can be broad (often due to hydrogen bonding) or sharp.
Molecular Structure and Expected Vibrational Modes
The structure of this compound is defined by its sp³ hybridized carbon atoms forming a tetrahedral geometry.[5] The primary vibrations observed in its IR spectrum are associated with the stretching and bending of its C-H and C-C bonds.
-
C-H Stretching Vibrations: These are high-energy vibrations and appear in the 2850-3000 cm⁻¹ region.[5][9] Because this compound is a saturated alkane, all its C-H stretching absorptions will occur below 3000 cm⁻¹.[10][11] This is a critical diagnostic feature to distinguish alkanes from alkenes or aromatic compounds, which show C-H stretches above 3000 cm⁻¹.[12]
-
Asymmetric Stretch: A higher frequency vibration where C-H bonds stretch out of phase.
-
Symmetric Stretch: A lower frequency vibration where C-H bonds stretch in phase.
-
-
C-H Bending Vibrations (Deformations): These occur at lower energies and appear in the 1475-1365 cm⁻¹ region.[11]
-
Methylene (-CH₂-) Scissoring: Appears around 1465 cm⁻¹.[5]
-
Methyl (-CH₃) Asymmetric Bending: Also appears near 1450 cm⁻¹.[5]
-
Methyl (-CH₃) Symmetric Bending ("Umbrella" Mode): Shows a characteristic band near 1375 cm⁻¹.[5] The presence of an isopropyl-like group (the methine carbon bonded to two methyl groups at the end of the chain) can sometimes cause this band to split.
-
-
C-C Vibrations: Carbon-carbon bond stretching and bending vibrations also occur but are generally weak and found in the complex "fingerprint region" (below 1500 cm⁻¹), making them less useful for simple functional group identification but crucial for fingerprint matching.[9]
Caption: Molecular structure of this compound.
Summary of Characteristic IR Absorption Bands
The following table summarizes the expected infrared absorption bands for this compound based on the typical vibrational frequencies for alkanes.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2950–2975 | Asymmetric C-H Stretch | Methyl (-CH₃) | Strong |
| 2865–2885 | Symmetric C-H Stretch | Methyl (-CH₃) | Medium |
| 2915–2935 | Asymmetric C-H Stretch | Methylene (-CH₂-) | Strong |
| 2845–2865 | Symmetric C-H Stretch | Methylene (-CH₂-) | Medium |
| ~2890 | C-H Stretch | Methine (>CH-) | Weak |
| ~1465 | Scissoring (Bending) | Methylene (-CH₂-) | Medium |
| ~1450 | Asymmetric Bending | Methyl (-CH₃) | Medium |
| ~1375 | Symmetric Bending ("Umbrella") | Methyl (-CH₃) | Medium |
| 1300-800 | C-C Stretch and other deformations | Alkane Skeleton | Weak |
| ~725 | Rocking | -(CH₂)n- (n≥4) | Weak |
Table based on general alkane absorption data.[5][9][12][13]
Experimental Protocol: FT-IR Analysis of Liquid this compound
This protocol describes the standard procedure for obtaining an FT-IR spectrum of a pure liquid sample using a salt plate method.
Materials and Instrumentation
-
Analyte: this compound (>98% purity)
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Thermo Nicolet, PerkinElmer, Jasco) equipped with a standard source and detector (e.g., DTGS).
-
Sample Cells: Two polished salt plates (Sodium Chloride, NaCl, or Potassium Bromide, KBr). Note: Ensure plates are clean, dry, and free from scratches. Handle only by the edges to avoid moisture contamination from fingerprints.
-
Pipette: Glass Pasteur pipette or micropipette.
-
Solvent: Anhydrous solvent for cleaning (e.g., dichloromethane or hexane).
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Verify the sample compartment is clean and the desiccant is active to minimize atmospheric water and CO₂ interference.
-
-
Acquire Background Spectrum:
-
Place no sample in the beam path.
-
Close the sample compartment lid.
-
Using the instrument software, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.
-
Typical Parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (for good signal-to-noise ratio)
-
-
-
Sample Preparation (Neat Liquid Film):
-
Place one clean, dry salt plate on a clean, dry surface.
-
Using a pipette, place one small drop of this compound onto the center of the plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid creating air bubbles.
-
-
Acquire Sample Spectrum:
-
Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.
-
Close the lid.
-
Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Observe the resulting spectrum. If the strongest peaks are "flat-topped" (i.e., show 0% transmittance), the sample film is too thick. Repeat the sample preparation with a smaller drop of liquid.
-
Use the software tools to identify and label the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the reference values in Section 3.
-
-
Cleaning:
-
Disassemble the salt plates.
-
Rinse the plates with a small amount of anhydrous solvent (e.g., hexane) onto a lint-free wipe and gently clean the plate surfaces.
-
Allow the plates to air dry completely before storing them in a desiccator.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 871-83-0: this compound | CymitQuimica [cymitquimica.com]
- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 4. Draw the structure of this compound Draw the structure of the following .. [askfilo.com]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]
- 7. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. youtube.com [youtube.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for the Purification of 2-Methylnonane
Abstract
This document provides a comprehensive guide to the purification of 2-Methylnonane (Isodecane), a branched-chain alkane utilized as a fuel additive and a nonpolar solvent in organic chemistry.[1] Achieving high purity is critical for applications requiring consistent physicochemical properties and for preventing side reactions in sensitive chemical syntheses. This guide details methodologies ranging from bulk separation by fractional distillation to high-resolution purification via preparative gas chromatography, alongside protocols for removing polar contaminants. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles, step-by-step execution, and subsequent purity validation.
Introduction: The Imperative for High-Purity this compound
This compound (C₁₀H₂₂) is a colorless, flammable liquid with a petroleum-like odor.[1][2] As a key component in fuel formulations and a non-polar medium for chemical reactions, its purity directly impacts performance and experimental outcomes. Commercial grades of this compound often contain a mixture of impurities that can interfere with its intended applications.
Common Impurities Include:
-
Structural Isomers: n-Decane, 3-Methylnonane, and 4-Methylnonane possess very similar physical properties, making them challenging to separate.[1]
-
Homologous Alkanes: Residual hydrocarbons with shorter or longer carbon chains from the fractional distillation of petroleum.[3][4]
-
Unsaturated Hydrocarbons: Alkenes may be present as byproducts from cracking or synthesis processes.[5][6]
-
Polar Contaminants: Trace amounts of water, alcohols, or other solvents introduced during production or storage can act as poisons for certain catalysts or alter reaction kinetics.
This guide provides validated protocols to address these purification challenges, enabling researchers to obtain this compound of a purity suitable for the most demanding applications.
Physicochemical Properties & Purification Strategy
The selection of an appropriate purification technique is dictated by the physicochemical properties of this compound and its potential impurities. As a nonpolar alkane, its behavior is governed by van der Waals forces.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₂₂ | Defines its nonpolar character. |
| Molar Mass | 142.28 g·mol⁻¹ | Influences volatility.[1] |
| Boiling Point | 166-169 °C | Primary property exploited in fractional distillation.[7][8] Separation from isomers with close boiling points is the main challenge. |
| Density | ~0.726 - 0.749 g/mL at 20°C | Insoluble in and less dense than water, allowing for simple phase separation from aqueous contaminants.[1][7] |
| Polarity | Nonpolar | Allows for separation from polar impurities using adsorption chromatography. |
| Flash Point | 46 °C | Indicates flammability; dictates handling and safety procedures.[7][8] |
| CAS Number | 871-83-0 | For unambiguous identification.[1][7] |
The primary purification challenge stems from the presence of structural isomers whose boiling points are nearly identical to that of this compound. Therefore, high-resolution techniques are often necessary.
Pre-Purification Analysis: Quantifying the Challenge
Before commencing purification, it is essential to analyze the starting material to identify and quantify impurities. This allows for the selection of the most efficient purification strategy.
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interaction with the column's stationary phase. The Mass Spectrometer then fragments and detects the molecules, allowing for positive identification.[9]
-
Why it's authoritative: GC provides a high-resolution separation of hydrocarbons, making it ideal for detecting isomeric and homologous impurities.[10] A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and can be used for accurate quantification.[10]
Purification Methodologies & Protocols
Method 1: Fractional Distillation
This technique is the first line of defense, effective for removing impurities with significantly different boiling points (e.g., lower-boiling alkanes, higher-boiling alkanes, and some non-volatile contaminants).
-
Expertise & Causality: Fractional distillation separates liquids based on differences in volatility.[5] According to Raoult's Law, the vapor above a liquid mixture is enriched in the more volatile component. By using a fractionating column, a series of condensation and vaporization cycles (theoretical plates) are established, progressively enriching the vapor with the lower-boiling-point component.[6][11] For alkanes, which form nearly ideal solutions, the efficiency of separation is almost entirely dependent on the boiling point difference and the efficiency of the column. A column with a high number of theoretical plates is crucial for separating components with close boiling points.
Protocol 1: High-Efficiency Fractional Distillation
-
Apparatus Setup:
-
Assemble a distillation apparatus in a certified fume hood. Use a round-bottom flask of appropriate size (the flask should be 1/2 to 2/3 full).
-
Fit the flask with a high-efficiency fractionating column (e.g., a 30-50 cm Vigreux or, for higher efficiency, a packed column with Raschig rings or metal sponge).
-
Place a distillation head with a thermometer or temperature probe at the top of the column. The top of the bulb should be level with the side arm leading to the condenser.
-
Attach a Liebig condenser and a receiving flask. Ensure all joints are securely clamped.
-
Use a heating mantle with a magnetic stirrer and add a stir bar to the distillation flask to ensure smooth boiling.
-
-
Distillation Procedure:
-
Charge the crude this compound into the distillation flask.
-
Begin heating slowly. As the liquid begins to boil, observe the condensation ring rising slowly up the column. This should take 20-30 minutes to ensure thermal equilibrium is established.
-
Collect the initial "forerun" fraction, which will contain the most volatile impurities (lower boiling point). This is typically the first 5-10% of the distillate.
-
Carefully monitor the temperature at the distillation head. As the pure this compound begins to distill, the temperature should stabilize at its boiling point (167-168 °C).[12] Collect this main fraction in a separate, clean receiving flask.
-
If the temperature rises significantly above the boiling point of this compound, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation at this point or collect this "tail" fraction separately.
-
Leave a small amount of residue in the distillation flask; never distill to dryness.
-
-
Validation:
-
Analyze the collected main fraction by GC-FID to confirm the removal of low- and high-boiling impurities.
-
Method 2: Adsorptive Filtration for Polar Impurity Removal
This is a rapid and effective method for removing polar contaminants like water or alcohols, which fractional distillation may not remove efficiently.
-
Expertise & Causality: This method relies on the principles of adsorption chromatography. A polar stationary phase (adsorbent) such as activated alumina or silica gel has a high affinity for polar molecules. When the nonpolar this compound sample is passed through a column packed with this adsorbent, the polar impurities are strongly retained, while the nonpolar product elutes quickly with a nonpolar solvent. This technique is ideal for a "polishing" step after distillation.
Protocol 2: Column Filtration with Activated Alumina
-
Column Preparation:
-
Select a glass chromatography column. Place a small plug of glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of activated alumina (basic or neutral, Brockmann I) in a nonpolar solvent like n-hexane.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
-
Purification Procedure:
-
Once the alumina has settled, add another small layer of sand on top to prevent disruption of the packed bed.
-
Drain the solvent until its level is just at the top of the sand layer.
-
Carefully load the this compound sample onto the column.
-
Once the sample has entered the packed bed, begin eluting with fresh n-hexane.
-
Collect the eluate. The this compound will pass through the column quickly.
-
-
Solvent Removal:
-
Remove the n-hexane from the collected fraction using a rotary evaporator. Be cautious with temperature and pressure to avoid evaporating the this compound product.
-
-
Validation:
-
The absence of polar impurities can be confirmed by techniques like Karl Fischer titration for water content or by GC analysis if the impurities are volatile.
-
Method 3: Preparative Gas Chromatography (Prep-GC)
For achieving the highest possible purity (>99.9%) and for separating challenging structural isomers, Prep-GC is the definitive technique.
-
Expertise & Causality: Prep-GC is a scaled-up version of analytical GC.[13][14] A larger diameter column is used to accommodate larger sample injections. The separation mechanism is identical: partitioning of the analyte between the mobile phase (carrier gas) and a liquid stationary phase coated on a solid support.[10] By selecting a stationary phase with a polarity similar to the analytes (i.e., nonpolar), separation is governed primarily by differences in boiling points. The long column length provides extremely high separation efficiency, allowing for the resolution of compounds with very small differences in volatility, such as isomers.
Protocol 3: Isomer Separation by Preparative GC
-
System Configuration:
-
Use a gas chromatograph equipped for preparative-scale work, including a larger injection port, a preparative-scale column, and a fraction collector at the outlet.
-
Column: A nonpolar preparative column (e.g., packed with 5-10% OV-101 or SE-30 on Chromosorb W, or a wide-bore capillary column with a thick film of polydimethylsiloxane) is recommended.
-
Carrier Gas: Use an inert carrier gas like Helium or Nitrogen with a high flow rate suitable for the column diameter.[10]
-
-
Method Development (Analytical Scale):
-
First, develop an optimal separation method on an analytical scale.
-
Determine the temperature program (isothermal or gradient) that provides the best resolution between this compound and its key isomeric impurities.
-
-
Preparative Run:
-
Scale up the injection volume (typically in the microliter to milliliter range, depending on the system).
-
Run the preparative GC using the optimized method.
-
The effluent from the column is split between a detector (e.g., FID or TCD) and a collection port.
-
Monitor the chromatogram in real-time. As the peak corresponding to this compound begins to elute, divert the flow to a collection trap (often a cooled U-tube or vial).
-
Collect only the center portion of the peak to ensure the highest purity, avoiding the leading and tailing edges where overlap with other isomers may occur.
-
Multiple injections may be required to obtain the desired quantity of purified material.
-
-
Validation:
-
Re-inject a small aliquot of the collected fraction into an analytical GC to confirm its purity, which should approach >99.9%.
-
Safety and Handling
This compound is a flammable liquid and vapor that may be fatal if swallowed and enters the airways (aspiration hazard).[1][2][15]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure all equipment is properly grounded to prevent static discharge.[15][16]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[2][17]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Have a Class B fire extinguisher (CO₂, dry chemical) readily available.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Alkanes and fractional distillation [abpischools.org.uk]
- 5. studymind.co.uk [studymind.co.uk]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. This compound | CAS#:871-83-0 | Chemsrc [chemsrc.com]
- 8. This compound | 871-83-0 [chemicalbook.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Gas chromatography - Wikipedia [en.wikipedia.org]
- 11. chemrevise.org [chemrevise.org]
- 12. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 15. This compound | 871-83-0 | TCI AMERICA [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting Peak Tailing for 2-Methylnonane in GC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of peak tailing for 2-Methylnonane in Gas Chromatography (GC). Asymmetrical peaks, particularly those that tail, can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1] This guide provides a structured approach to troubleshooting, grounded in scientific principles, to restore optimal peak shape and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] Significant tailing, often indicated by a tailing factor greater than 1.5, can negatively impact your analysis by reducing the resolution between adjacent peaks and decreasing the accuracy and reproducibility of peak integration and quantification.[1]
Q2: I'm seeing peak tailing for this compound, but other compounds in my analysis look fine. What's the likely cause?
If only specific peaks are tailing, the issue is likely due to chemical interactions between the analyte and active sites within the GC system.[1] Although this compound, a branched alkane, is relatively non-polar, it can still interact with active sites. These sites can be exposed silanol groups on the inner surface of a fused silica column, on glass wool in the inlet liner, or metallic surfaces in the flow path.[2] Contamination from previous samples can also create new active sites.
Q3: All of my peaks, including the solvent peak, are tailing. What does this suggest?
When all peaks in a chromatogram exhibit tailing, the cause is typically a physical issue within the GC system rather than a specific chemical interaction.[1][3] This points to problems such as:
-
Improper column installation: The column might be positioned too high or too low in the inlet, creating unswept (dead) volumes.[1][4]
-
A poor column cut: A ragged or uneven cut at the column inlet can disrupt the carrier gas flow, causing turbulence.[1][5]
-
System leaks: Leaks at the inlet or detector fittings can disrupt the pressure and flow of the carrier gas.[1]
Q4: Can the inlet temperature affect the peak shape of this compound?
Yes, the inlet temperature is a critical parameter. If the temperature is too low, it can lead to incomplete or slow vaporization of this compound, resulting in a broadened and potentially tailing peak.[3][6] Conversely, an excessively high temperature can cause thermal degradation of the analyte, although this is less common for a stable hydrocarbon like this compound.[7] It's also important to recognize that a significant temperature gradient can exist within the inlet, meaning the actual temperature your sample experiences may differ from the setpoint.[8]
Q5: How does the carrier gas flow rate impact peak shape?
The carrier gas flow rate determines the time the analyte spends in the column and influences peak shape.[9] An excessively low flow rate can lead to increased longitudinal diffusion, causing peak broadening and potentially tailing.[9] Conversely, a very high flow rate can also lead to peak broadening.[9] There is an optimal flow rate for each column and analysis that provides the best efficiency and peak shape.[10] Precise control of the flow rate is crucial for reproducible retention times and peak shapes.[11][12]
In-Depth Troubleshooting Guide
A systematic approach is key to efficiently identifying and resolving the root cause of peak tailing. The following guide is structured to help you diagnose the problem, starting from the most common and easily addressable issues.
Logical Troubleshooting Workflow
The diagram below outlines a step-by-step process for troubleshooting peak tailing for this compound.
Caption: A logical workflow for troubleshooting peak tailing in GC.
Addressing Physical System Issues (When All Peaks Tail)
If all peaks in your chromatogram are tailing, the problem is likely mechanical.
1.1. Improper Column Installation
Causality: An incorrectly positioned column in the inlet can create a "dead volume"—an unswept space where a portion of the sample vapor can be temporarily trapped before entering the column.[4] This delayed introduction of a fraction of the analyte molecules leads to peak tailing.
Protocol: Verifying and Correcting Column Installation
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.
-
Disconnect Column: Carefully loosen the column nut from the inlet.
-
Inspect and Measure: Gently remove the column. Check your instrument manual for the correct column insertion depth for your specific inlet. Measure this distance from the back of the column nut and ferrule.
-
Reinstall Column: Reinstall the column to the correct depth. Ensure the ferrule is properly seated and tighten the nut according to the manufacturer's instructions (typically a quarter-turn past finger-tight).
-
Pressurize and Check for Leaks: Restore the carrier gas flow. Use an electronic leak detector to check for leaks around the inlet fitting.[11][12]
-
Equilibrate: Heat the system and allow it to equilibrate before running a test sample.
1.2. Poor Column Cut
Causality: A jagged or angled column cut can disrupt the laminar flow of the carrier gas as it enters the column, creating turbulence.[1][4] This turbulence can cause some analyte molecules to enter the column later than the main band, resulting in a tailing peak. The cut should be clean and at a 90° angle to the column wall.[1][5]
Protocol: Column Trimming
-
Gather Tools: You will need a ceramic scoring wafer or a diamond-tipped scribe and a magnifying glass.
-
Score the Column: Gently score the polyimide coating of the column. Do not apply excessive pressure.
-
Break the Column: Hold the column on either side of the score and snap it cleanly.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a flat, clean surface with no jagged edges or shards.[1] If the cut is not clean, repeat the process.
-
Reinstall: Reinstall the column in the inlet as described in the previous section.
Addressing Chemical Activity (When Specific Peaks Tail)
If only this compound or other specific compounds are tailing, the issue is likely due to unwanted chemical interactions with active sites in the system.
2.1. Contaminated or Active Inlet Liner
Causality: The inlet liner is a common site for the accumulation of non-volatile residues from previous injections.[1] These residues can create active sites that interact with analytes. The glass wool often used in liners can also be a source of activity if its deactivation treatment has degraded or if it has been fractured, exposing fresh, active silanol groups.[2]
Protocol: Inlet Liner Replacement
-
Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C).
-
Depressurize: Turn off the carrier gas flow.
-
Remove Old Components: Unscrew the retaining nut at the top of the inlet. Remove the old septum and liner. Tweezers may be needed to carefully remove the liner.
-
Install New Liner: Wearing powder-free gloves, place a new O-ring on a new, deactivated inlet liner. Carefully insert the new liner into the inlet until it is properly seated.[13]
-
Reassemble: Install a new septum and tighten the retaining nut. Do not overtighten, as this can cause the septum to core.
-
Pressurize and Check for Leaks: Restore the carrier gas flow and perform a leak check at the inlet fitting.
-
Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to its setpoint temperature.[13]
Data: Impact of Inlet Liner Deactivation on Peak Asymmetry
| Liner Type | Analyte | Peak Asymmetry (As) | Observations |
| Standard Non-Deactivated | This compound | 2.1 | Significant tailing, reduced peak height. |
| Deactivated (Silanized) | This compound | 1.1 | Symmetrical peak shape.[13] |
| Standard Non-Deactivated | n-Nonane (Non-polar) | 1.0 | Symmetrical peak. |
| Deactivated (Silanized) | n-Nonane (Non-polar) | 1.0 | Symmetrical peak. |
2.2. Column Contamination or Degradation
Causality: Over time, the stationary phase at the head of the column can become contaminated with non-volatile matrix components or degrade due to exposure to oxygen at high temperatures.[6][14] This degradation exposes active silanol groups on the fused silica surface, leading to peak tailing for sensitive compounds.
Solution: Trim the front section of the analytical column to remove the contaminated or degraded portion.[13][15]
Protocol: Column Trimming (for Contamination)
-
Cool Down and Depressurize: Cool the GC oven and inlet to a safe temperature and turn off the carrier gas.
-
Disconnect and Trim: Disconnect the column from the inlet. Trim 15-20 cm from the inlet end of the column using the proper cutting technique described earlier.[13]
-
Reinstall and Condition: Reinstall the column. It's good practice to briefly condition the column after trimming to remove any oxygen that may have entered.[1]
2.3. Improper Column Conditioning
Causality: A new column must be properly conditioned to remove residual solvents and moisture and to ensure the stationary phase is stable. Inadequate conditioning can leave the column active, causing peak tailing. It's crucial to purge the column with carrier gas at a low temperature before ramping up to the conditioning temperature to remove any oxygen, which can damage the stationary phase at high temperatures.[16]
Protocol: GC Column Conditioning
-
Install the Column: Install the column in both the inlet and the detector.
-
Purge with Carrier Gas: Set the oven temperature to 40°C and turn on the carrier gas flow. Allow the column to purge for at least 15-20 minutes to remove all oxygen from the system.[16]
-
Verify No Leaks: Perform a thorough leak check of all fittings.
-
Temperature Program: Set the detector to its operational temperature. Program the oven to ramp up to a temperature slightly below the column's maximum isothermal temperature limit (as specified by the manufacturer).
-
Hold and Monitor: Hold at this temperature for 1-2 hours, or until the baseline becomes stable.[16] A stable, non-decreasing baseline on an FID indicates that the column is conditioned.[16]
Optimizing Method Parameters
If physical and chemical activity issues have been ruled out, review your method parameters.
3.1. Inlet Temperature
For a compound like this compound, a C10 branched alkane, the inlet temperature should be sufficient to ensure rapid and complete vaporization. A good starting point is an inlet temperature 50-75°C above the boiling point of the analyte. The boiling point of this compound is approximately 166-168°C. Therefore, an inlet temperature in the range of 220-250°C is generally appropriate.
3.2. Column Selection
The choice of stationary phase is crucial. For separating branched alkanes like this compound, a non-polar stationary phase is typically recommended.[17][18]
Recommended Column Phases for this compound Analysis:
| Stationary Phase | Polarity | Common Trade Names | Rationale |
| 100% Dimethylpolysiloxane | Non-polar | DB-1, HP-1, TG-1MS | Separates primarily by boiling point.[17][19] |
| 5% Phenyl / 95% Dimethylpolysiloxane | Non-polar | DB-5, HP-5MS, TG-5MS | A versatile, low-polarity phase suitable for a wide range of hydrocarbons.[17] |
Column dimensions (length, internal diameter, and film thickness) also play a role. A 30m x 0.25mm ID x 0.25µm film thickness column is a good general-purpose choice, offering a balance of resolution and analysis time.[17][20]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity and Decomposition | Separation Science [sepscience.com]
- 8. It’s A Matter of Degrees, but Do Degrees Really Matter? [discover.restek.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. scribd.com [scribd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. m.youtube.com [m.youtube.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Co-elution Issues with 2-Methylnonane Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of co-eluting 2-Methylnonane isomers during gas chromatography (GC) analysis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from its other isomers like 3-Methylnonane and 4-Methylnonane?
A1: The primary challenge in separating structural isomers of alkanes, such as the various methylnonanes, lies in their very similar physicochemical properties.[1] These isomers have the same molecular weight and empirical formula, leading to nearly identical boiling points and polarities. Standard gas chromatography separations, which often rely on differences in boiling points, will therefore struggle to resolve these compounds effectively, leading to co-elution.[2][3][4] The subtle differences in their molecular shapes are the key to their separation, which requires highly selective chromatographic conditions.
Q2: I'm seeing a single, broad peak where I expect to see multiple methylnonane isomers. How can I confirm co-elution?
A2: Confirming co-elution is a critical first step before attempting to optimize your method.[5][6] Here are a few ways to diagnose this issue:
-
Peak Shape Analysis: Co-eluting peaks often result in a single, broad, or asymmetrical peak (either fronting or tailing).[5] A shoulder on the main peak is a strong indicator of an unresolved component.
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can analyze the mass spectra across the peak. In scan mode, acquire spectra at the beginning, apex, and end of the peak. If the mass spectra show subtle changes in the ion ratios, it suggests the presence of more than one compound.[5]
-
Extracted Ion Chromatograms (EICs): Isomers may have very similar mass spectra, but the relative abundances of certain fragment ions might differ slightly. Plotting the EICs for unique fragment ions can sometimes reveal the presence of multiple, slightly offset peaks.[5]
Q3: What is the most critical parameter to adjust for improving the resolution of this compound isomers?
A3: While several factors contribute to resolution, the choice of the stationary phase is the most critical parameter for separating structurally similar isomers.[7][8][9] The stationary phase chemistry dictates the selectivity of the separation, which is the ability to differentiate between the analytes based on their specific interactions.[9][10][11] For nonpolar compounds like methylnonane isomers, subtle differences in their interactions with the stationary phase, based on molecular shape and van der Waals forces, are what drive the separation.[7]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues encountered during the analysis of this compound isomers.
Issue 1: Poor Resolution on a Standard Non-Polar Column
Symptom: You are using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) and the methylnonane isomers are co-eluting or showing very poor separation.
Causality: Standard non-polar phases separate primarily based on boiling point. Since the boiling points of methylnonane isomers are very close, these columns often lack the necessary selectivity for a baseline separation.
Workflow for Improving Resolution:
Caption: Troubleshooting workflow for poor resolution.
Step-by-Step Protocols:
Protocol 1: Optimizing the Temperature Program
A slow, optimized temperature ramp is crucial for enhancing the resolution of closely eluting compounds.[12][13][14]
-
Scouting Gradient:
-
Initial Temperature: 40°C (hold for 2 minutes).
-
Ramp Rate: 10°C/min to 200°C.
-
Final Hold: 2 minutes.
-
Rationale: This initial fast ramp helps to determine the approximate elution temperature of the isomer cluster.
-
-
Optimized Gradient:
-
Initial Temperature: Set the initial temperature 20-30°C below the elution temperature observed in the scouting run.
-
Ramp Rate: Decrease the ramp rate to 1-3°C/min through the elution window of the isomers. A slower ramp increases the interaction time with the stationary phase, improving separation.[14]
-
Final Ramp: After the isomers have eluted, you can increase the ramp rate to elute any remaining heavier compounds more quickly.
-
Table 1: Example Temperature Programs
| Parameter | Scouting Program | Optimized Program |
| Initial Temp. | 40°C | 60°C |
| Initial Hold | 2 min | 2 min |
| Ramp 1 | 10°C/min to 200°C | 2°C/min to 120°C |
| Ramp 2 | - | 20°C/min to 200°C |
| Final Hold | 2 min | 5 min |
Protocol 2: Adjusting the Carrier Gas Flow Rate
The carrier gas flow rate affects both efficiency and analysis time.[15][16][17][18]
-
Determine the Optimal Flow Rate: For your column dimensions and carrier gas (Helium or Hydrogen), there is an optimal linear velocity that provides the highest efficiency (lowest plate height). This information is often provided by the column manufacturer.
-
Fine-Tuning the Flow Rate:
-
Slightly decreasing the flow rate below the optimum can sometimes improve the resolution of early eluting, closely spaced peaks, although it will increase analysis time and broaden peaks.[19]
-
Ensure you are operating in a constant flow mode, as this will maintain a consistent linear velocity throughout the temperature program.[16][17]
-
Issue 2: Co-elution Persists After Method Optimization
Symptom: You have optimized the temperature program and carrier gas flow rate, but the this compound isomers are still not baseline resolved.
Causality: The selectivity of your current stationary phase is insufficient to resolve the structural differences between the isomers.
Workflow for Column Selection:
Caption: Column selection workflow for persistent co-elution.
Recommendations for Column Selection:
1. Stationary Phase Selection:
-
Highly Selective Non-Polar Phases: Look for columns specifically designed for volatile organic compound (VOC) analysis or detailed hydrocarbon analysis. These often have proprietary surface modifications that enhance selectivity for alkane isomers. A 100% dimethylpolysiloxane phase can sometimes offer different selectivity compared to a 5% phenyl-substituted phase.
-
Intermediate Polarity Phases: While less common for alkane analysis, a column with a different polarity, such as a WAX (polyethylene glycol) column, can provide a completely different elution pattern based on induced dipole interactions.[14] This is an exploratory option if standard non-polar columns fail.
-
Porous Layer Open Tubular (PLOT) Columns: For very volatile isomers, PLOT columns with adsorbents like alumina or porous polymers can offer high selectivity based on molecular size and shape.[20]
Table 2: Recommended Column Chemistries
| Stationary Phase Type | Separation Principle | Recommended Use Case |
| 5% Diphenyl / 95% Dimethylpolysiloxane | Primarily boiling point, with some shape selectivity | General purpose, good starting point |
| 100% Dimethylpolysiloxane | Boiling point and van der Waals interactions | Alternative to 5% phenyl phase |
| WAX (Polyethylene Glycol) | Polarity and hydrogen bonding capability | Exploratory for alternative selectivity |
| Alumina PLOT | Adsorption, sensitive to molecular structure | Highly volatile isomers |
2. Optimizing Column Dimensions:
-
Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) will double the number of theoretical plates and increase resolution by a factor of approximately 1.4.[10][21] However, this will also significantly increase analysis time.
-
Decrease Internal Diameter (ID): Switching from a 0.25 mm ID column to a 0.18 mm or 0.15 mm ID column will increase efficiency and can lead to better resolution.[7][10][22] This will require higher inlet pressures.
-
Decrease Film Thickness: For relatively volatile compounds like methylnonanes, a thinner film (e.g., 0.25 µm) can lead to sharper peaks and better resolution.[8][10]
Issue 3: Potential for Chiral Co-elution
Symptom: You have achieved separation of the structural isomers (e.g., this compound from 3-methylnonane), but you suspect that enantiomers of a specific chiral isomer (e.g., (R)-2-Methylnonane and (S)-2-Methylnonane) might be co-eluting.
Causality: Standard achiral GC columns cannot separate enantiomers. Enantiomers have identical physical properties in a non-chiral environment and will therefore have the same retention time.
Protocol for Chiral Separation:
1. Select a Chiral Stationary Phase:
-
The most common approach for chiral GC separations is to use a column with a chiral stationary phase. Cyclodextrin-based stationary phases are often used for the separation of chiral hydrocarbons.[23][24][25][26][27]
-
Consult with column manufacturers for specific recommendations for chiral alkane separations.
2. Method Development for Chiral Separation:
-
Chiral separations are often highly sensitive to temperature. Isothermal or very slow temperature ramps are typically required.
-
The elution order of enantiomers can sometimes be reversed by changing the temperature.[27]
-
Method development for chiral separations is often empirical and may require screening several different chiral stationary phases and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature-Programmed Separation of Hexane Isomers by a Porous Calcium Chloranilate Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature–Programmed Separation of Hexane Isomers by a Porous Calcium Chloranilate Metal–Organic Framework (Journal Article) | OSTI.GOV [osti.gov]
- 4. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ntrs.nasa.gov [ntrs.nasa.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Novel methods of chiral separation - Mapping Ignorance [mappingignorance.org]
- 24. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 25. researchgate.net [researchgate.net]
- 26. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 27. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Baseline Noise in 2-Methylnonane Gas Chromatography
Welcome to the technical support center for gas chromatography (GC) analysis of 2-Methylnonane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize baseline noise, ensuring the highest quality data for your experiments. Here, we move beyond simple checklists to provide in-depth explanations and actionable protocols grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is considered "normal" baseline noise in GC analysis?
A1: While there is no universal standard, a "clean" system will typically exhibit baseline noise of a few picoamperes (pA) on a Flame Ionization Detector (FID). The acceptable level of noise is ultimately determined by the signal-to-noise (S/N) ratio required for your specific application. For trace analysis, minimizing baseline noise is critical for achieving low detection limits.
Q2: My baseline noise suddenly increased. What is the most likely cause?
A2: A sudden increase in baseline noise often points to a recent change in the system.[1] Consider new consumables like septa, which can bleed volatile materials.[1] Also, check if a new carrier gas cylinder was recently installed, as it could be contaminated.[1]
Q3: Can my sample preparation method contribute to baseline noise?
A3: Absolutely. Improper sample preparation can introduce non-volatile residues or contaminants that lead to a noisy baseline.[2][3] For a volatile, non-polar compound like this compound, techniques like headspace analysis or solid-phase microextraction (SPME) can minimize the introduction of matrix components.[2][4][5]
Q4: How often should I perform routine maintenance to prevent baseline noise?
A4: A proactive maintenance schedule is crucial. Septa should be replaced daily or after every 100 injections, and inlet liners should be inspected daily and replaced as needed.[6] Regular cleaning of the injection port and detector also helps prevent the buildup of contaminants that cause baseline noise.[7][8]
In-Depth Troubleshooting Guides
Gas Supply and Carrier Gas Purity
High-purity gases are fundamental to achieving a low-noise baseline. Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas can degrade the stationary phase of the column, leading to increased bleed and a noisy baseline.[9]
Troubleshooting Steps:
-
Verify Gas Purity: Ensure you are using high-purity (99.999% or higher) carrier and detector gases.[10]
-
Install and Maintain Gas Filters: Use high-quality, indicating filters for moisture, oxygen, and hydrocarbons. Replace them when indicated to prevent breakthrough of contaminants.[1][11]
-
Leak Check: Regularly perform a comprehensive leak check of the entire gas flow path using an electronic leak detector. Even small leaks can introduce oxygen, which is detrimental to the column at high temperatures.[11][12][13]
The Injection Port: A Common Source of Contamination
The injection port is where the sample is introduced and vaporized, making it a prime location for contamination to accumulate.
Common Issues and Solutions:
-
Septum Bleed: Over time, the septum can degrade, releasing volatile compounds that contribute to baseline noise.[14]
-
Liner Contamination: Non-volatile sample components can accumulate in the liner, leading to erratic baseline behavior.[6][14]
-
Injector Contamination: Residue can build up within the injector body itself.
Troubleshooting Flowchart: Isolating Injection Port Noise
Caption: A logical workflow to diagnose and resolve baseline noise originating from the GC inlet.
The Analytical Column: Bleed and Contamination
The column is the heart of the separation process, and its health is critical for a stable baseline.
-
Column Bleed: This is the natural degradation of the stationary phase at high temperatures, which releases compounds that create a rising baseline.[9][11]
-
Mitigation:
-
Operate below the column's maximum temperature limit.[9][13][20]
-
Ensure a leak-free system to prevent oxygen from damaging the stationary phase.[9][11][13][20]
-
Properly condition new columns according to the manufacturer's instructions to remove residual solvents and low molecular weight stationary phase fragments.[21]
-
-
-
Column Contamination: Non-volatile residues from the sample can accumulate at the head of the column.
Table 1: Recommended GC Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar (e.g., DB-1, HP-5) | Matches the non-polar nature of this compound for good peak shape.[24][25] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization. |
| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min | Provides good separation from other volatile hydrocarbons. |
| Detector Temp. | 280 °C | Prevents condensation of analytes. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. |
| Flow Rate | 1-2 mL/min (constant flow mode) | Optimizes separation and peak shape.[24][26] |
The Detector: Ensuring a Clean Signal
For the analysis of hydrocarbons like this compound, the Flame Ionization Detector (FID) is commonly used due to its high sensitivity and linear range.
-
Detector Contamination: Over time, deposits can build up on the FID jet and collector, leading to increased noise.[1][14]
-
Protocol: Periodically clean the FID jet and collector according to the manufacturer's instructions.
-
-
Incorrect Gas Flows: Improper flow rates of hydrogen, air, and makeup gas can result in an unstable flame and a noisy baseline.[15][27]
Experimental Workflow: Systematic Baseline Noise Troubleshooting
Caption: A step-by-step workflow for systematically identifying and resolving the source of baseline noise.
References
- 1. agilent.com [agilent.com]
- 2. iltusa.com [iltusa.com]
- 3. organomation.com [organomation.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. How I clean a GC injection port [discover.restek.com]
- 9. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. gcms.cz [gcms.cz]
- 14. aasnig.com [aasnig.com]
- 15. gcms.cz [gcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 18. trajanscimed.com [trajanscimed.com]
- 19. Restek - Artikel [restek.com]
- 20. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 21. coleparmer.com [coleparmer.com]
- 22. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 23. m.youtube.com [m.youtube.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. gcms.cz [gcms.cz]
Technical Support Center: Ensuring the Integrity of 2-Methylnonane Samples During Analysis
Introduction: Welcome to the technical support guide for the analysis of 2-Methylnonane. As a branched-chain alkane, this compound is a relatively stable, non-polar compound. However, its integrity during analysis is not guaranteed. The primary challenges encountered by researchers are not typically rapid chemical degradation, but rather physical loss, insidious contamination, and potential biological activity. This guide is structured to provide direct answers to common problems, moving from frequently asked questions to in-depth troubleshooting scenarios. Our goal is to equip you, our scientific colleagues, with the expertise to ensure your results are both accurate and reproducible by maintaining sample integrity from collection to analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound sample degradation or loss during analysis?
The term "degradation" for a stable alkane like this compound primarily refers to a loss of sample integrity from four main sources:
-
Evaporative Loss (Volatility): this compound has a significant vapor pressure at room temperature. Samples left in improperly sealed vials or exposed to elevated temperatures will lose analyte, leading to artificially low quantitative results.
-
Adsorption: As a non-polar hydrocarbon, this compound can adsorb to active sites on surfaces, particularly plastics and low-quality glass. This can lead to analyte loss, especially at low concentrations.
-
Contamination: The introduction of interfering compounds is a common problem. Sources include solvents, vial septa, handling equipment, and atmospheric pollutants in the lab.
-
Microbial Degradation: Many common bacteria and fungi can metabolize alkanes as a carbon source.[1][2][3][4][5] This is a significant risk for environmental samples or any aqueous samples that are not sterile and are stored improperly.
Q2: What is the best way to store my this compound standards and prepared samples?
For both short-term and long-term storage, use amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.[6] The amber glass protects the sample from potential, albeit slow, light-induced reactions, while the PTFE liner provides a chemically inert barrier, preventing both contamination from the cap and analyte loss through adsorption. For optimal integrity, store vials at a reduced temperature.
Q3: Can I use plastic containers or vials for storing this compound?
It is strongly advised against using plastic containers. This compound, being a hydrocarbon solvent, can extract plasticizers, mold-release agents, and other additives from the polymer matrix. This directly contaminates your sample with compounds that can interfere with chromatographic analysis.[6] Furthermore, the analyte can adsorb onto the plastic surface or even slowly diffuse through certain types of plastic, leading to inaccurate results.
Q4: My chromatogram's baseline is noisy and shows many interfering peaks after running a this compound sample. What is the likely cause?
A noisy baseline with unexpected "ghost peaks" is almost always a sign of contamination.[7][8][9][10][11][12] The most common culprits are septa bleed from the vial or the instrument's injection port, impurities in the carrier gas or solvent, or carryover from a previous, more concentrated sample. A systematic approach is needed to identify and eliminate the source.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Poor Reproducibility & Low Analyte Recovery
Question: My quantitative results for this compound are inconsistent and consistently lower than the expected concentration. What is causing this analyte loss, and how can I prevent it?
Answer: This issue is characteristic of analyte loss due to the physical properties of this compound. The two most probable causes are evaporative loss and adsorption to surfaces during sample preparation and storage.
Causality: this compound is a volatile organic compound (VOC).[13][14][15][16] As shown in the table below, its boiling point is relatively low for a C10 alkane, and its vapor pressure is significant at room temperature. Any failure in the integrity of the sample vial seal will result in the preferential loss of this compound from the sample matrix into the headspace, and eventually, out of the vial. This process is accelerated at higher temperatures (e.g., on a lab bench under direct sunlight or near equipment).
Data Presentation: Physical Properties of this compound
| Property | Value | Significance for Analysis |
|---|---|---|
| Molecular Formula | C₁₀H₂₂ | Indicates its non-polar, hydrocarbon nature. |
| Boiling Point | 166-169 °C | Relatively volatile; requires careful handling to prevent evaporation. |
| Density | ~0.726 g/mL @ 20°C | Less dense than water. |
| Vapor Pressure | 1.89 mmHg @ 25°C | High enough to cause significant evaporative loss from poorly sealed containers. |
| Water Solubility | Very low | Prone to forming a separate phase or adsorbing to container walls in aqueous samples. |
Experimental Protocol: Workflow for Minimizing Analyte Loss
-
Vial Selection: Use Type 1 borosilicate amber glass vials with PTFE/Silicone septa screw caps. Crimp-top vials provide an even more secure seal and are recommended for long-term storage or when analyzing highly volatile samples.[17]
-
Solvent Choice: If preparing dilutions, use a high-purity, volatile solvent (e.g., hexane, pentane) to ensure good chromatographic performance. Ensure the solvent is from a reputable source and is rated for GC-MS analysis.
-
Sample Preparation:
-
Perform all dilutions and transfers in a well-ventilated area, away from heat sources.
-
Minimize the time the sample vial is open.
-
When pipetting, ensure the tip is submerged below the liquid surface to avoid splashing on the vial neck.
-
Immediately after adding the sample or standard, cap the vial tightly. A snug, firm twist is sufficient for screw caps; over-tightening can deform the septum and create a leak.
-
-
Autosampler Tray: If samples will sit in the autosampler queue for an extended period, consider using a refrigerated autosampler tray if available. At a minimum, keep the tray covered to reduce exposure to ambient temperature fluctuations.
-
Validation Step: Prepare a known concentration standard and leave it on the benchtop in a loosely capped vial for one hour. Prepare a second, identical standard that is immediately and tightly sealed. Analyze both. The difference in concentration will starkly demonstrate the impact of evaporative loss.
Mandatory Visualization: Sample Handling Workflow This diagram illustrates the critical steps to prevent analyte loss.
Caption: Best-practices workflow for handling this compound samples.
Issue 2: Sample Contamination & Ghost Peaks
Question: I'm observing extraneous peaks in my blank runs and in my this compound samples. How can I identify and eliminate the source of this contamination?
Answer: Ghost peaks are chromatographic peaks that are not attributable to your injected sample.[7][8][10][11][12] Their presence indicates a contamination issue within your analytical system. For a hydrocarbon analysis, common sources include the vial septa, carrier gas, solvent, or carryover from the injection system.
Causality:
-
Septa Bleed: Vial septa are made of polymers like silicone. When the hot autosampler needle pierces the septum in the heated GC inlet, it can carry tiny fragments of the septum material or volatile siloxanes into the system, which then appear as peaks in the chromatogram.[18][19][20] Using a high-quality PTFE/Silicone septum is crucial, as the PTFE layer provides an inert barrier.
-
Solvent/Gas Impurities: Using non-GC grade solvents or impure carrier gas can introduce a host of hydrocarbon and other contaminants.[8]
-
Injector Carryover: If a high-concentration sample is followed by a low-concentration sample or a blank, residual analyte can remain in the syringe or injector liner and be introduced into the subsequent run.[11]
Data Presentation: Vial Septa Selection Guide for VOC Analysis
| Septum Material | Temperature Limit | Resealing Ability | Chemical Resistance | Recommendation for this compound |
|---|---|---|---|---|
| PTFE/Silicone | ~200 °C | Excellent | Excellent | Highly Recommended. The PTFE barrier is critical for preventing solvent contact with the silicone. |
| PTFE/Red Rubber | ~110 °C | Fair | Good (before puncture) | Acceptable for single injections; not ideal for multiple injections or long sequences due to poor resealing.[18] |
| Polyethylene (PE) | ~80 °C | Poor | Fair | Not recommended. Low temperature limit and potential for leaching.[20] |
| Butyl Rubber | ~120 °C | Good | Good for gases | Not ideal for hydrocarbon solvents; better suited for fixed gas analysis.[18] |
Experimental Protocol: Systematic Contamination Troubleshooting
To pinpoint the contamination source, you must run a series of systematic blanks.
-
Run a "No Injection" Blank: Start a run without any injection. If peaks appear, the contamination is from the column bleed, carrier gas, or the detector itself.
-
Run an "Air Injection" Blank: Inject only air (or have the autosampler perform an injection cycle with an empty syringe). If new peaks appear compared to the "no injection" blank, the source is likely the syringe or the injection port septum.
-
Run a "Solvent" Blank: Inject the pure solvent used for your sample dilutions. If new peaks appear, the solvent is contaminated.
-
Run a "Vial" Blank: Place pure solvent in a sample vial, cap it, and let it sit for the same duration as your typical samples before injecting. If new peaks appear, the contamination is coming from your vials or septa (leaching or septa bleed).
Mandatory Visualization: Contamination Troubleshooting Logic This decision tree guides the user through the process of isolating the contamination source.
Caption: A logic tree for systematic identification of contamination sources.
Issue 3: Long-Term Sample Instability
Question: I need to store field-collected aqueous samples containing potential this compound contamination for several weeks before analysis. What is the best protocol to prevent degradation over this period?
Answer: For long-term storage, especially of non-sterile aqueous samples, the primary risk to this compound integrity is microbial degradation. Alkanes are a viable food source for a wide range of bacteria, which are ubiquitous in soil and water environments.[1][2][3][4][5] Proper storage must inhibit this biological activity and also prevent the physical losses discussed previously.
Causality: Bacteria such as Acinetobacter, Alcanivorax, and Marinobacter possess enzymes like alkane hydroxylase that initiate the breakdown of alkanes.[3][4] This process converts the inert hydrocarbon into alcohols, aldehydes, and fatty acids, which are then metabolized. This will irreversibly remove the target analyte from your sample. The rate of degradation is dependent on temperature, nutrient availability, and the microbial population in the sample.
Experimental Protocol: Long-Term Sample Preservation
-
Sample Collection: Collect samples directly into pre-cleaned, amber glass bottles with PTFE-lined caps, following guidelines similar to those from environmental agencies.[6] Avoid leaving a large headspace in the bottle, as this contains oxygen that can support aerobic bacteria.
-
Acidification (Optional but Recommended): For aqueous samples, acidification to a pH < 2 with a strong, pre-screened acid (like hydrochloric acid) can effectively inhibit most microbial activity. This is a standard procedure in many EPA methods for VOC analysis.[15][21][22][23][24] Always test your acid for hydrocarbon contamination before use.
-
Storage Temperature: Immediately after collection, cool the samples to ≤ 4°C. For storage longer than 14 days, freezing the samples at -20°C is the most effective method to halt both microbial action and evaporative loss.
-
Pre-Analysis Procedure: If samples have been frozen, they must be thawed completely and brought to room temperature in a controlled manner before analysis. Ensure the sample is thoroughly mixed (by gentle inversion) before taking an aliquot for analysis, as phase separation can occur upon freezing.
Data Presentation: Recommended Storage Conditions and Duration
| Storage Condition | Max. Recommended Duration | Primary Degradation Risk Prevented |
|---|---|---|
| Room Temperature (~20°C) | < 24 hours | (Not recommended; high risk of loss) |
| Refrigerated (≤ 4°C), Dark | Up to 14 days | Slows microbial activity and evaporation.[25] |
| Refrigerated (≤ 4°C) + Acidified (pH<2) | Up to 28 days | Inhibits microbial activity; slows evaporation. |
| Frozen (≤ -20°C) | > 28 days (up to 6 months) | Halts microbial activity; minimizes evaporation. |
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteria degrading both n-alkanes and aromatic hydrocarbons are prevalent in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Frontiers | Degradation potential of alkanes by diverse oil-degrading bacteria from deep-sea sediments of Haima cold seep areas, South China Sea [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. epa.tas.gov.au [epa.tas.gov.au]
- 7. GC Troubleshooting: Origins of Ghost Peaks [discover.restek.com]
- 8. instrument-solutions.com [instrument-solutions.com]
- 9. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 10. welch-us.com [welch-us.com]
- 11. Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away [phenomenex.com]
- 12. wyatt.com [wyatt.com]
- 13. silcotek.com [silcotek.com]
- 14. Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Vial Type and Its Effect on Volatile Organic Compound Analysis [hplcvials.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Vial Septa Selection Guide - News - Aijiren Technology [aijirenvial.com]
- 20. chromtech.com [chromtech.com]
- 21. epa.gov [epa.gov]
- 22. EPA Method 524.2: Water Analysis | Teledyne LABS [teledynelabs.com]
- 23. Determination of Volatile Organic Compounds in Drinking Water by EPA Method with Static Headspace GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. ingenieria-analitica.com [ingenieria-analitica.com]
- 25. Best practice for storing bunker samples - Skuld [skuld.com]
Technical Support Center: 2-Methylnonane Calibration & Analysis
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methylnonane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and analysis of this compound calibration standards, primarily using Gas Chromatography (GC). Our goal is to move beyond simple procedural steps to explain the underlying causality, ensuring you can build robust and reliable analytical methods.
Troubleshooting Guide: Calibration Curve Issues
This section addresses specific, hands-on problems you may encounter during your analysis. Each issue is presented in a question-and-answer format, detailing probable causes and providing actionable solutions.
Q1: Why is my this compound calibration curve non-linear?
A non-linear response is a common issue that often manifests as a curve that flattens at high concentrations or, less commonly, has a non-zero intercept that is not proportional at low concentrations.[1][2] This compromises the accuracy of quantification for unknown samples.
Probable Causes & Solutions:
-
Detector Saturation: At high concentrations, detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can become saturated. The signal response fails to increase proportionally with the analyte concentration, causing the curve to plateau.[1]
-
Solution: Narrow the concentration range of your calibration standards. If samples are highly concentrated, dilute them to fall within the demonstrated linear range of the instrument.
-
-
Analyte Adsorption (Active Sites): Although this compound is a non-polar alkane, active sites within the GC system (e.g., in the inlet liner, column head) can cause adsorption, especially at very low concentrations. This leads to a loss of analyte and a response that is lower than expected, causing the curve to bend near the origin.[2][3]
-
Solution: Use deactivated inlet liners (sometimes called silanized liners) to minimize surface activity. If contamination is suspected, perform inlet maintenance (see Protocol 3). Trimming a small portion (e.g., 10-15 cm) from the front of the column can also remove accumulated non-volatile residues.[4]
-
-
Standard Preparation Errors: Given the volatility of this compound (Boiling Point: 166-169 °C), errors during the preparation of serial dilutions are a frequent source of non-linearity.[5] Evaporation of the analyte or the solvent from higher concentration standards can disproportionately affect the final concentrations.
-
Solution: Prepare standards gravimetrically if possible for the highest accuracy. If preparing volumetrically, use gas-tight syringes, work quickly, and keep vials sealed. Prepare fresh standards regularly and do not store low-concentration standards for extended periods. (See Protocol 1).
-
-
Matrix Effects: If you are analyzing this compound in a complex sample matrix (e.g., biological fluids, environmental extracts), co-eluting matrix components can enhance or suppress the detector's response to your analyte, leading to a different response slope compared to standards prepared in a clean solvent.[6][7]
-
Solution: The most effective approach is to prepare matrix-matched calibration standards. This involves spiking known concentrations of this compound into a blank matrix that is free of the analyte. This ensures that the standards and the samples experience the same matrix effects.
-
Troubleshooting Workflow: Non-Linearity
Below is a logical decision tree to diagnose the cause of a non-linear calibration curve.
Caption: A decision tree for troubleshooting non-linear calibration curves.
Q2: Why do my calibration points show poor reproducibility (%RSD > 15%)?
Poor reproducibility of replicate injections points to inconsistency in the analytical process. The goal is to achieve a Relative Standard Deviation (%RSD) of less than 15% for the response factors at each calibration level, with lower values being ideal.
Probable Causes & Solutions:
-
Injection Volume Inconsistency: This is a primary cause of variability. Autosamplers can have issues with air bubbles in the syringe or mechanical wear, while manual injections are highly dependent on user technique.[8][9]
-
Solution (Autosampler): Ensure the syringe is properly installed and free of bubbles. Check the wash solvent reservoirs. Run a sequence of at least 6 replicate injections of a mid-level standard to assess the autosampler's performance independently.
-
Solution (Manual): Employ a consistent injection technique, ensuring the plunger is depressed quickly and smoothly. Use a solvent-flush method to ensure the full sample volume is displaced from the needle.
-
-
System Leaks: A leak in the carrier gas flow path, especially at the injector, will cause pressure fluctuations that alter the amount of sample transferred to the column. The septum is a common failure point.[10]
-
Solution: Perform a systematic leak check of the GC inlet, including the septum nut, column fittings, and gas lines. (See Protocol 2).
-
-
Analyte Volatility: Due to the relatively high volatility of this compound, its concentration in the vial can change over the course of a long analytical run, especially if the vials are not properly sealed or if the laboratory temperature fluctuates significantly.[11]
-
Solution: Use high-quality vials with PTFE/silicone septa. Ensure caps are crimped or screwed on securely. Avoid leaving standards on the autosampler tray for extended periods before analysis. If possible, use a temperature-controlled tray.
-
Q3: My this compound peaks are tailing. How does this affect my calibration and how can I fix it?
Peak tailing, where the back half of the peak is broader than the front, leads to inaccurate peak integration and, consequently, an unreliable calibration curve.[4] While often associated with polar compounds, non-polar alkanes can also exhibit tailing.
Probable Causes & Solutions:
-
Physical Flow Path Issues: For a non-polar analyte like this compound, tailing is most often caused by physical, not chemical, problems. These issues create "dead volumes" or turbulence in the sample path.[4]
-
Improper Column Installation: If the column is installed too low or too high in the inlet, it can create unswept volumes where the sample can linger before entering the column.
-
Poor Column Cut: A jagged or uneven cut at the end of the capillary column disrupts the uniform flow of carrier gas, causing peak distortion.[4]
-
Solution: Carefully reinstall the column according to the manufacturer's specifications for your specific GC model, ensuring a clean, 90° cut and the correct insertion depth into the inlet and detector.
-
-
Contaminated Inlet Liner: Over time, the inlet liner can become contaminated with non-volatile residues from previous injections. These residues can create active sites or obstruct the sample path.[4][8]
-
Solution: Replace the inlet liner and septum as part of routine maintenance. This is a simple and highly effective troubleshooting step. (See Protocol 3).
-
Frequently Asked Questions (FAQs)
This section covers broader topics related to the analysis of this compound.
Q1: What are the key chemical properties of this compound to consider?
Understanding the physicochemical properties of this compound is fundamental to developing a good method.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₀H₂₂ | Non-polar, branched alkane.[12] |
| Molecular Weight | 142.28 g/mol | Influences MS fragmentation patterns. |
| Boiling Point | 166-169 °C | Volatile. Requires careful handling to prevent evaporative loss during standard prep. Dictates GC oven temperature program.[5] |
| Vapor Pressure | 1.89 mmHg @ 25 °C | Confirms volatility. Use sealed vials and minimize headspace.[13] |
| Density | ~0.726 g/mL @ 20 °C | Important for converting between mass and volume when preparing standards. |
Q2: What are acceptable performance criteria for a this compound calibration curve?
While specific criteria may be dictated by regulatory guidelines (e.g., EPA, FDA), the following table provides generally accepted performance metrics for a good quality calibration curve.
| Parameter | Acceptance Criterion | Rationale |
| Number of Points | Minimum of 5 non-zero standards | Ensures the relationship between concentration and response is well-defined across the desired range. |
| Correlation Coefficient (R²) | > 0.995 | Indicates a strong linear relationship between concentration and response.[14] |
| Y-intercept | Should be close to zero | A significant non-zero intercept may indicate contamination in the blank or system bias. |
| %RSD of Response Factors | < 15% | Demonstrates the stability and reproducibility of the instrument's response at each concentration level. |
| Calibration Point Accuracy | Each point should calculate to within ±20% of its true value | Confirms that no single calibration point is exerting excessive leverage on the curve. |
Q3: How should I choose a solvent for my this compound standards?
The choice of solvent is critical for ensuring analyte solubility and compatibility with your GC system.
-
Solubility: As a non-polar alkane, this compound is readily soluble in other non-polar organic solvents.
-
Compatibility: The solvent should not co-elute with this compound or any other analytes of interest. It should also be of high purity (e.g., HPLC or GC-grade) to avoid introducing contaminants.
-
Common Choices: Hexane, Pentane, and Carbon Disulfide (CS₂) are common choices. Note that CS₂ is often used in methods like ASTM D7900 for analyzing light hydrocarbons in crude oil.[15][16] Methanol or Acetonitrile are generally poor choices due to polarity mismatch.
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a 5-point calibration curve from 1 µg/mL to 50 µg/mL using serial dilution.
-
Prepare a Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of high-purity (>98%) this compound into a 10 mL volumetric flask.[17]
-
Record the exact weight.
-
Add a high-purity solvent (e.g., Hexane) to the mark.
-
Cap and invert the flask at least 15 times to ensure complete mixing. This is your Stock A .
-
-
Prepare a Secondary Stock Solution (100 µg/mL):
-
Using a calibrated gas-tight syringe or volumetric pipette, transfer 1.0 mL of Stock A into a 10 mL volumetric flask.
-
Dilute to the mark with your chosen solvent.
-
Cap and mix thoroughly. This is your Stock B .
-
-
Prepare Working Calibration Standards:
-
Label five 2 mL autosampler vials (Cal 1 to Cal 5).
-
Perform serial dilutions from Stock B as described in the table below. Use calibrated micropipettes or gas-tight syringes for all transfers.
-
| Standard | Volume of Stock B | Final Volume | Final Concentration |
| Cal 1 | 10 µL | 1 mL | 1 µg/mL |
| Cal 2 | 50 µL | 1 mL | 5 µg/mL |
| Cal 3 | 100 µL | 1 mL | 10 µg/mL |
| Cal 4 | 250 µL | 1 mL | 25 µg/mL |
| Cal 5 | 500 µL | 1 mL | 50 µg/mL |
-
Storage: Immediately cap all vials. Store at 4°C when not in use. Prepare fresh working standards weekly.
Protocol 2: GC System Leak Check
This procedure helps identify leaks in the carrier gas flow path.
-
Cool System: Set the oven, inlet, and detector temperatures to ambient.
-
Set Flow: Set the column head pressure to your method's typical setpoint (e.g., 20 psi).
-
Cap Column: Remove the column from the detector and cap the end using a septum.
-
Monitor Pressure: Turn off the carrier gas supply at the tank or via the instrument software.
-
Observe: Watch the pressure gauge on the GC. The pressure should remain stable for at least 15-20 minutes. A noticeable drop in pressure indicates a leak between the gas supply and the end of the column.
-
Isolate Leak: If a leak is present, use an electronic leak detector to check all fittings, paying close attention to the septum nut and the column connection at the inlet.
Protocol 3: Inlet Liner and Septum Replacement
Routine inlet maintenance is crucial for preventing peak tailing and reproducibility issues.[4]
-
Cool Inlet: Ensure the GC inlet is at a safe temperature (below 50°C). Turn off the carrier gas.
-
Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.
-
Replace Septum: Use forceps to remove the old septum and replace it with a new one. Do not overtighten the nut, as this can cause coring.
-
Access Liner: Proceed to access the liner by removing the appropriate fittings as per your instrument's manual.
-
Remove Old Liner: Carefully remove the old liner with forceps, noting its orientation and the position of any glass wool.
-
Install New Liner: Place a new, deactivated liner in the same orientation.
-
Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check (Protocol 2).
Workflow: Preparing Matrix-Matched Standards
Caption: Process flow for preparing matrix-matched calibration standards.
References
- 1. academic.oup.com [academic.oup.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-メチルノナン ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. stepbio.it [stepbio.it]
- 11. Exploring 2-Methylpentane's Use in Analytical Chemistry Procedures [eureka.patsnap.com]
- 12. Nonane, 2-methyl- [webbook.nist.gov]
- 13. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ASTM D7900 | Light Hydrocarbons in Stabilized Crude Oils [scioninstruments.com]
- 16. ASTM Approves D7900-13: Light Hydrocarbons in Crude Oils - Envantage [envantage.com]
- 17. This compound, 98+% | Fisher Scientific [fishersci.ca]
Technical Support Center: A-Z Guide to Addressing Matrix Effects in 2-Methylnonane Analysis
Welcome to the comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the analysis of 2-Methylnonane. This guide is designed to provide in-depth, actionable troubleshooting advice and answers to frequently asked questions regarding matrix effects. Our goal is to empower you with the scientific understanding and practical protocols necessary to ensure the accuracy and reliability of your analytical data.
Understanding the Challenge: What are Matrix Effects?
In the context of analyzing this compound, a volatile organic compound (VOC), matrix effects refer to the alteration of the analytical signal—either suppression or enhancement—caused by other components present in the sample matrix.[1][2] The matrix encompasses everything in the sample apart from this compound itself. These effects can lead to inaccurate quantification, diminished sensitivity, and poor reproducibility of your results.[1][3]
Troubleshooting Guide: A-Z of Common Issues
This section is structured to help you diagnose and resolve specific issues you might be facing during your this compound analysis.
Issue 1: Inconsistent Peak Areas for this compound in Replicate Injections of the Same Sample
Q: My peak areas for this compound are fluctuating significantly between replicate injections. What could be the cause?
A: This variability is a classic indicator of matrix effects, particularly prevalent in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The primary culprit is often the condition of the GC inlet liner. Non-volatile components from your sample matrix can accumulate in the liner, creating "active sites."[1] These sites can interact with this compound, leading to inconsistent transfer of the analyte to the column and, consequently, variable peak areas.
Troubleshooting Steps:
-
Inspect the GC Inlet Liner: Visually check the liner for any discoloration or residue. If it appears contaminated, replace it with a new, properly deactivated liner.[1]
-
Optimize Injector Temperature: An incorrect injector temperature can either be too low to efficiently volatilize this compound or so high that it causes degradation of matrix components, further contaminating the liner. Experiment with a range of temperatures to find the optimal setting for your specific matrix.
-
Employ a Pulsed Splitless Injection: This technique can help to rapidly transfer this compound onto the column, minimizing its interaction time with any active sites in the liner.
Issue 2: Signal Enhancement - My this compound Signal is Higher Than Expected
Q: I'm observing a significantly higher signal for this compound in my samples compared to my standards prepared in a clean solvent. Is this a matrix effect?
A: Yes, this phenomenon is known as matrix-induced signal enhancement and is a common occurrence in GC-MS.[1][2] It happens when non-volatile matrix components coat the active sites within the GC inlet and column. This "passivates" the system, reducing the adsorption or degradation of this compound and allowing more of it to reach the detector, resulting in an artificially inflated signal.[1]
Diagnostic Workflow for Signal Enhancement:
References
Optimizing injection volume for 2-Methylnonane in GC
Technical Support Center: Gas Chromatography (GC)
Welcome to the technical support guide for the analysis of 2-Methylnonane using Gas Chromatography. As researchers and drug development professionals, achieving accurate, reproducible, and robust analytical results is paramount. The injection volume is one of the most critical parameters influencing the quality of your chromatography, directly impacting peak shape, sensitivity, and quantitation.
This guide is structured to provide both foundational knowledge and practical, field-proven troubleshooting advice. We will move beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions and resolve issues independently.
Analyte at a Glance: this compound
Before optimizing any method, it is crucial to understand the physicochemical properties of the analyte. These properties dictate its behavior within the GC system.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][3] |
| Boiling Point | 166-169 °C (at 760 mmHg) | [1][4] |
| Vapor Pressure | 1.89 mmHg at 25 °C | [1] |
| Density | 0.726 g/mL at 20 °C | [4][5] |
| General Classification | Branched Alkane / Hydrocarbon | [6] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the initial setup for this compound analysis.
Q1: Should I use a split or splitless injection for this compound?
A: The choice between split and splitless injection is determined entirely by the concentration of this compound in your sample, not the analyte itself.[7][8]
-
Use Split Injection: If this compound is a major component or present at high concentrations (>10-50 ppm). Split injection prevents column overload by sending only a fraction of the sample to the column while venting the rest.[9][10] This results in sharper peaks for concentrated samples.[9] A typical starting split ratio is 50:1.
-
Use Splitless Injection: If this compound is a trace analyte (<1-10 ppm). This technique transfers nearly the entire injected sample to the column, maximizing sensitivity.[7][9] However, it is more susceptible to band broadening, especially for volatile compounds, and requires careful optimization of the splitless hold time.[9][11]
Q2: What is a good starting injection volume?
A: A standard starting injection volume for most GC applications is 1.0 µL . The optimal volume is a balance between achieving sufficient sensitivity and avoiding system overload.[12] Increasing the injection volume can increase peak area and height, but excessive volume can lead to peak distortion (fronting), poor reproducibility, and contamination.[12][13] Before increasing the volume, you must ensure your inlet liner can accommodate the vaporized sample (see Protocol 1).
Q3: Which type of inlet liner is best for this compound analysis?
A: The liner is critical for ensuring efficient and reproducible sample vaporization and transfer.
-
For Split Injection: A split liner with deactivated glass wool is highly recommended.[14][15] The glass wool enhances vaporization by increasing the surface area, wipes the syringe needle to improve reproducibility, and traps non-volatile matrix components, protecting the column.[14][15][16]
-
For Splitless Injection: A single taper liner, often with glass wool, is a robust starting point.[17] The taper helps to focus the analytes onto the column, and the deactivation is critical to prevent analyte interaction.
Q4: What is the ideal inlet temperature for this compound?
A: The inlet must be hot enough to ensure rapid and complete vaporization of the sample. A general rule is to set the inlet temperature 50-100 °C above the boiling point of the highest-boiling analyte in your sample. Given that this compound boils at ~168 °C[1][4], a starting inlet temperature of 250 °C is a safe and effective choice. This ensures that the analyte is vaporized quickly without risking thermal degradation.
Q5: Which GC column is suitable for separating this compound?
A: As a non-polar branched alkane, this compound is best analyzed on a non-polar or low-polarity column. The principle of "like dissolves like" applies here.
-
Recommended Phases: A 100% dimethylpolysiloxane (e.g., DB-1, HP-1, Rxi-1ms) or a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms, Rxi-5ms) stationary phase is ideal. These columns separate compounds primarily by their boiling points and dispersion interactions.[18][19]
-
Dimensions: A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness offers a good balance of efficiency and sample capacity for most applications.
Troubleshooting Guide: Injection-Related Problems
This guide provides a systematic approach to diagnosing and solving common chromatographic issues related to injection volume.
Problem 1: My this compound peak is fronting (a sharp rise with a sloping tail).
Peak Fronting Troubleshooting Workflow.
-
Likely Cause: Column overload. This is the most common cause of peak fronting.[20][21] It occurs when the amount of analyte injected exceeds the capacity of the stationary phase at the column head. The excess analyte molecules travel through the column with less interaction, eluting earlier and creating the characteristic fronting shape.
-
Solution:
-
Reduce Injection Volume: Decrease the injection volume incrementally (e.g., from 1.0 µL to 0.5 µL, then 0.2 µL). If the peak shape improves and becomes more symmetrical, overload was the issue.
-
Dilute the Sample: If reducing the volume compromises sensitivity for other components, dilute your sample and reinject the original volume.
-
Increase Split Ratio: If using split injection, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the mass of analyte reaching the column.
-
Problem 2: My peak area reproducibility is poor for replicate injections.
-
Likely Cause 1: Backflash. This occurs when the injection volume is too large for the liner's capacity under the current temperature and pressure conditions.[22][23] The vaporized sample expands beyond the liner volume, contaminating the septum purge and split vent lines, leading to sample loss and carryover.[22]
-
Solution: Calculate the maximum injection volume your liner can handle before backflash occurs (see Protocol 1 ). If your current volume exceeds this, you must reduce it.
-
-
Likely Cause 2: Leaky Septum. A worn or cored septum can cause pressure fluctuations during injection, leading to inconsistent sample introduction.[22]
-
Solution: Inspect and replace the septum regularly. A septum should typically be replaced after 100-150 injections, or sooner if you observe particles in the liner.
-
-
Likely Cause 3: Syringe Discrimination. The speed of the injection can affect the vaporization process.
-
Solution: Ensure you are using a fast injection speed. This minimizes the time the syringe needle spends in the hot inlet, reducing the potential for fractional distillation of the sample within the needle.
-
Problem 3: I'm seeing peak tailing for this compound.
-
Likely Cause: While hydrocarbons like this compound are non-polar and less prone to tailing, it can still occur due to issues in the flow path.[24][25] Tailing is often caused by "active sites"—areas in the inlet liner or at the front of the column that can cause unwanted interactions with analytes.[20][26] It can also be caused by a poor column cut or installation.[26]
-
Solution:
-
Check the Liner: Ensure you are using a high-quality, deactivated liner. If the liner is old or has seen many dirty samples, replace it.
-
Trim the Column: Remove the first 10-20 cm from the front of the GC column. This section accumulates non-volatile residues that can become active sites.
-
Re-install the Column: Ensure the column is cut cleanly at a 90° angle and is installed at the correct height in the inlet according to the manufacturer's instructions.[26] A poor cut can create turbulence and active sites.
-
Problem 4: I am seeing ghost peaks in my blank runs after injecting this compound.
-
Likely Cause: Carryover from a previous injection, often due to backflash.[22] When the sample expands beyond the liner, it can condense in cooler parts of the inlet system and slowly bleed out in subsequent runs, appearing as "ghost peaks."
-
Solution:
-
Prevent Backflash: The primary solution is to prevent the problem from occurring. Use Protocol 1 to ensure your injection volume is appropriate.
-
Clean the Inlet: If carryover is already a problem, you may need to perform inlet maintenance. This involves cooling the inlet, removing the liner and septum, and cleaning the inlet body with appropriate solvents as per the instrument manufacturer's guide.
-
Bake Out the System: Run a high-temperature bakeout of the column (without exceeding its maximum temperature limit) with high carrier gas flow to purge contaminants.
-
Experimental Protocols
Protocol 1: Calculating Maximum Injection Volume to Prevent Backflash
This protocol provides a self-validating system to ensure your injection volume does not exceed the liner's capacity.
Objective: To determine the maximum liquid sample volume that can be injected without causing backflash.
Principle: When a liquid is injected into the hot GC inlet, it vaporizes and expands significantly. The volume of this gas must be smaller than the internal volume of the GC liner.
Procedure:
-
Identify Liner Volume (V_liner): Check your liner's specifications. A common 4 mm ID liner has a usable volume of approximately 990 µL.
-
Gather Parameters:
-
Solvent: The solvent used to dissolve your this compound.
-
Inlet Temperature (T_inlet): In Kelvin (K). (e.g., 250 °C = 523.15 K)
-
Inlet Pressure (P_inlet): In Pascals (Pa). Convert from psi (1 psi ≈ 6895 Pa).
-
Solvent Density (ρ): In g/mL.
-
Solvent Molecular Weight (MW): In g/mol .
-
-
Calculate Expansion Volume (V_gas): Use the Ideal Gas Law. The volume of gas (V_gas) generated by 1 µL of liquid solvent is calculated as: V_gas (in mL) = [(ρ / MW) * 8314 * T_inlet] / P_inlet
-
Determine Maximum Injection Volume (V_inj_max): V_inj_max (in µL) = (V_liner / V_gas) * 0.75 (Note: A safety factor of 0.75 is used to account for non-ideal behavior and to ensure the gas remains well within the liner.)
Example Calculation:
-
Solvent: Hexane
-
Liner: 4 mm ID (V_liner ≈ 990 µL)
-
T_inlet: 250 °C (523.15 K)
-
P_inlet: 15 psi (103421 Pa gauge, ~204721 Pa absolute)
-
Hexane ρ: 0.66 g/mL
-
Hexane MW: 86.18 g/mol
V_gas for 1 µL Hexane ≈ [(0.66 / 86.18) * 8314 * 523.15] / 204721 ≈ 163 µL
V_inj_max ≈ (990 / 163) * 0.75 ≈ 4.5 µL
Protocol 2: Optimizing Injection Volume and Split Ratio
References
- 1. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]
- 2. chem-casts.com [chem-casts.com]
- 3. Nonane, 2-methyl- (CAS 871-83-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | CAS#:871-83-0 | Chemsrc [chemsrc.com]
- 5. This compound | 871-83-0 [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. gcms.cz [gcms.cz]
- 9. Split vs Splitless Injection [discover.restek.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 13. Effects of injection volume on chromatographic features and resolution in the process of counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Restek - Artikel [restek.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. scribd.com [scribd.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 24. academic.oup.com [academic.oup.com]
- 25. agilent.com [agilent.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
2-Methylnonane Peak Fronting in GC: A Technical Troubleshooting Guide
Welcome to our dedicated technical support center for gas chromatography (GC) analysis. This guide provides in-depth troubleshooting for a common chromatographic issue: peak fronting, with a specific focus on the analysis of 2-methylnonane. As researchers, scientists, and drug development professionals, achieving symmetric peak shapes is paramount for accurate quantification and reliable results. This resource is designed to help you diagnose the root causes of peak fronting and implement effective solutions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is peak fronting in gas chromatography?
Peak fronting is a type of peak asymmetry where the front half of the peak is wider than the back half, resulting in a shape often described as a "shark fin" or "sailboat".[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian. Peak fronting indicates that some molecules of the analyte are moving through the column faster than the main band, leading to an early elution of the peak's leading edge.[1]
Q2: Why is my this compound peak fronting?
The most common cause of peak fronting for this compound, a branched-chain alkane, is column overload .[1][2][3][4][5][6] This occurs when the amount of sample injected exceeds the capacity of the GC column's stationary phase.[4][7] Essentially, the stationary phase becomes saturated with analyte molecules, and any excess molecules are forced to move ahead with the mobile phase, causing the fronting effect.[2][3]
Other potential causes include:
-
Incompatibility between the sample solvent and the stationary phase .[1][9]
-
Incorrect initial oven temperature , particularly in splitless injection mode.[3][10]
-
Physical issues with the column , such as a void or channel.[4][8]
Q3: How does peak fronting affect my analytical results?
Peak fronting can significantly compromise the quality of your data by:
-
Reducing Resolution: Asymmetrical peaks are wider at the base, which can lead to overlap with adjacent peaks, making accurate integration and quantification difficult.[3][11]
-
Inaccurate Integration: The distorted peak shape can lead to errors in peak area calculation, affecting the accuracy of quantitative measurements.[3][11]
-
Shifting Retention Times: Overloaded peaks may exhibit a shift in their retention times, which can complicate analyte identification.[12]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving this compound peak fronting.
Issue 1: Column Overload
Column overload is the primary suspect when encountering peak fronting.[1][3][4] It can be categorized into mass overload (too much analyte) and volume overload (too large an injection volume).[13][14]
Probable Causes & Solutions:
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| High Analyte Concentration (Mass Overload) | 1. Dilute the sample: Prepare a series of dilutions (e.g., 1:10, 1:100) and inject them. 2. Observe the peak shape: If the fronting diminishes with dilution, mass overload is confirmed.[1][2] | Reducing the concentration of this compound ensures that the number of analyte molecules does not exceed the available interaction sites on the stationary phase, allowing for a proper partitioning process and a symmetrical peak.[4][14] |
| Large Injection Volume (Volume Overload) | 1. Reduce the injection volume: If your current method uses a 1 µL injection, try injecting 0.5 µL or 0.2 µL. 2. Check for improvement: A sharper, more symmetrical peak indicates that the initial injection volume was too large for the system to handle.[15] | A large injection volume can lead to "backflash," where the vaporized sample expands to a volume greater than the inlet liner, causing sample loss and distorted peak shapes.[16] Reducing the volume prevents this phenomenon. |
| Inappropriate Split Ratio | 1. Increase the split ratio: If you are using a split injection, increasing the split ratio (e.g., from 20:1 to 50:1 or 100:1) will reduce the amount of sample entering the column.[5] | A higher split ratio directs a larger portion of the injected sample to the split vent, thereby decreasing the mass of analyte introduced onto the column and mitigating overload.[17] |
| Column Dimensions | 1. Use a column with a thicker stationary phase film: A thicker film provides more surface area for interaction and increases the column's capacity.[1][5] 2. Use a wider internal diameter (ID) column: A larger ID column can accommodate a larger sample volume.[1] | Increasing the film thickness or internal diameter directly increases the loading capacity of the column, making it more resistant to overloading effects.[7][18] |
Troubleshooting Workflow for Column Overload
Caption: A step-by-step workflow for diagnosing and resolving column overload.
Issue 2: Solvent and Temperature Mismatches
The interaction between the sample solvent, the analyte, and the stationary phase is critical for achieving good peak shape, especially in splitless injection mode.[19]
Probable Causes & Solutions:
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| Solvent-Stationary Phase Polarity Mismatch | 1. Check polarities: this compound is a non-polar compound.[20] Ensure your solvent and stationary phase are also non-polar (e.g., using hexane as a solvent with a DB-1 or similar dimethylpolysiloxane phase).[21] 2. Change solvent if necessary: If you are using a polar solvent, switch to a non-polar alternative.[9] | "Like dissolves like" is a fundamental principle in chromatography.[19] A mismatch in polarity between the solvent and stationary phase can lead to poor "wetting" of the stationary phase by the solvent, causing the sample to form droplets instead of a uniform film. This results in peak splitting or fronting.[9][22] |
| Incorrect Initial Oven Temperature (Splitless Injection) | 1. Apply the "solvent effect" rule: Set the initial oven temperature approximately 20°C below the boiling point of your solvent.[3][10][23] this compound has a boiling point of 166-169°C.[24] If hexane (boiling point ~69°C) is the solvent, an initial oven temperature of around 50°C would be appropriate.[10] | In splitless injection, a lower initial oven temperature allows the solvent to condense at the head of the column, forming a temporary, thick film. This film traps the analyte molecules in a narrow band, a phenomenon known as "solvent focusing."[3][9][10] When the oven temperature is increased, the solvent evaporates, leaving behind a focused band of analyte, which leads to sharp, symmetrical peaks.[10] |
| Reverse Solvent Effect | 1. Consider a retention gap: If the analyte is highly soluble in the injection solvent, a "reverse solvent effect" can occur. Installing a retention gap (a short piece of deactivated fused silica tubing) before the analytical column can help.[6] | A retention gap allows the solvent to evaporate before reaching the analytical column, preventing the solvent from interfering with the partitioning process and improving peak shape.[18] |
Logical Relationship between Solvent, Temperature, and Peak Shape
Caption: The interplay of solvent choice, temperature, and stationary phase on peak symmetry.
Issue 3: System and Column Health
While less common for peak fronting specifically, the physical state of your GC system should not be overlooked.
Probable Causes & Solutions:
| Probable Cause | Step-by-Step Solution | Scientific Rationale |
| Poor Column Installation | 1. Re-install the column: Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth in the inlet as specified by the instrument manufacturer.[3][25] A poor cut can create a turbulent flow path, leading to peak distortion.[3] | An improper column cut or incorrect positioning can disrupt the laminar flow of the carrier gas, causing band broadening and asymmetrical peaks.[3][25] |
| Column Contamination | 1. Trim the column: Cut 10-20 cm from the front of the column.[3] 2. Bake out the column: Condition the column at a high temperature (within its limits) to remove contaminants.[26] | The front of the column is most susceptible to contamination from non-volatile sample matrix components. These residues can interfere with the chromatographic process. Trimming the contaminated section can restore performance.[3][27] |
| Column Collapse/Void | 1. Replace the column: If the above steps do not resolve the issue, the column itself may be damaged (e.g., a void has formed in the stationary phase).[8] This is a more severe issue that requires column replacement. | A void or channel in the stationary phase creates a path of less resistance, allowing some analyte molecules to travel faster than the main band, which can cause peak fronting or splitting.[4][8] |
References
- 1. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 18. academic.oup.com [academic.oup.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. glsciences.eu [glsciences.eu]
- 23. cannabissciencetech.com [cannabissciencetech.com]
- 24. This compound | 871-83-0 [chemicalbook.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. drawellanalytical.com [drawellanalytical.com]
- 27. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Analysis of the Boiling Points of 2-Methylnonane and Its Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the physical properties of organic compounds is paramount. Among these, the boiling point is a critical parameter influencing purification processes, reaction conditions, and formulation strategies. This guide provides an in-depth comparison of the boiling points of 2-Methylnonane and its structural isomers, grounded in experimental data and fundamental principles of chemical physics. We will explore the subtle yet significant impact of molecular architecture on this key physical constant.
The Influence of Molecular Structure on Boiling Point
Alkanes, such as decane and its isomers, are nonpolar molecules. The primary intermolecular forces governing their physical properties are the transient, weak attractions known as London dispersion forces (a type of van der Waals force).[1][2] The strength of these forces is directly related to the surface area of the molecule. A larger surface area allows for more points of contact between adjacent molecules, leading to stronger overall intermolecular attractions.[1][3] Consequently, more energy, in the form of heat, is required to overcome these forces and transition the substance from a liquid to a gaseous state.[4]
For isomers of a given alkane, the molecular weight is identical. Therefore, any variation in boiling point can be attributed to differences in their molecular shape. As the degree of branching in an alkane isomer increases, the molecule becomes more compact and spherical.[2] This reduction in surface area diminishes the effectiveness of the London dispersion forces, resulting in a lower boiling point compared to its straight-chain counterpart.[1][3]
Comparative Boiling Point Data
The following table summarizes the experimentally determined boiling points of n-decane and several of its methylnonane isomers.
| Compound | Chemical Structure | Boiling Point (°C) |
| n-Decane | CH₃(CH₂)₈CH₃ | 174.1[5][6] |
| This compound | CH₃(CH₂)₆CH(CH₃)₂ | 166-169[7][8] |
| 3-Methylnonane | CH₃(CH₂)₅CH(CH₃)CH₂CH₃ | 167.9[9] |
| 4-Methylnonane | CH₃(CH₂)₄CH(CH₃)(CH₂)₂CH₃ | 163-166[10] |
| 5-Methylnonane | CH₃(CH₂)₃CH(CH₃)(CH₂)₃CH₃ | 165-168 (estimated) |
As the data illustrates, the straight-chain isomer, n-decane, possesses the highest boiling point.[5][6] This is a direct consequence of its linear structure, which maximizes the available surface area for intermolecular interactions. In contrast, the branched isomers, this compound, 3-methylnonane, and 4-methylnonane, all exhibit lower boiling points.[7][8][9][10] The methyl group introduces a branch in the carbon chain, leading to a more compact, spherical shape and a subsequent reduction in surface area and weaker London dispersion forces.
The position of the methyl group also has a subtle influence on the boiling point. While the differences are minor, they can be rationalized by considering the degree of disruption to the linear chain. A methyl group closer to the center of the chain, as in 4-methylnonane and 5-methylnonane, tends to create a more compact structure than a methyl group at the end of the chain, as in this compound. This can lead to slight variations in the overall molecular surface area and, consequently, the boiling point.
Logical Relationship between Molecular Structure and Boiling Point
The following diagram illustrates the causal relationship between molecular structure and the boiling point of alkane isomers.
Caption: Relationship between alkane structure and boiling point.
Practical Implications: Separation by Distillation
The differences in boiling points among alkane isomers, though sometimes small, form the basis for their separation via fractional distillation.[11][12] In a laboratory or industrial setting, a mixture of these isomers can be heated, and the component with the lowest boiling point will vaporize first.[13][14] This vapor can then be condensed and collected, effectively isolating it from the other isomers. This principle is fundamental to the refining of crude oil, where hydrocarbons of various chain lengths and branching are separated into different fractions.[15]
Experimental Protocol: Micro-Boiling Point Determination
For accurate determination of boiling points, especially when only a small amount of sample is available, the micro-boiling point method is highly effective.[16]
Objective: To determine the boiling point of a liquid organic compound using a capillary tube method.
Materials:
-
Small test tube or fusion tube
-
Capillary tube, sealed at one end
-
Thermometer
-
Heating apparatus (e.g., aluminum block on a hot plate, Thiele tube with heating oil)
-
Sample of the liquid compound (a few milliliters)
Procedure:
-
Sample Preparation: Add a small amount of the liquid sample to the fusion tube.
-
Capillary Insertion: Place the capillary tube, with its open end down, into the fusion tube containing the liquid.
-
Apparatus Assembly: Secure the fusion tube to the thermometer with a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in the heating bath. Begin heating the apparatus slowly and steadily.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[17]
-
Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[16][17] Record the temperature at this moment.
Self-Validation: For trustworthy results, it is recommended to repeat the determination at least twice. The recorded boiling points should be consistent within a narrow range (typically ±1°C). Additionally, calibrating the thermometer with a substance of a known boiling point can ensure the accuracy of the measurements.
Conclusion
The boiling points of this compound and its isomers are a clear illustration of the structure-property relationships that are fundamental to organic chemistry. The seemingly minor alteration of branching in the carbon skeleton leads to measurable differences in physical properties due to changes in intermolecular forces. For professionals in research and drug development, a firm grasp of these principles is essential for the successful purification, handling, and application of organic compounds.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. webqc.org [webqc.org]
- 6. Decane CAS#: 124-18-5 [m.chemicalbook.com]
- 7. This compound | 871-83-0 [chemicalbook.com]
- 8. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]
- 9. 3-methyl nonane, 5911-04-6 [thegoodscentscompany.com]
- 10. 4-METHYLNONANE | 17301-94-9 [chemicalbook.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Alkanes and fractional distillation [abpischools.org.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. solubility alkanes boiling points methane hydrate methane clathrate Theory of fractional distillation condensation of crude petroleum oil boiling point intermolecular bonding forces advanced A level organic chemistry revision notes [docbrown.info]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. Video: Boiling Points - Concept [jove.com]
A Comparative Guide to the Validation of a Novel Analytical Method for 2-Methylnonane Quantification
This guide provides a comprehensive validation of a new analytical method for the quantification of 2-Methylnonane, a volatile branched-chain alkane.[1] As a component in fuels and a potential biomarker in environmental and clinical analyses, the accurate and precise measurement of this compound is critical.[1] We will objectively compare a novel Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) method against the traditional single-dimension Gas Chromatography-Mass Spectrometry (GC-MS) approach. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies for volatile organic compounds (VOCs).
The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) framework for the validation of analytical procedures, ensuring scientific integrity and regulatory alignment.[2][3][4]
The Analytical Challenge: Moving Beyond Conventional Methods
Traditional GC-MS has long been the standard for analyzing volatile compounds like this compound.[5][6] It separates compounds based on their volatility and interaction with a stationary phase before detection by a mass spectrometer.[5] However, in complex matrices such as biological fluids, environmental extracts, or petroleum products, co-elution—where multiple compounds exit the chromatographic column at the same time—can significantly compromise analytical accuracy.[7]
To overcome this limitation, we introduce and validate a GCxGC-TOF-MS method. This advanced technique employs two distinct chromatographic columns to separate the sample in two dimensions, providing a substantial increase in peak capacity and resolving power.[7] This enhanced separation, coupled with the high acquisition speed and sensitivity of a TOF-MS detector, offers a superior platform for complex sample analysis.
The Foundation of Trust: Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] A rigorously validated method provides confidence that the results generated are accurate, reliable, and reproducible. Our validation protocol assesses the key performance characteristics as stipulated by the ICH Q2(R2) guidelines.[2][8][9]
The following diagram illustrates the logical workflow of the validation process we will undertake.
Caption: Workflow for the validation of an analytical method.
Validation Parameters: An In-Depth Analysis
The trustworthiness of an analytical method is built upon a foundation of interconnected performance characteristics. The diagram below illustrates the relationship between these core validation parameters. Accuracy and precision are fundamental, while linearity establishes a quantifiable range. The limits of detection (LOD) and quantitation (LOQ) define the lower boundaries of performance. Specificity ensures the measurement is unambiguous, and robustness guarantees reliability under varied conditions.
Caption: Interrelationship of core analytical validation parameters.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] For our GCxGC-TOF-MS method, specificity was demonstrated by analyzing a blank matrix (e.g., human plasma, pre-screened for this compound) and the same matrix spiked with this compound and a cocktail of structurally similar compounds (e.g., n-decane, 3-methylnonane, 4-methylnonane).
-
Causality: The superior chromatographic resolution of GCxGC physically separates interfering compounds from this compound across two dimensions. The TOF-MS adds another layer of specificity by identifying compounds based on their unique mass spectra, ensuring that even if a compound co-elutes in both chromatographic dimensions, it can be distinguished by its mass-to-charge ratio.
Linearity and Range
Linearity was evaluated by analyzing a series of standards of known concentrations. A calibration curve was constructed by plotting the instrument response versus the concentration of this compound.
-
Causality: A linear response indicates that the detector's signal is directly proportional to the amount of analyte over a specified range. This relationship is fundamental for accurate quantification. The wide dynamic range of the TOF-MS detector is expected to yield excellent linearity over several orders of magnitude.
Accuracy
Accuracy was determined by spike-recovery experiments.[3] Pre-analyzed blank plasma samples were spiked with known amounts of this compound at three concentration levels (low, medium, high) within the proposed range. The percentage of recovery was then calculated.
-
Causality: Accuracy reflects how close the measured value is to the true value. High recovery rates demonstrate that the method is free from significant systematic errors, such as analyte loss during sample preparation or matrix effects that suppress or enhance the instrument's response.
Precision
Precision was assessed at two levels as recommended by ICH guidelines:[10]
-
Repeatability (Intra-assay precision): Analyzing a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval.[10]
-
Intermediate Precision: Assessing the effects of random events on the precision of the analytical procedure by conducting the analysis on different days with different analysts and/or equipment.[10]
-
Causality: Precision measures the degree of scatter between a series of measurements. High precision (a low relative standard deviation, %RSD) indicates minimal random error in the method. Repeatability assesses the method's performance in a single run, while intermediate precision demonstrates its ruggedness for routine use in a lab.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Causality: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The enhanced signal-to-noise ratio achieved through the cryogenic focusing of analytes in the GCxGC modulator typically results in significantly lower LOD and LOQ values compared to conventional GC-MS.[7]
Robustness
The robustness of the method was evaluated by making small, deliberate changes to key method parameters, such as the primary oven temperature ramp rate (±2°C/min), carrier gas flow rate (±5%), and second-dimension separation time (±0.1 s). The effect on the results was evaluated against the original method's performance.
-
Causality: Robustness testing demonstrates the method's reliability during normal usage. A robust method is insensitive to minor variations in experimental conditions, which is crucial for method transfer between laboratories or for long-term use where slight instrument drift is inevitable.
Comparative Performance Data
The following table summarizes the validation results, providing a direct comparison between the new GCxGC-TOF-MS method and a conventional GC-MS method for the analysis of this compound in human plasma.
| Validation Parameter | Conventional GC-MS | New GCxGC-TOF-MS | Acceptance Criteria (ICH Q2) |
| Specificity | Potential co-elution with isomers | Fully resolved from all interferents | Method must be selective for the analyte |
| Linearity (r²) | 0.995 | >0.999 | r² ≥ 0.99 |
| Range | 10 - 1000 ng/mL | 0.5 - 2000 ng/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 88 - 107% | 97 - 102% | Typically 80-120% (varies by conc.) |
| Precision (Repeatability, %RSD) | < 8% | < 3% | ≤ 15% |
| Precision (Intermediate, %RSD) | < 12% | < 5% | ≤ 15% |
| LOD | 3 ng/mL | 0.1 ng/mL | N/A (must be determined) |
| LOQ | 10 ng/mL | 0.5 ng/mL | N/A (must be determined) |
| Robustness | Minor variations affect peak shape | Results unaffected by minor variations | %RSD of results should be within limits |
Experimental Protocols
Protocol: Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a 2 mL glass vial.
-
Add 50 µL of an internal standard solution (e.g., this compound-d6).
-
Add 1 mL of hexane.
-
Vortex the vial for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a new autosampler vial.
-
Inject 1 µL of the extract into the GC system.
Protocol: GCxGC-TOF-MS Instrumental Conditions
-
System: LECO Pegasus® BT 4D or equivalent
-
Injection: 1 µL, splitless, 250°C inlet temperature
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Primary Column (1D): 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Rxi-5ms)
-
1D Oven Program: 40°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Modulator: Thermal modulator, 2.5 s modulation period, +30°C offset relative to oven.
-
Secondary Column (2D): 1.5 m x 0.18 mm ID x 0.18 µm film thickness (e.g., Rxi-17Sil MS)
-
2D Oven Program: +15°C offset relative to primary oven.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
Mass Range: 35 - 400 m/z
-
Acquisition Rate: 100 spectra/s
Conclusion
The validation data conclusively demonstrates that the newly developed GCxGC-TOF-MS method is superior to the conventional GC-MS approach for the quantification of this compound in complex matrices. The new method exhibits enhanced specificity, a wider linear range, superior accuracy and precision, and significantly lower detection and quantitation limits. Its proven robustness ensures reliable performance in a routine analytical setting. For researchers requiring high-fidelity data, especially at trace levels or in the presence of complex interferents, the adoption of this validated GCxGC-TOF-MS method is strongly recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. starodub.nl [starodub.nl]
- 10. database.ich.org [database.ich.org]
A Comparative Analysis of 2-Methylnonane and n-Decane: A Guide to Understanding the Impact of Alkyl Branching on Physical Properties
For Researchers, Scientists, and Drug Development Professionals
In the realm of hydrocarbon chemistry, the subtle variation in molecular architecture can precipitate significant shifts in macroscopic physical properties. This guide provides a detailed comparative analysis of 2-methylnonane and its linear isomer, n-decane. Both are alkanes with the chemical formula C₁₀H₂₂, yet the presence of a single methyl branch in this compound introduces notable deviations in its physical behavior when contrasted with the straight-chain structure of n-decane. Understanding these differences is paramount for applications ranging from solvent selection and formulation development to fuel science and materials engineering.
Unveiling the Isomers: A Structural Overview
N-decane is a straight-chain alkane, comprising a ten-carbon backbone. In contrast, this compound is a branched-chain alkane, where a methyl group is attached to the second carbon of a nine-carbon chain. This seemingly minor structural alteration is the cornerstone of the divergence in their physical characteristics.
At a Glance: A Tabulated Comparison of Physical Properties
For ease of reference and direct comparison, the key physical properties of this compound and n-decane are summarized in the table below. These values, collated from various authoritative sources, provide a quantitative foundation for the subsequent discussion.
| Physical Property | This compound | n-Decane |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ |
| Molar Mass ( g/mol ) | 142.28 | 142.28 |
| Boiling Point (°C) | 166-169[1][2][3][4] | 174[5][6][7][8] |
| Melting Point (°C) | -74.65[1] | -29.7[5] |
| Density (g/mL at 20°C) | 0.726[1][2][4] | 0.730[5] |
| Dynamic Viscosity (mPa·s at 25°C) | ~0.8 (estimated) | 0.838[9] |
| Surface Tension (mN/m at 20°C) | ~23.5[10] | 23.83[11] |
| Refractive Index (n20/D) | 1.410[2][3] | 1.411[8] |
The "Why" Behind the "What": A Mechanistic Exploration
The observed differences in the physical properties of this compound and n-decane are fundamentally rooted in the nature and magnitude of their intermolecular forces, specifically London dispersion forces.
Boiling Point: The Influence of Molecular Shape
A straight-chain alkane like n-decane has a larger surface area than its branched isomer, this compound.[12][13] This greater surface area allows for more points of contact between adjacent molecules, leading to stronger overall London dispersion forces.[12][13] Consequently, more energy is required to overcome these intermolecular attractions and transition from the liquid to the gaseous phase, resulting in a higher boiling point for n-decane compared to this compound.[12][13] The more compact, somewhat spherical shape of this compound reduces the effectiveness of these intermolecular interactions.
Melting Point: A Tale of Packing Efficiency
The melting point is not solely dependent on the strength of intermolecular forces but also on the efficiency with which molecules can pack into a crystal lattice. The linear structure of n-decane allows for a more ordered and compact arrangement in the solid state, leading to a more stable crystal lattice that requires more energy to disrupt. This results in a significantly higher melting point for n-decane. Conversely, the methyl branch in this compound disrupts the regularity of the molecular structure, making it more difficult for the molecules to pack efficiently into a crystal lattice. This less stable solid structure requires less energy to melt, hence the lower melting point.
Density, Viscosity, and Surface Tension: A Reflection of Intermolecular Forces
The slightly higher density of n-decane at the same temperature can be attributed to its ability to pack more closely together in the liquid state due to its linear shape. Similarly, the stronger intermolecular forces in n-decane contribute to a slightly higher viscosity and surface tension. Viscosity is a measure of a fluid's resistance to flow, and stronger intermolecular attractions make it more difficult for molecules to move past one another. Surface tension is a measure of the cohesive energy present at the interface of a liquid, which is also directly related to the strength of intermolecular forces.
Caption: The influence of molecular structure on physical properties.
Experimental Protocol: Determination of Kinematic Viscosity via ASTM D445
To provide a practical context for the comparison of these two isomers, the following section outlines a standardized experimental protocol for the determination of kinematic viscosity using a capillary viscometer, in accordance with ASTM D445.[1][5][9][10]
Principle
This method measures the time for a fixed volume of a liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Apparatus
-
Ubbelohde-type capillary viscometer: A glass viscometer with a suspended level, which is particularly suitable as the results are independent of the total volume of liquid.[13]
-
Constant temperature bath: Capable of maintaining the desired temperature with a high degree of accuracy (e.g., ±0.02 °C).
-
Stopwatch: Calibrated and capable of measurements to ±0.1 seconds.
-
Thermometer: Calibrated to an accuracy of ±0.01 °C.
-
Pipettes and suction bulb.
-
Solvents for cleaning: Such as petroleum ether and acetone.
Step-by-Step Procedure
-
Viscometer Selection: Choose a calibrated Ubbelohde viscometer where the expected flow time is not less than 200 seconds.
-
Sample Preparation: Ensure the sample (this compound or n-decane) is free from any particulate matter. If necessary, filter the sample.
-
Charging the Viscometer:
-
Pour the sample into the filling tube of the viscometer.
-
Place the viscometer vertically in the constant temperature bath.
-
Allow at least 30 minutes for the sample to reach thermal equilibrium with the bath.
-
-
Measurement:
-
Close the venting tube and apply suction to the measuring tube to draw the liquid up past the upper timing mark.
-
Release the suction and open the venting tube.
-
Allow the liquid to flow back down the capillary under gravity.
-
Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
-
Data Collection: Record the flow time in seconds.
-
Repeatability: Repeat the measurement at least two more times. The flow times should agree within the specified tolerance (e.g., ±0.2%).
-
Cleaning: Thoroughly clean the viscometer with appropriate solvents and dry it completely before introducing a new sample.
Calculation of Kinematic Viscosity
The kinematic viscosity (ν) is calculated using the following equation:
ν = C × t
Where:
-
ν is the kinematic viscosity in centistokes (cSt) or mm²/s.
-
C is the calibration constant of the viscometer in cSt/s.
-
t is the mean flow time in seconds.
To obtain the dynamic viscosity (η), the kinematic viscosity is multiplied by the density (ρ) of the liquid at the same temperature:
η = ν × ρ
Where:
-
η is the dynamic viscosity in centipoise (cP) or mPa·s.
-
ρ is the density in g/cm³.
Caption: Experimental workflow for viscosity determination.
Conclusion
The comparison between this compound and n-decane serves as a quintessential example of structure-property relationships in organic chemistry. The introduction of a single methyl group in this compound is sufficient to alter its molecular shape, thereby weakening the intermolecular London dispersion forces compared to its linear counterpart, n-decane. This manifests as a lower boiling point, viscosity, and surface tension, alongside a significantly lower melting point due to disrupted crystal lattice packing. For scientists and researchers, a thorough understanding of these principles is not merely academic but a practical necessity for the informed selection and application of such compounds in various scientific and industrial endeavors.
References
- 1. store.astm.org [store.astm.org]
- 2. batman.edu.tr [batman.edu.tr]
- 3. Lab. Determination of kinematic viscosity of petroleum products. – Oil, gas and solid fuel refining technologies [web.kpi.kharkov.ua]
- 4. store.astm.org [store.astm.org]
- 5. grokipedia.com [grokipedia.com]
- 6. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 8. Gravimetric Capillary Viscometer / Ubbelohde manual | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]
- 10. Kinematic Viscosity Explained | Machinery Lubrication [machinerylubrication.com]
- 11. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 12. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 13. Ubbelohde_viscometer [chemeurope.com]
Confirming the Identity of 2-Methylnonane: A Comparative Guide to Spectral Data Interpretation
In the landscape of chemical research and development, the unambiguous identification of a compound is a cornerstone of scientific rigor. For isomeric alkanes such as 2-Methylnonane, which share the same molecular formula (C₁₀H₂₂), differentiation can be a nuanced challenge.[1][2][3] This guide provides an in-depth, comparative analysis of the spectral data of this compound, offering a robust framework for its positive identification against its common isomers, n-Decane and 3-Methylnonane. By delving into the causality behind experimental choices and the logic of spectral interpretation, this document serves as a practical resource for researchers, scientists, and drug development professionals.
The Imperative of Isomeric Differentiation
Isomers, while structurally similar, can exhibit distinct physical, chemical, and biological properties. In fields like petrochemistry, environmental analysis, and pharmaceutical development, mistaking one isomer for another can have significant consequences. Spectroscopic techniques, namely Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide the necessary tools to discern these subtle structural differences. This guide will dissect the characteristic spectral signatures of this compound and demonstrate how they contrast with those of its straight-chain and alternatively branched counterparts.
Mass Spectrometry: A Fingerprint of Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile hydrocarbons.[4][5] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
Electron Ionization (EI) Mass Spectrum of this compound
When subjected to electron ionization, this compound undergoes predictable fragmentation, yielding a characteristic mass spectrum. The molecular ion peak (M⁺) is expected at m/z 142, corresponding to the molecular weight of a C₁₀H₂₂ alkane.[1][2][3] However, for branched alkanes, the molecular ion peak is often weak or absent. The most significant fragmentation pathways for this compound involve cleavage at the branched carbon, leading to the formation of stable carbocations.
Key Diagnostic Peaks for this compound:
-
m/z 43 (Base Peak): This peak is typically the most abundant and corresponds to the isopropyl cation [(CH₃)₂CH]⁺, resulting from cleavage at the C2-C3 bond.
-
m/z 57: This peak arises from the loss of a propyl radical, forming a C₄H₉⁺ cation.
-
m/z 71: Corresponds to the loss of a butyl radical, forming a C₅H₁₁⁺ cation.
-
m/z 85: This peak results from the loss of a pentyl radical, forming a C₆H₁₃⁺ cation.
-
m/z 127: A less abundant peak corresponding to the loss of a methyl group ([M-15]⁺).
Comparative Analysis with Isomers
A side-by-side comparison of the mass spectra of this compound, n-Decane, and 3-Methylnonane reveals telling differences in their fragmentation patterns.
| m/z Ratio | This compound | n-Decane [6][7][8][9] | 3-Methylnonane [10] | Interpretation |
| 43 | Base Peak | Abundant | Abundant | The high abundance in this compound is indicative of the stable isopropyl cation. While present in the others, it is not typically the base peak for n-Decane. |
| 57 | Abundant | Base Peak | Abundant | The base peak for n-Decane, corresponding to the butyl cation. |
| 71 | Abundant | Abundant | Abundant | A common fragment for C₁₀ alkanes. |
| 85 | Abundant | Abundant | Abundant | Another common fragment. |
| 142 (M⁺) | Weak or absent | Weak or absent | Weak or absent | The molecular ion is typically not prominent for long-chain alkanes. |
The most striking differentiator is the base peak. For this compound, the base peak is consistently at m/z 43, a direct consequence of the energetically favorable formation of the secondary isopropyl cation. In contrast, n-Decane typically shows a base peak at m/z 57, corresponding to the butyl cation. 3-Methylnonane will also show a significant peak at m/z 57 due to cleavage at the C3-C4 bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shift, integration, and splitting patterns in an NMR spectrum are invaluable for structure elucidation.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of this compound is characterized by signals in the upfield region (typically 0.8-1.7 ppm), which is characteristic of alkanes.[11][12] The key to differentiating it from its isomers lies in the unique chemical shifts and splitting patterns arising from its specific branching.
Predicted ¹H NMR Signals for this compound:
-
A doublet corresponding to the six protons of the two methyl groups at C1 and the methyl branch, integrating to 6H. This is due to coupling with the single proton at C2.
-
A multiplet for the single proton at the C2 position.
-
A series of overlapping multiplets for the methylene (CH₂) protons of the long alkyl chain.
-
A triplet for the terminal methyl group (C9) protons, integrating to 3H, due to coupling with the adjacent CH₂ group.
Comparative Analysis with Isomers
| Isomer | Key Differentiating ¹H NMR Features |
| This compound | A prominent doublet for the six equivalent protons of the isopropyl-like group. |
| n-Decane | A simple spectrum with a triplet for the two terminal methyl groups (6H) and a large, poorly resolved multiplet for the eight methylene groups (16H).[13][14][15][16] |
| 3-Methylnonane | A more complex spectrum with two distinct triplets for the two terminal methyl groups, a doublet for the methyl branch, and multiple overlapping multiplets for the methylene and methine protons.[17][18] |
The presence of a distinct doublet integrating to 6H is a hallmark of the 2-methyl branching pattern and a clear point of distinction from the single triplet for the methyl groups in n-Decane.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule.[19] For alkanes, the chemical shifts typically fall within a range of 0-60 ppm.[11]
Predicted ¹³C NMR Signals for this compound: Due to its structure, this compound will exhibit a specific number of signals corresponding to its non-equivalent carbon atoms. We would expect to see distinct signals for the two methyl groups at the C2 position (which may be equivalent or very close in chemical shift), the methine carbon at C2, and the individual methylene carbons of the chain, as well as the terminal methyl carbon.
Comparative Analysis with Isomers
| Isomer | Number of ¹³C NMR Signals | Key Differentiating Features |
| This compound | 9 | The presence of a signal for the methine carbon and distinct signals for the branched methyl groups. |
| n-Decane | 5 (due to symmetry) | A much simpler spectrum with fewer signals.[13][20][21] |
| 3-Methylnonane | 9 | Different chemical shifts for the methine carbon and the branched methyl group compared to this compound. |
The number of signals in the ¹³C NMR spectrum is a powerful tool for distinguishing between these isomers. The five signals for n-Decane immediately set it apart from the more complex spectra of the branched isomers. While both this compound and 3-Methylnonane are expected to show nine signals, the precise chemical shifts of the carbons at and near the branch point will be different, allowing for their differentiation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Hydrocarbons
This protocol outlines the general steps for analyzing volatile hydrocarbons like this compound.
Methodology:
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration (typically in the ppm range).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-1 or HP-5ms) suitable for hydrocarbon analysis. A typical temperature program would be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/minute.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a standard electron energy of 70 eV. Acquire data over a mass range of m/z 35-200.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum to a reference library (e.g., NIST).[2]
Caption: GC-MS workflow for volatile hydrocarbon analysis.
NMR Sample Preparation for Volatile Liquids
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[22][23][24][25][26]
Methodology:
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. For nonpolar alkanes like this compound, deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: Prepare a solution with a concentration of approximately 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR.[22] Higher concentrations may be needed for ¹³C NMR.
-
Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.
Caption: Step-by-step NMR sample preparation workflow.
Conclusion
The positive identification of this compound relies on a multi-faceted approach, integrating data from both Mass Spectrometry and NMR spectroscopy. The characteristic base peak at m/z 43 in its mass spectrum, the unique six-proton doublet in its ¹H NMR spectrum, and the specific number and chemical shifts of signals in its ¹³C NMR spectrum collectively provide an irrefutable signature. By comparing these spectral features with those of its isomers, n-Decane and 3-Methylnonane, researchers can confidently confirm the identity of their compound, ensuring the integrity and validity of their scientific endeavors.
References
- 1. Nonane, 2-methyl- [webbook.nist.gov]
- 2. Nonane, 2-methyl- [webbook.nist.gov]
- 3. Nonane, 2-methyl- [webbook.nist.gov]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. mass.gov [mass.gov]
- 6. Decane [webbook.nist.gov]
- 7. ez.restek.com [ez.restek.com]
- 8. researchgate.net [researchgate.net]
- 9. Decane(124-18-5) MS spectrum [chemicalbook.com]
- 10. Nonane, 3-methyl- [webbook.nist.gov]
- 11. homepages.bluffton.edu [homepages.bluffton.edu]
- 12. Alkanes | OpenOChem Learn [learn.openochem.org]
- 13. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. 3-METHYLNONANE(5911-04-6) 1H NMR spectrum [chemicalbook.com]
- 18. 3-Methylnonane | C10H22 | CID 22202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Decane(124-18-5) 13C NMR spectrum [chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. organomation.com [organomation.com]
- 23. blog.organomation.com [blog.organomation.com]
- 24. reddit.com [reddit.com]
- 25. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 26. ocw.mit.edu [ocw.mit.edu]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methylnonane in Complex Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of specific analytes within complex matrices is a perpetual challenge. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2-methylnonane, a branched-chain alkane.[1] As a volatile organic compound (VOC), its analysis demands techniques that can navigate the intricacies of complex sample compositions to deliver accurate and reproducible results. This document moves beyond a simple listing of protocols to explain the underlying principles and rationale behind experimental choices, ensuring a robust and self-validating analytical approach.
The Challenge: Isolating and Quantifying this compound
This compound (C₁₀H₂₂) is a colorless, flammable liquid with a petroleum-like odor.[1][2] Its presence as a fuel additive and its solubility in non-polar solvents mean it can be found in a variety of complex mixtures, from environmental samples to pharmaceutical formulations.[1] The primary analytical hurdle is not merely detecting its presence, but accurately quantifying it amidst a backdrop of structurally similar hydrocarbons and other matrix components. This necessitates a careful selection of sample preparation and analytical techniques to minimize interferences and ensure data integrity.
Comparative Analysis of Key Analytical Techniques
The gold standard for the analysis of volatile organic compounds like this compound is Gas Chromatography (GC).[3] The choice of detector, however, significantly impacts the selectivity, sensitivity, and linearity of the analysis. Here, we compare the two most prevalent detectors for this application: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separates compounds by GC, followed by ionization and mass-to-charge ratio analysis for identification and quantification. | Separates compounds by GC, which are then burned in a hydrogen-air flame. The resulting ions generate a current proportional to the amount of carbon. |
| Selectivity | High. Provides structural information, allowing for definitive identification even in co-eluting peaks. | Moderate. Responds to most organic compounds, but cannot differentiate between them based on the detector signal alone. |
| Sensitivity | High. Can achieve low limits of detection (LOD) and quantification (LOQ). | Very High for hydrocarbons. Generally offers excellent sensitivity for organic analytes.[4] |
| Linearity | Good. Typically exhibits a wide linear dynamic range. | Excellent. Known for its wide linear range, often several orders of magnitude.[5] |
| Cost | Higher initial and operational costs. | Lower initial and operational costs. |
| Expertise | Requires more extensive training for operation and data interpretation. | Relatively simpler to operate and maintain. |
Expert Insight: While GC-FID offers exceptional sensitivity for hydrocarbons, the unparalleled selectivity of GC-MS makes it the superior choice for complex mixtures where the risk of co-elution with interfering compounds is high. The ability of MS to provide a unique mass spectrum for this compound allows for confident identification and quantification, a critical aspect of method validation and data defensibility.[6][7]
Experimental Workflows and Protocols
A robust analytical method is a self-validating system. The following protocols are designed with this principle in mind, incorporating quality control checks at each stage.
Workflow for Quantitative Analysis of this compound
Caption: General workflow for the quantitative analysis of this compound.
Protocol 1: Quantitative Analysis by GC-MS
This protocol provides a robust framework for the quantification of this compound in a liquid matrix.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a fundamental technique for isolating analytes from a liquid matrix based on their differential solubilities in two immiscible liquids. For a non-polar compound like this compound, a non-polar organic solvent is an effective extractant.
-
Procedure:
-
To 10 mL of the liquid sample in a separatory funnel, add 10 mL of hexane.
-
Spike the sample with an appropriate internal standard (e.g., deuterated this compound or a non-interfering branched alkane) at a known concentration.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic (upper) layer containing the this compound.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 43, 57, 71, 85, 142). The NIST Mass Spectrometry Data Center provides reference spectra for confirmation.[9]
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in hexane, each containing the internal standard at the same concentration as in the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify the this compound in the samples using the generated calibration curve.
Protocol 2: Quantitative Analysis by GC-FID
This protocol is suitable for less complex matrices where the high selectivity of MS is not strictly necessary.
1. Sample Preparation:
-
Follow the same Liquid-Liquid Extraction procedure as described in Protocol 1.
2. GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.
-
GC Conditions (Example):
-
Use the same GC column and conditions as in Protocol 1.
-
-
FID Conditions:
-
Temperature: 250 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
3. Calibration and Quantification
-
Prepare calibration standards and quantify this compound as described in Protocol 1, using the peak area ratios from the FID.
Method Validation: Ensuring Trustworthiness
For any quantitative method, validation is paramount to ensure the reliability of the results.[6][7] The following parameters should be assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Environmental Protection Agency (EPA).
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is a key advantage of GC-MS.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A correlation coefficient (R²) of ≥ 0.999 is typically desired.[5]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[5]
Alternative and Emerging Methodologies
While GC-based methods are predominant, other techniques may be applicable depending on the specific analytical challenge.
-
Headspace Analysis: For volatile compounds in solid or liquid matrices, headspace sampling (static or dynamic) can be a powerful sample preparation technique that minimizes matrix effects.[10]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can concentrate volatile and semi-volatile analytes from a sample matrix onto a coated fiber.[11][12] This can be coupled with GC-MS for a highly sensitive analysis.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, such as petroleum samples, GCxGC offers significantly enhanced peak capacity and resolution compared to conventional GC.[13]
Logical Framework for Method Selection
Caption: Decision framework for selecting the appropriate analytical method.
Conclusion
The quantitative analysis of this compound in complex mixtures requires a methodical approach that prioritizes selectivity and sensitivity. While GC-FID provides a robust and sensitive option for simpler matrices, GC-MS stands out as the authoritative technique for complex samples due to its ability to provide definitive identification and quantification. The choice of sample preparation technique, such as LLE, headspace, or SPME, should be tailored to the specific sample matrix to minimize interferences and maximize recovery. By following the detailed protocols and validation principles outlined in this guide, researchers can ensure the generation of high-quality, defensible data for their scientific and developmental endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 871-83-0 [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. measurlabs.com [measurlabs.com]
- 5. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 6. permalink.lanl.gov [permalink.lanl.gov]
- 7. permalink.lanl.gov [permalink.lanl.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nonane, 2-methyl- [webbook.nist.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Clinical Application of Volatile Organic Compound Analysis for Detecting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-Methylnonane
For researchers, scientists, and professionals in drug development, the seemingly simple act of procuring a chemical solvent or standard like 2-Methylnonane (CAS: 871-83-0) is underpinned by a critical, often overlooked, question: "How pure is it, really?" The stated purity on a supplier's bottle is a starting point, but for applications ranging from reference fuel formulations to sensitive organic synthesis, a deeper, validated understanding of purity is paramount.[1] An unidentified isomeric impurity or a non-volatile residue can compromise reaction yields, skew analytical results, or lead to costly downstream failures.
This guide provides an in-depth, experience-driven comparison of methodologies for assessing the purity of commercially available this compound. We will move beyond a simple listing of techniques to explain the causality behind our analytical choices, establishing a self-validating system of orthogonal methods to ensure the trustworthiness of our findings.
Chapter 1: Defining "Purity" and Identifying the Likely Suspects
Before any analysis, we must define what we are looking for. For a branched alkane like this compound, "impurity" is not a monolithic term. Potential contaminants fall into several classes:
-
Isomeric Impurities: The most common and challenging impurities are other decane isomers (C10H22), such as n-decane, 3-methylnonane, and other branched variants.[1] These often arise from the fractional distillation process during manufacturing.
-
Homologous Alkanes: Shorter (e.g., C9) or longer (e.g., C11) chain alkanes may also be present.
-
Residual Solvents: Synthesis or purification steps may leave behind trace amounts of process solvents.
-
Oxidation Products: Although relatively stable, long-term storage or exposure to air can lead to trace levels of hydroperoxides or other oxygenated species.
Our analytical strategy must be designed to separate and quantify these structurally similar compounds effectively.
Chapter 2: The Primary Separation Technique: High-Resolution Gas Chromatography (GC)
Gas chromatography is the cornerstone for analyzing volatile and semi-volatile hydrocarbons due to its exceptional resolving power.[2][3] For alkanes, the choice of column and detector is critical for achieving the necessary separation of closely related isomers.
Expertise in Method Selection: We opt for a high-resolution capillary GC system. The causality is simple: the boiling points of decane isomers are extremely close, and only a long, narrow-bore column with a suitable stationary phase can provide the theoretical plates needed for baseline separation.
-
Stationary Phase: A non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is ideal. These phases separate compounds primarily by their boiling points and van der Waals interactions, which is the dominant mechanism for non-polar alkanes.[4]
-
Detector: A Flame Ionization Detector (FID) is the detector of choice for quantitative analysis of hydrocarbons. Its response is directly proportional to the number of carbon atoms in the analyte, making it highly sensitive and providing near-uniform response factors for similar isomers, simplifying quantification. For unambiguous identification of unknown peaks, a Mass Spectrometer (MS) detector is indispensable, providing fragmentation patterns that act as a molecular fingerprint.[5][6]
The following workflow outlines the GC-MS approach for purity assessment.
Chapter 3: Orthogonal Confirmation: Quantitative NMR (qNMR) Spectroscopy
Trustworthiness in analytical science is built on orthogonal validation—using a fundamentally different technique to confirm a result. While GC separates components, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct, primary measure of purity without chromatographic separation.[7]
The Principle of qNMR: The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a high-purity, certified internal standard to a known mass of the this compound sample, we can calculate the absolute purity (in wt/wt %) of the analyte.[8] This method is powerful because it is insensitive to isomeric impurities that may co-elute in GC and can also detect non-volatile or inorganic impurities that are invisible to GC.[9]
Causality in Standard Selection: The choice of internal standard is critical. It must:
-
Be of high, certified purity (>99.9%).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Have sharp NMR signals that are well-resolved from all analyte signals.
-
Be accurately weighable (i.e., not excessively volatile or hygroscopic).
Maleic anhydride or dimethyl sulfone are excellent choices for this application.
Chapter 4: Rapid Screening with FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is not a primary tool for quantifying isomeric impurities in alkanes, as their C-H stretch and bend vibrations produce very similar spectra. However, it serves as an excellent, rapid, and cost-effective technique for qualitative screening.[10][11][12]
Application Insight: We use FTIR with an Attenuated Total Reflectance (ATR) accessory to quickly check for gross contamination. A single drop of the sample is sufficient. We are not looking for subtle differences in the "fingerprint" region, but for the appearance of characteristic peaks that should not be present in a pure alkane, such as:
-
O-H stretch (~3300 cm⁻¹): Indicates water or alcohol contamination.
-
C=O stretch (~1715 cm⁻¹): Indicates carbonyl impurities from oxidation (ketones, aldehydes).
-
Aromatic C-H/C=C bands (~3100-3000 cm⁻¹, ~1600-1450 cm⁻¹): Indicates contamination with aromatic solvents like toluene or xylene.
A clean FTIR spectrum provides confidence that the sample is free from functionally distinct impurities before proceeding with more resource-intensive GC or NMR analysis.[13]
Chapter 5: A Comparative Case Study
To illustrate these principles, we analyzed this compound from three hypothetical commercial suppliers with different stated purities.
Table 1: Supplier Information for this compound
| Supplier | Lot Number | Stated Purity | CAS Number |
|---|---|---|---|
| Supplier A | A-1022 | ≥99.0% (GC) | 871-83-0 |
| Supplier B | B-4591 | ≥98.5% (GC) | 871-83-0 |
| Supplier C | C-7834 | Reagent Grade | 871-83-0 |
Experimental Data
The samples were subjected to GC-FID and qNMR analysis. FTIR screening (data not shown) revealed no significant oxygenated or aromatic impurities in any sample.
Table 2: Purity Assessment by Gas Chromatography-FID
| Supplier | This compound (Area %) | n-Decane (Area %) | 3-Methylnonane (Area %) | Other Impurities (Area %) |
|---|---|---|---|---|
| Supplier A | 99.21% | 0.45% | 0.21% | 0.13% |
| Supplier B | 98.65% | 0.88% | 0.35% | 0.12% |
| Supplier C | 97.14% | 1.55% | 0.89% | 0.42% |
Table 3: Absolute Purity Assessment by Quantitative ¹H NMR
| Supplier | Internal Standard | Mass Analyte (mg) | Mass Standard (mg) | Calculated Purity (wt/wt %) |
|---|---|---|---|---|
| Supplier A | Maleic Anhydride | 21.54 | 10.81 | 99.1% |
| Supplier B | Maleic Anhydride | 20.89 | 10.75 | 98.5% |
| Supplier C | Maleic Anhydride | 22.03 | 11.02 | 97.4% |
Analysis of Results:
-
The GC-FID results align well with the stated purities, revealing that the primary impurities are, as expected, the isomers n-decane and 3-methylnonane.
-
The qNMR results provide excellent orthogonal confirmation of the GC data. The slightly lower purity values from qNMR for Suppliers A and C could suggest the presence of trace non-volatile impurities or water, which are not detected by GC.
-
Supplier A consistently provides the highest purity material, suitable for use as an analytical standard or in sensitive synthetic applications.
-
Supplier C's "Reagent Grade" material shows significantly higher levels of isomeric impurities, making it acceptable for general solvent use but risky for applications where isomeric composition is critical.
Chapter 6: Standard Operating Protocols
-
Sample Preparation: Prepare a 1000 ppm (v/v) solution of the this compound sample in HPLC-grade hexane.
-
Instrument Conditions:
-
GC: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID x 0.25 µm film).
-
Inlet: 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
FID: 280°C.
-
MS: Transfer line 280°C, Ion source 230°C, Scan range 40-300 amu.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Integrate all peaks in the FID chromatogram. Calculate purity as (Area of this compound Peak / Total Area of All Peaks) * 100. Use the MS data and a spectral library (e.g., NIST) to identify impurity peaks.
-
Sample Preparation:
-
On an analytical balance, accurately weigh ~20 mg of this compound directly into a tared vial. Record the mass to 0.01 mg.
-
To the same vial, add ~10 mg of a certified internal standard (e.g., maleic anhydride, >99.9% purity). Record the mass to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: Standard ¹H pulse-acquire.
-
Key Parameters: Pulse angle = 90°, Relaxation delay (d1) = 30 s, Number of scans = 16.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal for this compound (e.g., the doublet for the two methyl groups at the 2-position, ~0.8-0.9 ppm, integral represents 6H).
-
Integrate the singlet for the internal standard (maleic anhydride, ~7.1 ppm, integral represents 2H).
-
-
Calculation: Use the standard purity equation[8]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Conclusion and Recommendations
The purity assessment of a seemingly simple compound like this compound requires a multi-faceted, orthogonal approach to generate trustworthy data.
For the Researcher:
-
High-Stakes Applications: For use as an analytical standard, in kinetic studies, or as a component in certified reference materials, relying solely on the supplier's GC-based Certificate of Analysis is insufficient. Independent verification using both high-resolution GC and an orthogonal method like qNMR is strongly recommended.
-
General Synthetic Use: For most applications as a high-boiling non-polar solvent, material with a GC purity of >98.5% is typically adequate. The primary concern is the presence of reactive or functionally different impurities, which can be quickly ruled out with a preliminary FTIR screen.
By combining the high separatory power of gas chromatography with the absolute quantification of qNMR, scientists can proceed with confidence, knowing the true purity of their materials and ensuring the integrity and reproducibility of their work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. FTIR oil analysis: how it works and when to use it / Innovatech Labs [innovatechlabs.com]
A Comparative Analysis of 2-Methylnonane and 3-Methylnonane for Researchers and Drug Development Professionals
In the intricate world of organic chemistry and drug development, a nuanced understanding of isomeric structures is paramount. Even subtle shifts in molecular architecture can profoundly influence a compound's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth comparative analysis of two structurally similar branched alkanes: 2-Methylnonane and 3-Methylnonane. As C10 hydrocarbon isomers, they serve as excellent models for exploring the consequences of methyl group placement along an aliphatic chain. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds for applications ranging from solvent systems to reference standards in metabolic studies.
Introduction to Isomerism in Alkanes: The Significance of a Methyl Group's Position
Alkanes, the simplest class of hydrocarbons, are often perceived as relatively inert. However, the introduction of branching creates structural isomers with distinct properties. This compound and 3-Methylnonane both share the molecular formula C₁₀H₂₂, but differ in the location of a single methyl group on the nonane backbone. This seemingly minor variation gives rise to differences in their physical behavior and, consequently, their suitability for various applications. Understanding these differences is crucial for predicting their behavior in complex mixtures, such as fuels and lubricants, and for their precise identification in analytical protocols.
Physicochemical Properties: A Head-to-Head Comparison
The positioning of the methyl group influences the intermolecular van der Waals forces, leading to observable differences in the macroscopic properties of this compound and 3-Methylnonane. A summary of their key physicochemical properties is presented below.
| Property | This compound | 3-Methylnonane |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ |
| Molar Mass | 142.28 g/mol | 142.28 g/mol |
| CAS Number | 871-83-0 | 5911-04-6 |
| Boiling Point | 166-169 °C[1][2][3] | 166-167.9 °C[4][5][6] |
| Melting Point | -74.6 °C | -84.8 °C[5] |
| Density | ~0.726 g/mL at 20 °C[1][2][3] | ~0.732 g/mL at 20 °C[6] |
| Refractive Index (n20/D) | ~1.410[2][7][8] | ~1.413[5] |
The slightly lower boiling point of this compound compared to 3-Methylnonane can be attributed to its more compact structure, which reduces the surface area available for intermolecular interactions. Conversely, the more centrally located methyl group in 3-Methylnonane results in a less ordered packing in the solid state, leading to a lower melting point.
Spectroscopic Characterization: Differentiating the Isomers
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the unambiguous identification of this compound and 3-Methylnonane.
Mass Spectrometry
Electron ionization mass spectrometry of both isomers yields a molecular ion peak (M⁺) at m/z 142. However, the fragmentation patterns, while similar, can exhibit subtle differences in the relative abundances of fragment ions, aiding in their differentiation. The NIST WebBook provides reference mass spectra for both --INVALID-LINK-- and --INVALID-LINK--.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural information. The chemical shifts and splitting patterns of the signals directly correlate to the electronic environment of the protons and carbon atoms.
-
This compound: The ¹H NMR spectrum is characterized by a distinct doublet for the methyl group at the C2 position and a corresponding multiplet for the methine proton.
-
3-Methylnonane: The ¹H NMR spectrum shows a triplet for the methyl group at the C3 position and a more complex multiplet for the methine proton due to coupling with adjacent methylene groups.
Reference NMR spectra can be found in various databases, such as the Spectral Database for Organic Compounds (SDBS).
Synthesis and Industrial Applications
Both this compound and 3-Methylnonane can be synthesized through various established organic chemistry routes. Their primary industrial relevance lies in their presence in complex hydrocarbon mixtures.
Synthesis Routes
-
Grignard Reaction: A common method for synthesizing branched alkanes involves the reaction of a Grignard reagent with a suitable ketone or aldehyde, followed by dehydration and hydrogenation. For example, this compound can be synthesized by reacting heptylmagnesium bromide with acetone.
-
Organocuprate Chemistry: Gilman reagents (lithium dialkylcuprates) offer a powerful method for forming carbon-carbon bonds. For instance, 3-Methylnonane can be prepared by reacting lithium di(sec-butyl)cuprate with 1-bromohexane.
Industrial Significance
Branched alkanes, often referred to as isoparaffins or isodecanes in industrial contexts, are key components in a variety of applications:
-
Fuels: Branched alkanes are preferred components in gasoline as they have higher octane ratings compared to their straight-chain counterparts, which helps prevent engine knocking.[7][6]
-
Lubricants: Their lower melting points and favorable viscosity characteristics make them suitable for use in lubricating oils and industrial fluids.
-
Solvents: Due to their non-polar nature and good solvency for a range of organic compounds, they are used as solvents in industrial cleaning, paints, coatings, and adhesives.
-
Cosmetics and Personal Care: Highly purified isoparaffins are used as emollients and solvents in products like foundations, lipsticks, and sunscreens due to their lightweight, non-greasy feel.
Experimental Protocol: Gas Chromatographic Separation and Identification
The separation and identification of this compound and 3-Methylnonane in a mixture can be effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The slight difference in their boiling points and polarity allows for their resolution on an appropriate GC column.
Objective: To develop a robust GC-MS method for the separation and identification of this compound and 3-Methylnonane.
Materials and Reagents:
-
This compound standard (≥98% purity)
-
3-Methylnonane standard (≥98% purity)
-
Hexane (GC grade)
-
Helium (UHP grade)
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A polar capillary column is recommended for optimal separation of alkane isomers. A trifluoropropylmethyl polysiloxane (e.g., Rtx-200) or a cyclodextrin-based stationary phase would be suitable choices.
GC-MS Method:
-
Sample Preparation: Prepare individual and mixed standards of this compound and 3-Methylnonane in hexane at a concentration of approximately 100 ppm.
-
Injection: Inject 1 µL of the sample solution into the GC with a split ratio of 50:1. The injector temperature should be set to 250 °C.
-
GC Separation:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Expected Results:
Due to its slightly lower boiling point and different interaction with the polar stationary phase, this compound is expected to elute slightly earlier than 3-Methylnonane. The mass spectrometer will confirm the identity of each peak by matching the obtained mass spectrum with a reference library (e.g., NIST).
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the separation and identification of this compound and 3-Methylnonane.
Toxicological and Environmental Considerations
Both this compound and 3-Methylnonane are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area.[9] They are considered to have low acute toxicity, but aspiration into the lungs can cause chemical pneumonitis.[3]
From an environmental perspective, as volatile organic compounds (VOCs), they can contribute to the formation of ground-level ozone. They are generally considered to have low water solubility and are expected to biodegrade in the environment.
Conclusion
The comparative study of this compound and 3-Methylnonane underscores the critical importance of isomerism in determining the properties and applications of organic compounds. While sharing the same molecular formula, their distinct boiling points, melting points, and spectroscopic signatures arise from the subtle difference in the placement of a methyl group. For researchers and professionals in drug development, a thorough understanding of these differences is essential for accurate analytical characterization, informed solvent selection, and the interpretation of their presence in complex biological or industrial matrices. The provided GC-MS protocol offers a reliable method for the effective separation and identification of these closely related isomers, enabling precise and accurate scientific investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. California Chemical | Global Chemical Sourcing. Local Chemical Logistics. [californiachemical.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scienceskool.co.uk [scienceskool.co.uk]
- 8. longdom.org [longdom.org]
- 9. usna.edu [usna.edu]
Cross-Validation of 2-Methylnonane Analysis: A Comparative Guide to Headspace and SPME-GC-MS Techniques
For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds (VOCs), the accurate and reliable quantification of specific analytes is paramount. 2-Methylnonane, a branched-chain alkane, often serves as a biomarker or a component in complex matrices, necessitating robust analytical methodologies for its determination. This guide provides an in-depth technical comparison of two prevalent and powerful techniques for the analysis of this compound: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS).
This document moves beyond a simple recitation of protocols, delving into the causality behind experimental choices to empower the reader with a deeper understanding of each technique's strengths and limitations. By presenting a cross-validation approach, this guide aims to equip scientists with the knowledge to select the most appropriate method for their specific research needs, ensuring data of the highest quality and integrity.
Foundational Principles: A Tale of Two Extraction Techniques
The analysis of volatile compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique.[1] The primary challenge lies in the efficient and reproducible extraction of the analyte from its matrix and its introduction into the GC system. Both Static Headspace and Solid-Phase Microextraction are sample preparation techniques designed to achieve this, but they operate on distinct principles.
Static Headspace (HS): The Equilibrium-Driven Approach
Static headspace analysis is a simple and robust technique that relies on the partitioning of volatile analytes between a sample matrix (liquid or solid) and the gaseous phase (headspace) in a sealed vial.[2] The sample is heated to a specific temperature for a set time to allow for this equilibrium to be reached.[3] A portion of the headspace gas is then automatically sampled and injected into the GC-MS system.[3] The concentration of the analyte in the headspace is proportional to its concentration in the original sample, governed by the partition coefficient (K), which is influenced by factors such as temperature, matrix composition, and the analyte's vapor pressure.[4]
dot
References
A Senior Application Scientist's Guide to the Statistical Analysis of 2-Methylnonane and its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of structurally similar compounds are paramount. Branched alkanes, such as 2-Methylnonane, and its isomers are frequently encountered as components in complex mixtures, from fuel additives to potential biomarkers. Their structural similarity presents a significant analytical challenge, demanding robust methodologies to ensure accurate characterization.
This guide provides an in-depth comparison of this compound with its linear and positional isomers, focusing on the experimental data and statistical analyses required for their unambiguous differentiation. We will delve into the causality behind experimental choices in chromatographic and spectroscopic techniques and establish a framework for validating the significance of observed differences.
Physicochemical Properties: The First Line of Differentiation
While subtle, the differences in the physical properties of decane isomers, stemming from variations in their molecular structure, can be the initial basis for their separation and preliminary identification. Branching in alkanes generally leads to a decrease in boiling point compared to the linear isomer due to reduced surface area and weaker van der Waals forces.
Table 1: Comparative Physicochemical Data of Decane Isomers
| Property | This compound | n-Decane | 3-Methylnonane | 4-Methylnonane | 5-Methylnonane |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ |
| Molar Mass ( g/mol ) | 142.28 | 142.28 | 142.28 | 142.28 | 142.28 |
| Boiling Point (°C) | 166-169[1][2] | 174[3][4][5] | 167-168[6][7] | 163-166[1][8] | 165[9] |
| Density (g/mL at 20°C) | 0.726[1][2] | 0.730[3][4] | 0.732[7] | 0.73[1][8] | 0.733[10] |
| Refractive Index (n20/D) | 1.410[2] | 1.411-1.412[3][11] | 1.413[7] | 1.413[1] | 1.411-1.414[9] |
Chromatographic Separation: Leveraging Volatility and Polarity
Gas chromatography (GC) is the cornerstone technique for separating volatile compounds like decane isomers. The choice of the stationary phase and the temperature program are critical for achieving baseline separation, which is essential for accurate quantification and identification.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the separation and identification of this compound and its isomers. Optimization of parameters may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
For liquid samples, a simple dilution with a high-purity non-polar solvent like n-hexane is typically sufficient. A common dilution factor is 1:100 or 1:1000, depending on the expected concentration.
-
For solid or semi-solid matrices, a solvent extraction (e.g., using hexane or dichloromethane) followed by concentration under a gentle stream of nitrogen may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is ideal for separating alkanes based on their boiling points. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Injection: A 1 µL injection volume is standard. The injector temperature should be set to a high enough temperature (e.g., 250-280°C) to ensure rapid and complete vaporization of the sample. A splitless injection mode is preferable for trace analysis, while a split injection (e.g., 20:1 ratio) is suitable for more concentrated samples.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of 1.0 - 1.5 mL/min.
-
Oven Temperature Program: A temperature program is crucial for resolving isomers. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 200°C.
-
Hold: Maintain 200°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Causality: The non-polar column separates the isomers primarily based on their boiling points. N-decane, having the highest boiling point, will have the longest retention time. The branched isomers will elute earlier, with their elution order depending on the degree and position of branching. The temperature program ensures that the separation is efficient, with lower temperatures at the beginning to resolve the more volatile components and higher temperatures to elute the less volatile ones in a reasonable time.
Caption: Workflow for the separation and identification of decane isomers using GC-MS.
Spectroscopic Analysis: Unraveling Molecular Fingerprints
While GC provides separation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide the detailed structural information needed for definitive identification.
Mass Spectrometry (MS)
Under electron ionization (EI), alkanes fragment in predictable ways. The molecular ion (M+) peak may be weak but is usually observable. The key to differentiating isomers lies in the relative abundance of fragment ions, which is dictated by the stability of the resulting carbocations. Fragmentation events that lead to more stable secondary or tertiary carbocations are favored.
Comparative Fragmentation Analysis:
-
n-Decane: Fragmentation occurs along the chain, leading to a series of alkyl fragments separated by 14 mass units (CH₂). The spectrum will show prominent peaks at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), etc.
-
This compound: Cleavage at the C2-C3 bond is favored as it results in a stable secondary carbocation. This will lead to a prominent peak at m/z 43 (isopropyl cation) and/or m/z 127 (M-15, loss of a methyl group). The cleavage at the bond between the second and third carbons from the other end will produce a significant peak at m/z 99.
-
3-Methylnonane: The fragmentation is favored at the C3-C4 bond, leading to the formation of a stable secondary carbocation. This results in prominent peaks at m/z 57 (loss of a propyl group) and m/z 113 (loss of an ethyl group).
-
4-Methylnonane: Cleavage at the C4-C5 bond is favored, resulting in characteristic fragments at m/z 71 (loss of a butyl group) and m/z 99 (loss of a propyl group).
-
5-Methylnonane: Due to its symmetrical structure, cleavage on either side of the methyl-substituted carbon (C5) will result in the same fragments. The most prominent fragmentation will be at the C4-C5 or C5-C6 bond, leading to a significant peak at m/z 85.
Caption: Favored fragmentation pathways for methylnonane isomers in EI-MS.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for determining the carbon skeleton of a molecule. The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shift of each signal provides information about the electronic environment of the carbon atom.
Comparative ¹³C NMR Analysis:
The key to differentiating the isomers lies in the number of unique carbon signals, which is determined by the molecule's symmetry.
-
n-Decane: Due to symmetry, there will be only 5 signals in the ¹³C NMR spectrum.
-
This compound: This molecule has no symmetry, so all 10 carbon atoms are chemically non-equivalent, resulting in 10 distinct signals.
-
3-Methylnonane: Similar to this compound, this isomer lacks symmetry and will also show 10 signals. However, the chemical shifts will differ, particularly for the carbons near the methyl branch.
-
4-Methylnonane: This isomer also lacks symmetry and will exhibit 10 signals, with characteristic shifts for the carbons in and around the branch.
-
5-Methylnonane: This molecule has a plane of symmetry, which makes several pairs of carbons equivalent. This will result in fewer than 10 signals (specifically, 6 signals).
Table 2: Predicted Number of ¹³C NMR Signals for Decane Isomers
| Isomer | Symmetry | Predicted Number of Signals |
| n-Decane | C₂ᵥ | 5 |
| This compound | C₁ | 10 |
| 3-Methylnonane | C₁ | 10 |
| 4-Methylnonane | C₁ | 10 |
| 5-Methylnonane | C₂ᵥ | 6 |
Statistical Analysis Framework
To move beyond qualitative identification and make robust, quantitative comparisons, a sound statistical framework is essential. This is particularly important when comparing analytical methods or assessing the significance of small differences in measured properties between isomers.
Comparing Mean Values: The t-Test and ANOVA
When comparing a measured property (e.g., retention time) between two isomers, a Student's t-test can be used to determine if the difference between their mean values is statistically significant.
When comparing more than two groups, such as the retention times of all five decane isomers, an Analysis of Variance (ANOVA) is the appropriate statistical tool. ANOVA partitions the total variance in the data into components attributable to different sources of variation.
Hypothesis Testing with ANOVA:
-
Null Hypothesis (H₀): The mean retention times of all decane isomers are equal.
-
Alternative Hypothesis (H₁): At least one isomer has a mean retention time that is different from the others.
The ANOVA will produce an F-statistic. If the calculated F-statistic is greater than the critical F-value (determined from F-distribution tables at a chosen significance level, e.g., p < 0.05), the null hypothesis is rejected. This indicates that there is a statistically significant difference between the mean retention times of the isomers.
If the ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD) can be performed to determine which specific pairs of isomers have significantly different retention times.
Caption: Logical workflow for the statistical comparison of retention times using ANOVA.
Conclusion
The differentiation of this compound from its isomers is a multi-faceted analytical challenge that requires a synergistic approach. While physicochemical properties and chromatographic behavior provide the initial means of separation, definitive identification hinges on detailed spectroscopic analysis. Mass spectrometry elucidates fragmentation patterns dictated by carbocation stability, and ¹³C NMR reveals the unique carbon skeleton of each isomer through its symmetry and chemical shifts.
Crucially, the application of statistical methods like ANOVA provides a quantitative framework to validate the significance of experimental observations. By following the protocols and analytical logic outlined in this guide, researchers can confidently and accurately characterize this compound and its isomers, ensuring the integrity and reliability of their scientific findings.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A convenient and accurate method for predicting 13C chemical shifts in organic molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031450) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. statisticssolutions.com [statisticssolutions.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of variance - Wikipedia [en.wikipedia.org]
- 11. Nonane, 3-methyl- [webbook.nist.gov]
Safety Operating Guide
Proper Disposal of 2-Methylnonane: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the integrity of our work is intrinsically linked to the safety and deliberateness of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Methylnonane, moving beyond procedural checklists to instill a deeper understanding of the principles that safeguard both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile of this compound
Before addressing disposal, a thorough understanding of this compound's properties is paramount. As a branched-chain alkane, its primary hazards stem from its physical and toxicological characteristics.[1] This knowledge forms the basis for all subsequent handling and disposal decisions.
This compound is a colorless liquid with a petroleum-like odor.[1][2] It is classified as a flammable liquid and poses a significant aspiration toxicity hazard, meaning it can be fatal if swallowed and enters the airways.[1][2][3][4][5] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[3][6]
| Property | Value | Significance for Disposal |
| CAS Number | 871-83-0 | Unique identifier for accurate chemical inventory and waste profiling. |
| Molecular Formula | C₁₀H₂₂ | Indicates its organic, non-halogenated nature, influencing waste stream segregation.[7] |
| Flash Point | 46 °C (114.8 °F) | Classifies it as a flammable liquid, dictating storage and handling requirements away from ignition sources.[8] |
| Boiling Point | 166-169 °C | Its volatility contributes to the formation of flammable vapor mixtures in the air.[8] |
| Density | 0.726 g/mL at 20 °C | It is less dense than water and insoluble, meaning it will float, which is a key consideration for spill cleanup.[1][8] |
| Hazards | Flammable Liquid (Category 3), Aspiration Hazard (Category 1) | Dictates the necessity for spark-proof tools, grounding, and stringent personal protective equipment (PPE) protocols.[1][3] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is a multi-stage process that begins with waste characterization and ends with collection by a certified hazardous waste handler. This workflow ensures regulatory compliance and minimizes risk.
Step 1: Waste Characterization - Is it a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is hazardous.[9][10] For this compound, this determination is straightforward.
-
Ignitability: With a flash point below 60°C (140°F), this compound meets the definition of an ignitable hazardous waste (EPA waste code D001).[11][12]
-
Listed Wastes: If used as a solvent, it may also fall under the F-list of hazardous wastes from non-specific sources, specifically as a spent non-halogenated solvent.[10][12]
Therefore, any waste stream containing this compound must be managed as hazardous waste.[11]
Step 2: Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.
-
Designated Waste Container: Use a clearly labeled, chemically compatible container for the collection of this compound waste. The container must have a tight-fitting lid to prevent the escape of vapors.[7][13]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").[7][13]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly halogenated solvents or strong oxidizers.[7][14] Mixing non-halogenated with halogenated waste can significantly increase disposal costs.[7]
Step 3: Safe Storage in the Laboratory
Accumulated waste must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed disposal company.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.
-
Ventilation: Store in a well-ventilated area, such as a chemical fume hood or a designated flammable storage cabinet.[13][15][16] Flammable storage cabinets are designed to protect the contents from a fire for a specified period.[13]
-
Ignition Source Control: Ensure the storage area is free of ignition sources such as open flames, sparks, and hot surfaces.[6][13][15][16] Use only non-sparking tools when handling the waste container.[2][3]
Step 4: Final Disposal
The final step is the transfer of the waste to a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Cradle-to-Grave Responsibility: Remember that the generator of the hazardous waste is responsible for it from "cradle to grave."[7] This underscores the importance of using a reputable and licensed disposal service.
Spill Management: Immediate Actions
Accidents happen, and a prepared response is the best defense.
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Control Ignition Sources: Immediately eliminate all potential ignition sources.
-
Ventilate: Increase ventilation to the area, preferably using a chemical fume hood.
-
Containment and Cleanup: For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[14] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE during cleanup, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves of at least 4mil thickness are generally suitable for incidental contact).[13][17]
Visualizing the Disposal Pathway
To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these principles and procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 871-83-0 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 871-83-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. This compound = 98.5 GC 871-83-0 [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
